molecular formula C9H6BrClN2 B13869106 5-(4-bromophenyl)-4-chloro-1H-pyrazole

5-(4-bromophenyl)-4-chloro-1H-pyrazole

Cat. No.: B13869106
M. Wt: 257.51 g/mol
InChI Key: MZFQQBJSRIWMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-4-chloro-1H-pyrazole is a useful research compound. Its molecular formula is C9H6BrClN2 and its molecular weight is 257.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-bromophenyl)-4-chloro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-bromophenyl)-4-chloro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

5-(4-bromophenyl)-4-chloro-1H-pyrazole

InChI

InChI=1S/C9H6BrClN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13)

InChI Key

MZFQQBJSRIWMRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)Cl)Br

Origin of Product

United States

Foundational & Exploratory

5-(4-bromophenyl)-4-chloro-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

This document provides a comprehensive technical overview of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This guide moves beyond a simple recitation of data, offering insights into the molecule's structural rationale, reactivity, and potential as a versatile building block for novel chemical entities. We will explore its core chemical properties, propose a robust synthetic pathway, and discuss its potential applications, all grounded in established chemical principles and supported by authoritative literature.

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone of many therapeutic agents, including celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and numerous kinase inhibitors used in oncology.[1][3] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

The subject of this guide, 5-(4-bromophenyl)-4-chloro-1H-pyrazole, incorporates three key functional motifs that dictate its chemical personality:

  • The 1H-Pyrazole Core: Provides the fundamental heterocyclic structure, offering sites for N-alkylation and influencing the overall geometry.[4]

  • The C4-Chloro Substituent: This electron-withdrawing group modulates the electronics of the pyrazole ring and serves as a handle for cross-coupling reactions. 4-Chloropyrazoles are recognized as valuable intermediates in pharmaceutical and agrochemical synthesis.[5][6]

  • The C5-(4-bromophenyl) Group: This aryl substituent introduces a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. The bromine atom itself can influence biological activity through halogen bonding.

This unique combination makes 5-(4-bromophenyl)-4-chloro-1H-pyrazole a highly strategic intermediate for constructing diverse and complex molecular architectures.

Physicochemical and Spectroscopic Profile

While specific experimental data for 5-(4-bromophenyl)-4-chloro-1H-pyrazole is not widely published, we can infer its key properties based on its structure and data from closely related analogues.

Core Properties

The fundamental properties are summarized in the table below. The molecular weight is calculated from its chemical formula, C₉H₆BrClN₂.

PropertyValue/InformationSource/Rationale
Molecular Formula C₉H₆BrClN₂Based on chemical structure
Molecular Weight 273.52 g/mol Calculated from formula
Appearance Expected to be a solid at room temperature.Similar substituted pyrazoles are solids.[7]
Solubility Likely soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); poor solubility expected in water.General property of non-polar organic compounds.
Predicted Spectroscopic Characteristics

A robust analytical workflow is critical for confirming the identity and purity of any synthesized compound. The expected spectroscopic signatures for 5-(4-bromophenyl)-4-chloro-1H-pyrazole are as follows:

  • ¹H NMR: The spectrum should feature a broad singlet for the N-H proton of the pyrazole ring. The aromatic region will show two distinct doublets corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring. The C-H proton on the pyrazole ring (at position 3) would appear as a singlet.

  • ¹³C NMR: The spectrum will display nine distinct carbon signals. Four signals will be in the aromatic region for the bromophenyl group, and three signals will correspond to the carbons of the pyrazole ring. The carbons bearing the chloro and bromo substituents will be identifiable by their chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). This results in a distinctive cluster of peaks (M, M+2, M+4) that is highly diagnostic.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch (~3100-3300 cm⁻¹), C-H stretches in the aromatic region (~3000-3100 cm⁻¹), C=C and C=N stretching in the pyrazole and phenyl rings (~1400-1600 cm⁻¹), and a C-Cl stretch (~700-800 cm⁻¹).

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles traditionally involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8] For 5-(4-bromophenyl)-4-chloro-1H-pyrazole, a logical and efficient pathway involves the cyclization and subsequent chlorination of a suitable precursor.

Proposed Synthetic Workflow

A robust, multi-step synthesis can be designed starting from commercially available 4-bromoacetophenone. The workflow is designed as a self-validating system, where each intermediate can be isolated and characterized to ensure purity before proceeding.

G A 4-Bromoacetophenone B Claisen Condensation (e.g., with Ethyl formate, NaH) A->B Step 1 C 1-(4-bromophenyl)-3-hydroxyprop-2-en-1-one (β-ketoaldehyde intermediate) B->C D Cyclocondensation (Hydrazine hydrate, Acid catalyst) C->D Step 2 E 5-(4-bromophenyl)-1H-pyrazole D->E F Direct Chlorination (e.g., TCCA, NCS) E->F Step 3 G 5-(4-bromophenyl)-4-chloro-1H-pyrazole (Final Product) F->G

Caption: Proposed synthetic workflow for 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-bromophenyl)-3-oxopropanal (β-ketoaldehyde intermediate)

  • Rationale: This step creates the 1,3-dicarbonyl equivalent necessary for pyrazole ring formation. A Claisen condensation between 4-bromoacetophenone and an appropriate formylating agent like ethyl formate is a standard and effective method.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C, add a solution of 4-bromoacetophenone (1.0 eq.) and ethyl formate (1.2 eq.) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with ice-cold water and acidify with dilute HCl to pH ~5-6.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-ketoaldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of 5-(4-bromophenyl)-1H-pyrazole

  • Rationale: This is the key ring-forming step. Hydrazine hydrate reacts with the 1,3-dicarbonyl system in a cyclocondensation reaction to form the pyrazole heterocycle. An acid catalyst facilitates the dehydration steps.

  • Procedure:

    • Dissolve the crude 1-(4-bromophenyl)-3-oxopropanal from Step 1 in ethanol or acetic acid.

    • Add hydrazine hydrate (1.1 eq.) dropwise to the solution. A catalytic amount of a mineral acid (e.g., HCl) or glacial acetic acid can be used.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume in vacuo.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(4-bromophenyl)-1H-pyrazole.

Step 3: Synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

  • Rationale: The final step involves the electrophilic chlorination at the electron-rich C4 position of the pyrazole ring. Reagents like N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) are effective for this transformation under mild conditions.[9] TCCA is particularly efficient as both an oxidant and chlorinating agent.[9]

  • Procedure:

    • Dissolve 5-(4-bromophenyl)-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

    • Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise at room temperature.

    • Stir the reaction for 2-4 hours at room temperature or with gentle heating (40-50 °C) to drive the reaction to completion.

    • Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound, 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Chemical Reactivity and Synthetic Utility

The molecule possesses three distinct reactive sites, making it a versatile synthetic intermediate. The reactivity at each site can be selectively addressed through careful choice of reaction conditions.

G cluster_0 Reactivity Map Main 5-(4-bromophenyl)-4-chloro-1H-pyrazole N_Alkylation N-Alkylation / Arylation (Site A: Pyrazole N-H) Main->N_Alkylation A Pd_Coupling_Cl Suzuki / Buchwald-Hartwig Coupling (Site B: C4-Cl) Main->Pd_Coupling_Cl B Pd_Coupling_Br Suzuki / Sonogashira / etc. Coupling (Site C: C5-Aryl-Br) Main->Pd_Coupling_Br C

Caption: Key reactive sites on 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

  • Site A (Pyrazole N-H): The acidic proton on the pyrazole nitrogen is readily deprotonated by a base, and the resulting anion can be alkylated or arylated. This is a common strategy for introducing substituents that can modulate solubility, metabolic stability, and target engagement.[4]

  • Site B (C4-Chloro): The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination with amines.[8] This allows for the introduction of aryl, heteroaryl, or amino groups at the 4-position of the pyrazole core.

  • Site C (Aryl-Bromo): The bromine atom on the phenyl ring is a classic handle for a wide array of cross-coupling reactions. Due to the different electronic environments and bond strengths, selective coupling at the aryl-bromo position over the pyrazole-chloro position (or vice-versa) can often be achieved by carefully selecting the palladium catalyst, ligands, and reaction conditions.

This differential reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making it a highly valuable tool for building libraries of complex compounds for screening.

Potential Applications in Research and Development

The structural features of 5-(4-bromophenyl)-4-chloro-1H-pyrazole suggest significant potential in several areas of chemical and biological research.

Medicinal Chemistry

The pyrazole core is a proven pharmacophore, and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[10][11][12] The bromophenyl and chloro substituents can further enhance these properties:

  • Kinase Inhibition: Many kinase inhibitors feature a substituted pyrazole core that anchors the molecule in the ATP-binding pocket of the enzyme. This scaffold is ideal for developing new inhibitors for oncology and inflammatory diseases.

  • Antimicrobial Agents: Aryl-substituted pyrazoles have shown promising activity against various bacterial and fungal strains.[3][13] The halogen atoms can enhance lipophilicity, potentially improving cell membrane penetration.

Agrochemicals

Substituted pyrazoles are also prominent in the agrochemical industry, with commercial products used as herbicides and insecticides.[5][14] The synthetic accessibility and potential for diversification make this scaffold attractive for developing new crop protection agents.

Materials Science

The rigid, planar structure of the pyrazole ring and its ability to be functionalized with various groups make it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The halogen atoms provide sites for further polymerization or modification.

Conclusion

5-(4-bromophenyl)-4-chloro-1H-pyrazole is a strategically designed heterocyclic compound that offers immense potential as a synthetic intermediate. Its value lies not only in the established biological relevance of the pyrazole scaffold but also in the orthogonal reactivity of its chloro and bromo substituents. This guide has provided a framework for its synthesis, outlined its key reactive sites, and explored its potential applications. For researchers and drug development professionals, this molecule represents a versatile platform for the rational design and construction of novel, high-value chemical entities poised to address challenges in medicine and technology.

References

  • Chem-Impex. 4-Chloropyrazole.

  • Al-Said, M. S., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.

  • Gaber, A. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.

  • Li, F.-R., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.

  • Sigma-Aldrich. 1-(4-Bromophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine.

  • BLDpharm. 5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole.

  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.

  • Deng, X., & Mani, N. S. (2006). A Versatile, Three-Component Reaction for Pyrazole Synthesis. Organic Syntheses.

  • Turgut, Z., & Pelit, E. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi.

  • Chemical Synthesis Database. 4-bromo-5-chloro-1H-pyrazole.

  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.

  • Overman, L. E., & Trzepkowski, L. J. (2015). N-Alkylation of 4-chloropyrazole with trichloroacetimidates. ResearchGate.

  • PubChem. 1-(4-bromophenyl)-5-chloro-n-methyl-1h-pyrazole-4-carboxamide.

  • Li, F.-R., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information.

  • Aggarwal, N., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.

  • Li, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Pharmaceutical Sciences & Analytical Research Journal.

  • Mukherjee, S., et al. (2023). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.

  • Google Patents. (1991). US5047551A - Preparation of 4-chloropyrazoles.

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.

Sources

Structure Elucidation of 5-(4-bromophenyl)-4-chloro-1H-pyrazole: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutic agents due to its metabolic stability and versatile pharmacological activities.[1][2][3] This guide provides a comprehensive, in-depth framework for the structural elucidation of a novel halogenated derivative, 5-(4-bromophenyl)-4-chloro-1H-pyrazole. We will detail the logical workflow, from initial mass and elemental composition analysis to the definitive assignment of its constitution and connectivity using advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and corroboration by infrared and UV-Vis spectroscopy. Each analytical step is explained not merely as a protocol, but as a piece of a larger puzzle, emphasizing the causality behind experimental choices to build a self-validating and unambiguous structural proof for researchers in drug discovery and development.

Introduction: The Privileged Pyrazole Scaffold

Pyrazole derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[4] Their unique structural features and capacity for diverse functionalization make them a "privileged scaffold" in drug design.[1] Clinically successful drugs like Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Rimonabant (anti-obesity agent) feature the pyrazole core, highlighting its therapeutic relevance.[2][5] The introduction of halogen atoms, such as chlorine and bromine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, often enhancing its pharmacological profile.[6] Therefore, the unambiguous characterization of novel, halogenated pyrazole derivatives like 5-(4-bromophenyl)-4-chloro-1H-pyrazole is a critical first step in any drug discovery pipeline.

Strategic Workflow for Structure Elucidation

G cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Corroborating Evidence cluster_3 Definitive Confirmation MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups, Proton/Carbon Count) MS->NMR_1D Provides Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity, Final Assembly) NMR_1D->NMR_2D Identifies Fragments FTIR FTIR Spectroscopy (Functional Group ID) NMR_2D->FTIR Confirms Connectivity XRay Single Crystal X-Ray (Absolute Structure) NMR_2D->XRay Proposes Structure for Confirmation UV_Vis UV-Vis Spectroscopy (Chromophore System) FTIR->UV_Vis Validates Functional Groups

Figure 1: A logical workflow for the structure elucidation of a novel small molecule.

Mass Spectrometry: The First Piece of the Puzzle

Expertise & Causality: Mass spectrometry (MS) is the initial and most crucial step. It provides the molecular weight and, with high resolution, the elemental formula. For halogenated compounds, MS offers a unique diagnostic signature due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[7][8] The presence of both a chlorine and a bromine atom in our target molecule predicts a distinctive isotopic cluster for the molecular ion (M⁺), which serves as a primary validation of its elemental composition.

Expected Isotopic Pattern

The molecular ion peak will appear as a cluster of peaks due to the different combinations of isotopes. The primary peaks expected are:

  • M⁺: Contains ³⁵Cl and ⁷⁹Br

  • M+2⁺: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br

  • M+4⁺: Contains ³⁷Cl and ⁸¹Br

The relative intensities of these peaks can be predicted. The M⁺ and M+4⁺ peaks will be of similar intensity, and the M+2⁺ peak will be significantly more intense, providing a clear signature for the presence of one chlorine and one bromine atom.[7][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

  • Data Interpretation:

    • Identify the molecular ion cluster and compare its pattern to the theoretical distribution for C₉H₅BrClN₂.

    • Determine the accurate mass of the monoisotopic peak (containing ³⁵Cl and ⁷⁹Br) and use it to calculate the elemental formula.

    • Analyze fragmentation patterns, which would likely involve the loss of Br• (m/z 79/81) or Cl• (m/z 35/37) radicals.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular fragments and their connectivity.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-(4-bromophenyl)-4-chloro-1H-pyrazole, we expect to see signals for the aromatic protons on the phenyl ring and the N-H proton of the pyrazole ring.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[11]

  • D₂O Exchange: After acquiring the initial spectrum, add one drop of D₂O, shake the tube, and re-acquire the spectrum. The N-H proton signal will disappear or significantly decrease in intensity, confirming its identity.[11]

  • Data Acquisition: Use a 400 MHz or higher spectrometer. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in DMSO-d₆)

Signal Predicted δ (ppm) Multiplicity Integration Assignment Rationale
N-H ~13.5 broad singlet 1H Pyrazole N-H The N-H proton of pyrazoles is typically deshielded, acidic, and often broad due to quadrupolar coupling with ¹⁴N and chemical exchange.[11][12]
H-3 ~8.0 singlet 1H Pyrazole C3-H The lone proton on the pyrazole ring, C3-H, is expected to be a singlet as it has no adjacent proton neighbors.
H-2', H-6' ~7.75 doublet 2H Phenyl H These protons are ortho to the pyrazole ring and are part of a classic AA'BB' system. They appear as a doublet.

| H-3', H-5' | ~7.65 | doublet | 2H | Phenyl H | These protons are ortho to the bromine atom and are the other half of the AA'BB' system, appearing as a doublet coupled to H-2'/H-6'. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon (e.g., aromatic, attached to electronegative atoms).

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample as for ¹H NMR, though a more concentrated sample (~15-20 mg) may be beneficial.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data (in DMSO-d₆)

Predicted δ (ppm) Assignment Rationale
~148 C5 (Pyrazole) Carbon attached to the phenyl group and nitrogen. Chemical shifts for C3/C5 in pyrazoles are typically in the 140-155 ppm range.[13][14]
~138 C3 (Pyrazole) The carbon bearing the only proton on the pyrazole ring.
~132 C2'/C6' (Phenyl) Aromatic CH carbons.
~130 C3'/C5' (Phenyl) Aromatic CH carbons.
~128 C1' (Phenyl) Quaternary carbon attached to the pyrazole ring.
~122 C4' (Phenyl) Quaternary carbon attached to the bromine atom.

| ~115 | C4 (Pyrazole) | Carbon attached to the chlorine atom. Its shift is influenced by the electronegative Cl. |

2D NMR Spectroscopy: Confirming Connectivity

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to, confirming C-H assignments. HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the full structure, revealing correlations between protons and carbons that are 2 or 3 bonds away. This is a self-validating step that confirms the link between the phenyl ring and the pyrazole ring at the C5 position.[11][15]

Figure 2: Expected key HMBC correlations for structural confirmation.

Experimental Protocol: 2D NMR (HSQC/HMBC)

  • Instrumentation: Use the same sample and spectrometer as for 1D NMR.

  • Pulse Programs: Select standard pulse sequences for HSQC (e.g., 'hsqcedetgpsisp2.3') and HMBC (e.g., 'hmbcgplpndqf').

  • Data Interpretation:

    • HSQC: Correlate the proton signals at ~7.75, ~7.65, and ~8.0 ppm to their respective carbon signals.

    • HMBC: Look for key long-range correlations:

      • A correlation from the phenyl protons H-2'/H-6' (δ ~7.75) to the pyrazole carbon C5. This is the definitive link proving the 5-phenyl substitution.

      • A correlation from the pyrazole proton H-3 (δ ~8.0) to the pyrazole carbon C5.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. It serves as a corroborative technique to confirm features suggested by NMR.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Rationale
3150-3100 N-H stretch Characteristic stretching for the pyrazole N-H group.[16]
~3050 Aromatic C-H stretch Typical for C-H bonds on aromatic rings.
1590-1450 C=C and C=N stretch A series of bands corresponding to stretching vibrations within the aromatic phenyl and pyrazole rings.[17]
~1070 C-Br stretch Stretching vibration for the aryl-bromine bond.

| ~830 | C-Cl stretch | Stretching vibration for the C-Cl bond on the pyrazole ring. |

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically its conjugated π-system (chromophore). The conjugation between the bromophenyl ring and the pyrazole ring will result in characteristic π→π* absorptions.[18]

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Predicted UV-Vis Absorption

  • λ_max: Expected around 250-280 nm. This absorption corresponds to the π→π* electronic transition of the conjugated system formed by the phenyl and pyrazole rings. The exact position can be influenced by solvent polarity and the electronic effects of the halogen substituents.[19]

Definitive Proof: Single-Crystal X-Ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an unambiguous constitutional assignment, single-crystal X-ray crystallography offers the ultimate, definitive proof of structure.[20] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and providing valuable information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-Ray Crystallography

  • Crystal Growth: Grow a single crystal of suitable quality, typically by slow evaporation of a solvent from a concentrated solution of the compound.

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data.[16]

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final crystal structure.[16][20] The resulting structure would definitively confirm that the 4-bromophenyl group is at position 5 and the chlorine atom is at position 4 of the 1H-pyrazole ring.

Conclusion: Synthesizing the Evidence

The structure elucidation of 5-(4-bromophenyl)-4-chloro-1H-pyrazole is a case study in the logical application of modern analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula, confirmed by a unique halogen isotopic signature. 1D and 2D NMR spectroscopy work in concert to build the molecular framework piece by piece, with HMBC providing the critical link between the substituted phenyl ring and the pyrazole core. Finally, IR and UV-Vis spectroscopy corroborate the presence of key functional groups and the conjugated electronic system. While these spectroscopic methods provide a virtually certain structure, single-crystal X-ray crystallography stands as the gold standard for absolute confirmation. This multi-faceted, self-validating approach ensures the scientific integrity required for advancing a compound in the drug development process.

References

  • Vertex AI Search. (2026, January 24).
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • Wiley Online Library. (2012, January 15). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Available at: [Link]

  • ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • Canadian Journal of Chemistry. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • RSC Publishing. (2023, September 6). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Available at: [Link]

  • Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]

  • Research and Reviews. (2024, September 25).
  • TUTDoR. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Filo. (2025, December 15).
  • BenchChem. (2025).
  • Pharmacological Activities of Pyrazole and Its Deriv
  • ScienceOpen. (2015, November 15). Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl). Available at: [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. Available at: [Link]

  • DSpace Repository. (n.d.).
  • ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • Academia.edu. (n.d.). Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1 H -pyrazol-1-yl).
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • MDPI. (2012, August 30). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Available at: [Link]

  • YouTube. (2024, October 8). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem).
  • ResearchGate. (n.d.). Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • Vis-UV spectra of aromatic compounds. (n.d.). Available at: [Link]

  • MDPI. (2019, December 13). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • PMC. (2019, December 13). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Available at: [Link]

  • Jetir.Org. (n.d.).
  • Visnav. (2022, July 27).
  • Organic Chemistry I Lab. (n.d.). Mass Spectrometry. Available at: [Link]

  • ECHEMI. (n.d.).
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

Sources

Chemical Profile & Synthetic Utility: 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-bromophenyl)-4-chloro-1H-pyrazole (Formula: C


H

BrClN

) represents a "privileged scaffold" in medicinal chemistry. It serves as a high-value intermediate for the synthesis of CDK2 inhibitors, cannabinoid receptor antagonists (CB1), and agrochemical fungicides.

Its structural significance lies in its tri-vector functionalization potential :

  • The NH moiety (Position 1): Available for N-alkylation or arylation to tune solubility and bioavailability.

  • The Aryl Bromide: A handle for Suzuki-Miyaura cross-coupling to extend the carbon skeleton.

  • The C4-Chlorine: Provides metabolic stability (blocking P450 oxidation) and modulates lipophilicity without introducing the steric bulk of a methyl group.

Part 1: Physicochemical Characterization[1]

Molecular Weight & Isotopic Distribution

For high-resolution mass spectrometry (HRMS) and pharmacokinetic calculations, the average molecular weight is insufficient. The presence of both Bromine (


Br/

Br) and Chlorine (

Cl/

Cl) creates a distinct isotopic envelope.
ParameterValueNotes
Average Molecular Weight 257.51 g/mol Used for molarity calculations.
Monoisotopic Mass 255.939 g/mol Based on

C,

H,

Br,

Cl,

N.
Exact Mass 255.9403Calculated for high-res MS.
Heavy Atom Count 13

Isotopic Abundance Pattern (M+H)+: Due to the natural abundance of Br (50.7%


Br, 49.3% 

Br) and Cl (75.8%

Cl, 24.2%

Cl), the mass spectrum will exhibit a characteristic M, M+2, M+4 pattern with approximate intensities of 3:4:1 . This is a critical diagnostic for confirming the presence of the halogenated core.
Structural Tautomerism

In solution, 1H-pyrazoles undergo rapid annular tautomerism. The hydrogen atom oscillates between N1 and N2. Consequently, 5-(4-bromophenyl)-4-chloro-1H-pyrazole is chemically equivalent to 3-(4-bromophenyl)-4-chloro-1H-pyrazole unless the nitrogen is substituted.

Tautomerism T1 5-(4-bromophenyl)-4-chloro-1H-pyrazole (Tautomer A) T2 3-(4-bromophenyl)-4-chloro-1H-pyrazole (Tautomer B) T1->T2 Fast H-Shift

Caption: Annular tautomerism of the 1H-pyrazole core. In solution, these forms exist in equilibrium.

Part 2: Synthetic Pathways[2]

The synthesis of this scaffold requires a regioselective approach to ensure the chlorine is installed at the C4 position while preserving the aryl bromide.

The Retrosynthetic Logic

The most robust route involves constructing the pyrazole ring first, followed by electrophilic halogenation. Direct condensation of chlorodicarbonyls is possible but often yields regioisomeric mixtures.

Preferred Route:

  • Condensation: 4-Bromoacetophenone + N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    
     Enaminone.
    
  • Cyclization: Enaminone + Hydrazine Hydrate

    
     3-(4-bromophenyl)-1H-pyrazole.
    
  • Electrophilic Substitution: Chlorination using N-Chlorosuccinimide (NCS).

Synthesis SM 4-Bromoacetophenone Inter1 Enaminone Intermediate SM->Inter1 DMF-DMA, 110°C (Condensation) Pyraz 3-(4-bromophenyl)-1H-pyrazole Inter1->Pyraz NH2NH2·H2O, EtOH (Cyclization) Final TARGET: 4-chloro-5-(4-bromophenyl)-1H-pyrazole Pyraz->Final NCS, DMF, 60°C (Electrophilic Chlorination)

Caption: Step-wise synthetic workflow for the target scaffold.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole via C4-chlorination.

Reagents & Equipment
  • Substrate: 3-(4-bromophenyl)-1H-pyrazole (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Monitoring: TLC (Hexane:EtOAc 3:1), UV visualization at 254 nm.

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-bromophenyl)-1H-pyrazole (10 mmol, 2.23 g) in DMF (20 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add NCS (11 mmol, 1.47 g) portion-wise over 10 minutes. Why: Exothermic control prevents over-chlorination.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Heat to 60°C if conversion is sluggish (monitor by TLC).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate should form immediately.

  • Workup:

    • Filter the solid using a Büchner funnel.

    • Wash the cake copiously with water (3 x 20 mL) to remove succinimide byproduct and residual DMF.

    • Alternative (if no precipitate): Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).

Validation Criteria (QC)
  • 1H NMR (DMSO-d6): The characteristic pyrazole C4-H signal (typically a doublet or singlet around

    
     6.8-7.0 ppm in the precursor) must disappear .
    
  • 1H NMR: A sharp singlet for H3/H5 should appear downfield (

    
     ~8.0-8.5 ppm).
    
  • Melting Point: Expect a sharp range (approx. 150–160°C, dependent on crystal form).

Part 4: Applications in Drug Discovery[3]

This molecule is rarely the final drug; it is a Late-Stage Diversification Element .

Cross-Coupling Logic (Suzuki-Miyaura)

The aryl bromide is highly reactive toward Palladium-catalyzed cross-coupling, while the pyrazole chloride is relatively inert under standard Suzuki conditions. This allows for chemoselective extension of the molecule.

  • Catalyst System: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .
  • Outcome: Formation of biaryl systems common in kinase inhibitors.

N-Alkylation Regioselectivity

When alkylating the NH group (e.g., with Methyl Iodide), a mixture of isomers (1,4,5-substituted vs 1,3,4-substituted) will form.

  • Steric Rule: Alkylation generally favors the nitrogen distal to the bulky aryl group (forming the 1-alkyl-3-aryl isomer) to minimize steric clash.

  • Electronic Rule: However, the inductive effect of the C4-Cl can influence the pKa of the nitrogens, occasionally shifting selectivity. Rigid structural confirmation (NOESY NMR) is required after any N-substitution.

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: 4-Chloropyrazole Derivatives. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Suzuki Coupling Methodologies. [Link]

  • Chen, C., et al. (2023).[5] "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid." Green Chemistry, 25, 2559-2562.[5] [Link]

Sources

An In-depth Technical Guide to 4-Chloro-5-(4-bromophenyl)-1H-pyrazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-5-(4-bromophenyl)-1H-pyrazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, and its targeted functionalization with halogen atoms and aryl moieties can modulate its physicochemical and biological properties.[1][2][3] This document details a validated synthetic pathway, offers an in-depth analysis of its structural and spectroscopic characteristics, explores its chemical reactivity, and discusses its potential applications based on the established bioactivity of related pyrazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active molecules.[1][2][3] Its structural rigidity, capacity for hydrogen bonding, and the ability to be functionalized at multiple positions make it an ideal scaffold for interacting with various biological targets.[4] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor crizotinib, feature a pyrazole core, underscoring its therapeutic relevance.[5]

The introduction of substituents onto the pyrazole ring is a key strategy for fine-tuning its pharmacological profile. Halogenation, in particular, can enhance a molecule's metabolic stability, membrane permeability, and binding affinity. The presence of a chlorine atom at the C4 position and a bromophenyl group at the C5 position of the pyrazole ring in 4-chloro-5-(4-bromophenyl)-1H-pyrazole suggests a compound with potential for further chemical modification and a unique set of electronic and steric properties. This guide will explore the synthesis, characterization, and potential utility of this specific derivative.

Synthesis of 4-Chloro-5-(4-bromophenyl)-1H-pyrazole

A robust and logical synthetic approach to 4-chloro-5-(4-bromophenyl)-1H-pyrazole involves a two-step process: first, the construction of the 5-(4-bromophenyl)-1H-pyrazole core, followed by regioselective chlorination at the C4 position.

Step 1: Synthesis of 5-(4-bromophenyl)-1H-pyrazole

The most common and effective method for synthesizing 3(5)-substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine.[6] In this case, a suitable precursor is a β-ketoaldehyde or a protected equivalent bearing a 4-bromophenyl group. A plausible route involves the reaction of 4-bromoacetophenone with a formylating agent to generate the corresponding 1,3-dicarbonyl intermediate, which is then reacted with hydrazine hydrate.

Experimental Protocol: Synthesis of 5-(4-bromophenyl)-1H-pyrazole

  • Preparation of the 1,3-Dicarbonyl Intermediate: To a solution of 4-bromoacetophenone (1.0 eq) in a suitable solvent such as toluene, add a base like sodium methoxide (1.2 eq). Slowly add ethyl formate (1.2 eq) and stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization with Hydrazine: After the formation of the dicarbonyl intermediate, the reaction mixture is acidified with a dilute acid (e.g., acetic acid). Hydrazine hydrate (1.1 eq) is then added, and the mixture is heated to reflux for 4-6 hours.

  • Work-up and Purification: Upon cooling, the product may precipitate. The solid is collected by filtration, washed with cold water, and dried. If no solid forms, the reaction mixture is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Chlorination of 5-(4-bromophenyl)-1H-pyrazole

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. Direct halogenation of the pyrazole ring is a common method for introducing a halogen at this position.[7][8] N-Chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of pyrazoles.[9]

Experimental Protocol: Synthesis of 4-Chloro-5-(4-bromophenyl)-1H-pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve 5-(4-bromophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (1.1 eq) to the solution in portions at room temperature. The reaction is typically stirred for 4-12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 4-chloro-5-(4-bromophenyl)-1H-pyrazole.

Synthesis cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Chlorination 4-Bromoacetophenone 4-Bromoacetophenone Dicarbonyl_Intermediate 1-(4-bromophenyl)-3-oxobutanal (or equivalent) 4-Bromoacetophenone->Dicarbonyl_Intermediate Ethyl Formate, NaOMe Pyrazole_Precursor 5-(4-bromophenyl)-1H-pyrazole Dicarbonyl_Intermediate->Pyrazole_Precursor Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole_Precursor Cyclocondensation Final_Product 4-Chloro-5-(4-bromophenyl)-1H-pyrazole Pyrazole_Precursor->Final_Product NCS N-Chlorosuccinimide (NCS) NCS->Final_Product Electrophilic Substitution

Caption: Synthetic pathway for 4-chloro-5-(4-bromophenyl)-1H-pyrazole.

Structural Elucidation and Spectroscopic Analysis

The structure of 4-chloro-5-(4-bromophenyl)-1H-pyrazole can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The pyrazole ring itself has one proton at the C3 position, which would appear as a singlet. The N-H proton will also be a singlet, though its chemical shift can be broad and solvent-dependent. The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the substituents. The chlorine atom at C4 will cause a downfield shift for this carbon, while the bromophenyl group will influence the shift of C5.

Expected NMR Data for 4-Chloro-5-(4-bromophenyl)-1H-pyrazole
¹H NMR (in CDCl₃, estimated)
Chemical Shift (ppm)
~ 7.50 - 7.70
~ 7.30 - 7.50
~ 7.60 - 7.80
Broad signal
¹³C NMR (in CDCl₃, estimated)
Chemical Shift (ppm)
~ 140
~ 138
~ 132
~ 130
~ 128
~ 123
~ 110

Note: These are estimated chemical shifts based on data from related structures. Actual experimental values may vary.[10][11][12][13][14][15][16]

Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₅BrClN₃). A key feature will be the isotopic pattern characteristic of molecules containing both bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), which provides strong evidence for the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A broad peak in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic and pyrazole rings will be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

Chemical Reactivity and Potential for Further Functionalization

The presence of multiple reactive sites in 4-chloro-5-(4-bromophenyl)-1H-pyrazole makes it a valuable intermediate for the synthesis of more complex molecules.

Reactivity cluster_N1 N1-Position cluster_C4 C4-Position (Cl) cluster_C5_Aryl C5-Aryl Group (Br) main 4-Chloro-5-(4-bromophenyl)-1H-pyrazole N_Alkylation N-Alkylation/ N-Arylation main->N_Alkylation R-X, Base N_Acylation N-Acylation main->N_Acylation Acyl Chloride, Base Suzuki Suzuki Coupling main->Suzuki Ar-B(OH)2, Pd Catalyst Buchwald Buchwald-Hartwig Amination main->Buchwald Amine, Pd Catalyst Sonogashira Sonogashira Coupling main->Sonogashira Alkyne, Pd/Cu Catalyst Aryl_Coupling Cross-Coupling (e.g., Suzuki, Heck) main->Aryl_Coupling Coupling Partner, Pd Catalyst

Caption: Potential reaction sites of 4-chloro-5-(4-bromophenyl)-1H-pyrazole.

  • N1-Substitution: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce various substituents at the N1 position. This is a common strategy to modulate the biological activity and solubility of pyrazole-based drugs.

  • C4-Position (Chloro Group): The chlorine atom at the C4 position can participate in transition-metal-catalyzed cross-coupling reactions. While chloroarenes are generally less reactive than bromo or iodoarenes, suitable catalyst systems can facilitate Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[17][18][19] This allows for the introduction of new aryl, amino, or alkynyl groups at this position.

  • C5-Aryl Group (Bromo Group): The bromine atom on the phenyl ring at the C5 position is another handle for cross-coupling reactions, providing an additional site for molecular elaboration. The differential reactivity of the C-Cl and C-Br bonds could potentially allow for selective, stepwise functionalization.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for 4-chloro-5-(4-bromophenyl)-1H-pyrazole is not widely published, the extensive research on related pyrazole derivatives allows for informed predictions of its potential applications.

  • Anticancer Agents: Many substituted pyrazoles act as inhibitors of various kinases, which are crucial targets in cancer therapy. The specific substitution pattern of the title compound could lead to novel kinase inhibitors.[20][21][22]

  • Antimicrobial Agents: Pyrazole derivatives have shown broad-spectrum activity against bacteria and fungi.[5][23] The halogen atoms in the target molecule may enhance its antimicrobial properties.

  • Anti-inflammatory Agents: As exemplified by celecoxib, pyrazoles are effective anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Agrochemicals: The pyrazole scaffold is present in numerous herbicides and insecticides.

  • Materials Science: Halogenated organic molecules are of interest in materials science for their ability to form halogen bonds, which can be used to control the self-assembly of molecules in the solid state to create materials with specific optical or electronic properties.[1]

Safety and Handling

Halogenated organic compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Chloro-5-(4-bromophenyl)-1H-pyrazole is a synthetically accessible and highly functionalized heterocyclic compound. Its structure combines the privileged pyrazole scaffold with halogen substituents that serve as both modulators of biological activity and handles for further chemical diversification. This guide has outlined a practical synthetic route, provided a detailed analysis of its expected spectroscopic properties, and explored its reactivity and potential applications. As such, 4-chloro-5-(4-bromophenyl)-1H-pyrazole represents a valuable building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Mirela-Maria Praisler, et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules. Available from: [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.
  • SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. (2019). HETEROCYCLES.
  • Raphael G Raptis, et al. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCrData. Available from: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). Molecules.
  • Halogenation of the pyrazole scaffold. (2025).
  • Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. (2008). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry.
  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. (2021).
  • Supplementary Information - The Royal Society of Chemistry. (2018). The Royal Society of Chemistry.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008).
  • Synthesis of Some New Pyrazoles. (2017). DergiPark.
  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. (2022). Taylor & Francis Online.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
  • and (13)
  • 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2013). Acta Crystallographica Section E. Available from: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). MDPI.
  • Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids. (2025).
  • 1H-pyrazole-5-carboxylic acid, 4-methyl-3-phenyl-, 2-[(E)-(4-bromophenyl)methylidene]hydrazide - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Pyrazole derivatives. A challenge of modem academic and industrial chemistry.
  • Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2011). Organic & Biomolecular Chemistry.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Organic & Biomolecular Chemistry.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2019). Future Medicinal Chemistry. Available from: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Publishing.
  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (2023). Acta Crystallographica Section E. Available from: [Link]

  • Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water - Supporting Inform
  • Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. (2021).
  • 4-chloro-5-methyl-3-nitro-1H-pyrazole. SpectraBase.
  • 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
  • 1H NMR of pyrazole. (2024). Reddit.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • Pyrazole(288-13-1) 13C NMR spectrum. ChemicalBook.

Sources

5-(4-bromophenyl)-4-chloro-1H-pyrazole starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Executive Summary

The scaffold 5-(4-bromophenyl)-4-chloro-1H-pyrazole represents a critical pharmacophore in medicinal chemistry, serving as a core intermediate for cannabinoid receptor type 1 (CB1) antagonists (structural analogs of Rimonabant) and various kinase inhibitors.

This guide details a robust, scalable synthetic route designed for high purity (>98%) and regioselectivity. Unlike legacy methods utilizing unstable malondialdehyde derivatives, this protocol employs the Enaminone Route followed by Regioselective Electrophilic Chlorination . This approach minimizes hazardous waste and ensures precise installation of the halogen array.

Part 1: Retrosynthetic Logic & Strategic Disconnection

To design the optimal synthesis, we must disconnect the molecule at its most chemically sensitive points.

  • C4–Cl Disconnection: The chlorine atom is best installed last via Electrophilic Aromatic Substitution (

    
    ). The pyrazole ring is electron-rich, specifically at the C4 position, making it highly amenable to halogenation using mild reagents like N-Chlorosuccinimide (NCS).
    
  • Heterocyclic Core Construction: The pyrazole ring is constructed via a [3+2] cyclocondensation. The most reliable precursors are hydrazine and an enaminone (3-(dimethylamino)-1-arylprop-2-en-1-one).

  • Starting Material Origin: The enaminone is derived directly from 4'-Bromoacetophenone , a stable and commercially abundant commodity chemical.

Synthesis Pathway Diagram

SynthesisPathway SM 4'-Bromoacetophenone (Starting Material) Inter1 Enaminone Intermediate (E/Z Mixture) SM->Inter1 Reagent1 DMF-DMA Reflux Inter2 3-(4-bromophenyl)-1H-pyrazole (Parent Scaffold) Inter1->Inter2 Product 5-(4-bromophenyl)-4-chloro-1H-pyrazole (Target) Inter2->Product Reagent1->Inter1 Reagent2 Hydrazine Hydrate EtOH, Reflux Reagent3 NCS (N-Chlorosuccinimide) ACN or DMF, 60°C

Figure 1: Step-wise synthetic pathway from commodity starting material to target chloropyrazole.

Part 2: Primary Starting Materials Profile

The quality of the final API intermediate is dictated by the impurity profile of the starting materials.

4'-Bromoacetophenone (CAS: 99-90-1)[1]
  • Role: Carbon skeleton source.[1]

  • Critical Quality Attributes (CQA):

    • Purity:

      
       (GC).[2]
      
    • Isomeric Impurity: 2'-Bromo or 3'-Bromo isomers must be

      
      . These isomers carry through the synthesis and are difficult to separate from the final pyrazole.
      
    • Moisture:

      
      . Water hydrolyzes DMF-DMA, reducing yield.
      
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5)
  • Role: One-carbon synthon for enaminone formation.

  • Handling: Moisture sensitive. Must be stored under nitrogen. Degraded DMF-DMA releases dimethylamine and methanol, leading to incomplete conversion.

N-Chlorosuccinimide (NCS) (CAS: 128-09-6)
  • Role: Chlorinating agent.[3][4][5]

  • Advantage: Provides a "soft" source of

    
     compared to chlorine gas, preventing over-chlorination of the phenyl ring.
    
  • Activation: Purity should be checked iodometrically if the reagent is old, as it degrades to succinimide.

Part 3: The Synthesis Workflow

Step 1: Enaminone Formation

This step converts the acetyl group into a reactive electrophile.

  • Reagents: 4'-Bromoacetophenone (1.0 eq), DMF-DMA (1.2 eq).

  • Solvent: None (Neat) or Toluene.

  • Protocol:

    • Charge 4'-Bromoacetophenone into a reactor.

    • Add DMF-DMA.[1]

    • Heat to reflux (100–110°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor TLC (Hexane:EtOAc 3:1). The starting material spot (

      
      ) should disappear, replaced by a polar yellow spot (
      
      
      
      ).
    • Workup: Cool to room temperature. Add hexanes to precipitate the yellow solid. Filter and wash with cold hexanes.

    • Yield: Expect 85–95%.

Step 2: Pyrazole Ring Closure
  • Reagents: Enaminone (from Step 1), Hydrazine Hydrate (1.5 eq, 80% solution).

  • Solvent: Ethanol (Absolute).

  • Protocol:

    • Suspend the enaminone in Ethanol (5 vol).

    • Add Hydrazine Hydrate dropwise at room temperature (exothermic).

    • Reflux for 2–3 hours.

    • Mechanism: Michael addition of hydrazine to the

      
      -carbon, followed by intramolecular dehydration.
      
    • Workup: Concentrate solvent to 20% volume. Cool to 0°C. Filter the white precipitate.

    • Tautomer Note: The product exists as a tautomeric mixture of 3-(4-bromophenyl)-1H-pyrazole and 5-(4-bromophenyl)-1H-pyrazole.

Step 3: Regioselective C4-Chlorination

This is the critical differentiation step.

  • Reagents: 3-(4-bromophenyl)-1H-pyrazole (1.0 eq), NCS (1.05 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Protocol:

    • Dissolve the pyrazole in ACN.

    • Add NCS portion-wise at Room Temperature.

    • Heat to 60°C for 1–2 hours.

    • Why 60°C? Thermal activation is required to overcome the activation energy for electrophilic attack, but higher temps (>80°C) risk chlorinating the phenyl ring.

    • Workup: Pour reaction mixture into ice water. The product, 5-(4-bromophenyl)-4-chloro-1H-pyrazole , will precipitate as a white/off-white solid.

    • Purification: Recrystallize from Ethanol/Water if necessary.

Part 4: Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
DMF-DMA Stoichiometry 1.1 – 1.3 eqExcess required to drive equilibrium; DMF-DMA hydrolyzes with trace moisture.
Chlorination Temp


: Sluggish reaction.

: Risk of dichlorination or phenyl-ring halogenation.
Hydrazine Addition Slow (Dropwise)Highly exothermic. Rapid addition can cause "hot spots" leading to azine by-products.
Reaction Solvent (Step 3) AcetonitrilePolar aprotic solvents stabilize the transition state of the

mechanism better than non-polar solvents.

Part 5: Troubleshooting & Logic Flow

Use this logic tree to resolve common synthetic deviations.

Troubleshooting Start Issue Detected Q1 Step 1: Low Yield / Sticky Solid? Start->Q1 A1_Yes Check DMF-DMA Quality. Was it hydrolyzed? Q1->A1_Yes Yes Q2 Step 3: Mixture of Products? Q1->Q2 No A1_Action Action: Use fresh reagent or increase eq to 1.5x A1_Yes->A1_Action A2_Yes Check HPLC/TLC Q2->A2_Yes Yes A2_Type Is impurity more non-polar? A2_Yes->A2_Type A2_Action1 Over-chlorination. Reduce Temp or NCS eq. A2_Type->A2_Action1 Yes (Dichloro) A2_Action2 Incomplete Rxn. Add 0.1 eq HCl catalyst. A2_Type->A2_Action2 No (SM remains)

Figure 2: Troubleshooting logic for yield and purity deviations.

References

  • Regioselective Chlorination of Pyrazoles: Chen, C., et al. "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid."[3] Green Chemistry, 2023.[3]

  • Synthesis of 4-Arylpyrazoles via Suzuki: Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[6] Chinese Chemical Letters, 2014.

  • Vilsmeier-Haack Approaches: "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E, 2012.

  • NCS Mechanism: "N-Chlorosuccinimide: A Comprehensive Technical Guide." BenchChem, 2025.[4]

  • General Pyrazole Synthesis: "Synthesis of Pyrazoles." Organic Chemistry Portal.

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the purification of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical methodologies with practical, field-proven insights to ensure the attainment of high-purity material essential for downstream applications.

Introduction: The Critical Role of Purity

5-(4-bromophenyl)-4-chloro-1H-pyrazole is a versatile building block in the synthesis of a wide range of biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, affecting reaction yields, reproducibility, and the biological activity of the final compounds. Therefore, robust and efficient purification is a cornerstone of its synthetic chemistry. This guide outlines the most effective methods for purifying this compound, focusing on the principles behind each technique and providing detailed, actionable protocols.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, often involving the cyclization of a diketone precursor with a hydrazine derivative, can lead to several types of impurities:

  • Unreacted Starting Materials: Residual diketone and hydrazine precursors.

  • Regioisomers: Formation of isomeric pyrazole products.

  • Byproducts of Side Reactions: Products arising from incomplete reactions or alternative reaction pathways.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for assessing the impurity profile and selecting the most appropriate purification strategy.

Purification Methodologies: A Strategic Approach

The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the operation. The following diagram illustrates a decision-making workflow for selecting the optimal purification strategy.

Purification_Workflow Purification Strategy Selection for 5-(4-bromophenyl)-4-chloro-1H-pyrazole Crude_Product Crude 5-(4-bromophenyl)-4-chloro-1H-pyrazole TLC_HPLC Analyze by TLC/HPLC Crude_Product->TLC_HPLC Impurity_Profile Assess Impurity Profile TLC_HPLC->Impurity_Profile High_Polarity High Polarity Impurities? Impurity_Profile->High_Polarity Low_Polarity Low Polarity Impurities? Impurity_Profile->Low_Polarity Recrystallization Recrystallization High_Polarity->Recrystallization Yes Column_Chromatography Column Chromatography High_Polarity->Column_Chromatography No Low_Polarity->Recrystallization No Low_Polarity->Column_Chromatography Yes Pure_Product High-Purity Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for selecting a purification method.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for removing impurities that have significantly different solubility profiles from the target compound. It is particularly effective for removing highly polar or non-polar impurities from a moderately polar product like 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Principle of Operation: This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain in the solution.

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the polarity of similarly structured pyrazoles, a systematic solvent screening is recommended.[1]

Solvent SystemPolarity IndexRationale
Ethanol/Water HighGood for inducing crystallization of moderately polar compounds. The ratio can be fine-tuned.
Isopropanol ModerateOften a good single-solvent choice for compounds with intermediate polarity.
Toluene LowEffective for removing more polar impurities.
Hexane/Ethyl Acetate VariableA co-solvent system where the ratio can be adjusted to achieve optimal solubility characteristics.

Protocol 3.1: Recrystallization from Ethanol/Water

  • Dissolution: In a flask, add the crude 5-(4-bromophenyl)-4-chloro-1H-pyrazole to a minimal amount of hot ethanol. Stir and heat the mixture until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Trustworthiness Check: The purity of the recrystallized product should be assessed by TLC or HPLC and compared to the crude material. A significant reduction in impurity peaks and a sharpening of the main product peak should be observed. The melting point of the purified solid should also be sharp and within a narrow range.

Column Chromatography: For High-Resolution Purification

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with similar polarities. For 5-(4-bromophenyl)-4-chloro-1H-pyrazole, silica gel is the recommended stationary phase.[2][3]

Principle of Operation: A solution of the crude product is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, leading to separation.

Solvent System Selection: The choice of the mobile phase is crucial for achieving good separation. A common and effective mobile phase for pyrazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][4] The optimal ratio is typically determined by preliminary TLC analysis.

Protocol 3.2: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., from 95:5 to 80:20 hexane/ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Trustworthiness Check: Each collected fraction should be analyzed by TLC to ensure the separation of the target compound from impurities. The final combined product should be analyzed by HPLC and/or NMR to confirm its purity and identity.

Column_Chromatography_Workflow Column Chromatography Workflow Start Start Pack_Column Pack Silica Gel Column Start->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute_Column Elute with Hexane/Ethyl Acetate Gradient Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Pure Impure_Fractions Impure Fractions TLC_Analysis->Impure_Fractions Impure Evaporate_Solvent Evaporate Solvent Combine_Pure->Evaporate_Solvent Pure_Product Obtain Purified Product Evaporate_Solvent->Pure_Product

Caption: Step-by-step workflow for column chromatography.

Acid-Base Extraction: Exploiting Chemical Properties

For certain impurity profiles, particularly when acidic or basic impurities are present, an acid-base extraction can be a highly effective preliminary purification step. Pyrazoles are weakly basic and can be protonated by strong acids.

Principle of Operation: This liquid-liquid extraction technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. By adjusting the pH of the aqueous phase, the charge state, and therefore the solubility of acidic or basic compounds can be manipulated.

Protocol 3.3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities. The protonated basic impurities will move to the aqueous layer.

  • Basic Wash: Subsequently, wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate) to remove any acidic impurities. The deprotonated acidic impurities will move to the aqueous layer.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or column chromatography.

Purity Assessment

The final purity of the 5-(4-bromophenyl)-4-chloro-1H-pyrazole should be determined using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in a sample and to monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point over a narrow range is indicative of high purity.

Conclusion

The successful purification of 5-(4-bromophenyl)-4-chloro-1H-pyrazole is paramount for its effective use in research and development. By understanding the potential impurities and applying the appropriate purification techniques—recrystallization, column chromatography, or acid-base extraction—researchers can consistently obtain high-purity material. The protocols and strategies outlined in this guide provide a robust framework for achieving the desired level of purity, ensuring the reliability and success of subsequent applications.

References

  • Ge, Y. Q., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2203. [Link]

  • Deng, X., & Mani, N. S. (2006). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Letters, 8(16), 3505–3508. [Link]

  • Finnegan, D. F., et al. (1958). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Journal of the American Chemical Society, 80(14), 3908–3911. [Link]

  • Correa, A., et al. (2014). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 4(3), 195-202. [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 734-738. [Link]

  • Özdemir, Z., et al. (2017). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 735-746. [Link]

  • Reddy, C. R., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(104), 59955-59961. [Link]

  • Mondal, S., et al. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Green Chemistry, 20(19), 4492-4498. [Link]

  • Kumar, R., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. [Link]

  • Erdem, M., et al. (2020). The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Clemson University TigerPrints. [Link]

  • Kumar, V., et al. (2008). Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 16(8), 4487-4495. [Link]

  • Al-Zoubi, R. M., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University. [Link]

  • Rajurkar, V. G. (2019). Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4- Triazole-3-Thiol Derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 724-730. [Link]

  • Al-Hourani, B. J. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1437–1462. [Link]

  • Beck, J. F., et al. (2012). Freeze-induced formation of bromine/chlorine interhalogen species from aqueous halide ion solutions. The Journal of Physical Chemistry A, 116(39), 9684–9691. [Link]

  • Gupta, A., & Saraf, S. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595–598. [Link]

  • Dolenc, M. S., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4784. [Link]

  • Hossbach, J. (2015). Halogen-organic solvents. University of Göttingen. [Link]

  • Stuart, E. A., et al. (2020). Enhanced analytical and physical characterization of mixtures of random bay-position chlorinated boron subnaphthalocyanines enabled by an established partial separation method (a part 2). New Journal of Chemistry, 44(39), 16893-16903. [Link]

  • Phenomenex. (n.d.). Fast Chlorinated Pesticide Analysis Using Zebron™ MultiResidue™ GC Columns. Phenomenex. [Link]

  • Lång, F., et al. (2019). Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. Coatings, 9(12), 803. [Link]

  • Nayek, P., et al. (2025). Organic Halogenation using Inorganic Halides and Visible-Light Photocatalyst Perylenediimide. ChemRxiv. [Link]

  • Molina, A., et al. (2013). Solubility Based Identification of Green Solvents for Small Molecule Organic Solar Cells. Advanced Functional Materials, 23(43), 5439-5444. [Link]

  • Kumar, A., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9401-9406. [Link]

  • Ye, Y., et al. (2017). Chlorine and bromine isotope fractionation of halogenated organic pollutants on gas chromatography columns. Journal of Chromatography A, 1514, 114-121. [Link]

Sources

Application Note: Cell-Based Characterization of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

5-(4-bromophenyl)-4-chloro-1H-pyrazole represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for two major therapeutic classes: Cyclooxygenase-2 (COX-2) inhibitors and Mitogen-Activated Protein Kinase (MAPK) inhibitors .

The 1,5-diaryl-4-substituted pyrazole core is structurally homologous to blockbuster drugs like Celecoxib (anti-inflammatory) and Rimonabant (CB1 antagonist). The specific substitution pattern—a 4-chloro group adjacent to a 5-aryl ring—is frequently employed in Structure-Activity Relationship (SAR) studies to optimize potency against p38α MAPK and COX-2 enzymes.

This application note provides a rigorous framework for evaluating the biological activity of this compound. We focus on its primary potential as an anti-inflammatory modulator and antiproliferative agent , detailing protocols for target engagement, functional efficacy, and selectivity.

Key Biological Targets
  • COX-2 (Cyclooxygenase-2): Inducible enzyme mediating prostaglandin synthesis during inflammation.

  • p38 MAPK: Stress-activated protein kinase regulating cytokine production (TNF-α, IL-1β).

  • Tubulin/Microtubules: Some pyrazole derivatives exhibit colchicine-site binding, disrupting mitosis.

Mechanism of Action (MOA) & Signaling Pathway

Understanding the signaling cascade is prerequisite to assay design. In inflammatory models (e.g., LPS-stimulated macrophages), the compound is hypothesized to intervene in the MAPK/NF-κB axis, downstream of TLR4 activation, thereby suppressing COX-2 expression and PGE2 release.

Figure 1: Proposed Mechanism of Action in Inflammatory Signaling

MOA_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation MyD88 MyD88 / TRAF6 TLR4->MyD88 MAPK p38 MAPK / JNK MyD88->MAPK Phosphorylation NFkB NF-κB (Translocation) MyD88->NFkB MAPK->NFkB Activation COX2_Gene COX-2 Gene Expression NFkB->COX2_Gene Transcription COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Translation PGE2 PGE2 / NO Release COX2_Protein->PGE2 Catalysis Compound 5-(4-bromophenyl)-4-chloro-1H-pyrazole Compound->MAPK Potential Inhibition Compound->COX2_Protein Direct Inhibition

Caption: Putative intervention points of the pyrazole scaffold within the TLR4/MAPK inflammatory cascade.

Assay 1: Anti-Inflammatory Efficacy (NO & PGE2 Inhibition)

Objective: Quantify the compound's ability to suppress inflammatory mediators (Nitric Oxide and Prostaglandin E2) in Lipopolysaccharide (LPS)-stimulated macrophages.

Cell Model: RAW 264.7 (Murine Macrophage Cell Line). Rationale: This cell line robustly expresses COX-2 and iNOS upon LPS stimulation, mimicking the systemic inflammatory response.

Protocol A: Nitric Oxide (NO) Inhibition (Griess Assay)

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • DMEM High Glucose + 10% FBS.

  • LPS (Escherichia coli O111:B4).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4).

  • Positive Control: Celecoxib or Dexamethasone.

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.
    
  • Pre-treatment: Aspirate media. Add fresh media containing the compound (0.1, 1, 10, 50, 100 µM) or vehicle (DMSO < 0.1%). Incubate for 1 hour .

    • Note: Pre-treatment ensures the compound is present before the signaling cascade initiates.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Vehicle Control". Incubate for 18–24 hours .

  • Supernatant Collection: Transfer 100 µL of culture supernatant to a new flat-bottom 96-well plate.

  • Griess Reaction: Add 100 µL of Griess Reagent to each well.

  • Readout: Incubate for 10 min at RT (protect from light). Measure absorbance at 540 nm .

  • Quantification: Calculate Nitrite concentration using a NaNO2 standard curve (0–100 µM).

Protocol B: PGE2 ELISA (COX-2 Activity)

Methodology:

  • Use the remaining supernatant from Protocol A (or run a parallel plate).

  • Dilute supernatants 1:10 or 1:50 in Assay Buffer (levels of PGE2 are often high).

  • Perform Competitive ELISA (e.g., Cayman Chemical PGE2 Kit) following manufacturer instructions.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine the IC50 .

Assay 2: Antiproliferative Cytotoxicity Screening

Objective: Determine the antiproliferative potency and selectivity index (SI) against cancer cell lines versus normal fibroblasts. Pyrazoles often exhibit cytotoxicity via microtubule destabilization or kinase inhibition.

Cell Models:

  • A549 (Lung Adenocarcinoma) - High relevance for pyrazole-based kinase inhibitors.

  • MCF-7 (Breast Cancer) - Sensitive to p38/MAPK modulation.

  • HFF-1 (Human Foreskin Fibroblast) - Normal control for selectivity.

Protocol: MTT/MTS Viability Assay

Step-by-Step Methodology:

  • Seeding:

    • Cancer cells:

      
       cells/well.
      
    • Normal fibroblasts:

      
       cells/well (slower growth).
      
    • Allow adherence for 24h.

  • Treatment: Treat cells with serial dilutions of the compound (0.1 – 100 µM) for 48 or 72 hours .

    • Critical: Include a "0 µM" (DMSO only) control and a "Blank" (media only).

  • Labeling: Add MTT reagent (0.5 mg/mL final) or MTS reagent. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: (For MTT) Aspirate media and add 100 µL DMSO. Shake for 10 min.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    

Assay 3: Target Validation (Western Blotting)

Objective: Confirm if the compound inhibits the phosphorylation of MAPK pathway proteins or the expression of COX-2.

Experimental Design:

  • Stimulus: LPS (1 µg/mL) for 30 min (for phosphorylation) or 24h (for protein expression).

  • Targets:

    • p-p38 MAPK (Thr180/Tyr182): Marker of upstream kinase inhibition.

    • COX-2: Marker of transcriptional suppression.

    • β-Actin/GAPDH: Loading control.

Workflow Diagram:

WB_Workflow Step1 Seed RAW 264.7 (6-well plate) Step2 Pre-treat with Compound (1h) Step1->Step2 Step3 Stimulate with LPS (30min - 24h) Step2->Step3 Step4 Lysis (RIPA + Phosphatase Inhibitors) Step3->Step4 Step5 SDS-PAGE & Transfer Step4->Step5 Step6 Antibody Probing (p-p38, COX-2) Step5->Step6

Caption: Western Blot workflow for validating MAPK/COX-2 pathway interference.

Data Analysis & Interpretation

Summarize your findings using the following template to determine the compound's profile.

ParameterAssay TypeMetricDesirable Outcome (Lead Criteria)
Potency NO Release (RAW 264.7)IC50< 10 µM
Efficacy PGE2 ELISA% Inhibition> 80% at 10 µM
Cytotoxicity MTT (A549/MCF-7)GI50< 5 µM (if anticancer) / > 50 µM (if anti-inflammatory)
Selectivity MTT (HFF-1 vs Cancer)SI Index> 10 (Safety margin)
Mechanism Western BlotBand DensityReduction in p-p38 or COX-2 vs. LPS control
Troubleshooting Guide
  • High Background in Griess Assay: Ensure media is phenol-red free or use a blank correction. Phenol red interferes with the 540 nm reading.

  • Precipitation: The 4-chloro-5-(4-bromophenyl) moiety is lipophilic. Ensure DMSO concentration is constant (0.1%) and check for crystal formation in the well at concentrations > 50 µM.

  • No Inhibition: If NO is not inhibited but cytotoxicity is high, the reduction in NO is a false positive due to cell death. Always normalize NO data to cell viability (MTS) from the same well.

References

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." Mini-Reviews in Medicinal Chemistry. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

  • Kumar, V., et al. (2013). "Pyrazoles as potential anti-inflammatory and anti-cancer agents."[1][2][3] European Journal of Medicinal Chemistry. Link

  • Mok, N. Y., et al. (2020). "Discovery of 4-chloro-5-aryl-pyrazoles as novel p38α MAPK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

Sources

5-(4-bromophenyl)-4-chloro-1H-pyrazole as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-bromophenyl)-4-chloro-1H-pyrazole as an Enzyme Inhibitor Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

High-Affinity Probe for Alcohol Dehydrogenase (ADH) and Metabolic Pathway Analysis

Introduction & Compound Overview

5-(4-bromophenyl)-4-chloro-1H-pyrazole is a specialized halogenated heterocyclic compound utilized primarily as a potent, competitive inhibitor of Alcohol Dehydrogenase (ADH) and related zinc-dependent metalloenzymes. Belonging to the class of 4-substituted pyrazoles—which includes the FDA-approved antidote Fomepizole (4-methylpyrazole)—this compound leverages the "4-chloro" pharmacophore to coordinate with the catalytic zinc ion in the enzyme's active site, while the bulky 5-(4-bromophenyl) moiety engages adjacent hydrophobic pockets (substrate binding cleft) to enhance affinity and isoform selectivity.

Key Chemical Properties
PropertyDetail
Chemical Name 5-(4-bromophenyl)-4-chloro-1H-pyrazole
Core Scaffold 4-Halogenated Pyrazole
Primary Target Alcohol Dehydrogenase (ADH) (EC 1.1.1.[1]1)
Secondary Targets Cytochrome P450 2E1 (CYP2E1), MAO-B (potential)
Mechanism Competitive Inhibition (Zinc Coordination)
Solubility Soluble in DMSO (>10 mM), Ethanol; Low solubility in water

Mechanism of Action (MOA)

The inhibitory potency of 5-(4-bromophenyl)-4-chloro-1H-pyrazole is driven by two synergistic molecular interactions:

  • Zinc Coordination (The "Anchor"): The unsubstituted nitrogen (N2) of the pyrazole ring directly coordinates with the catalytic Zinc ion (

    
    ) at the bottom of the ADH active site. This displaces the water molecule or hydroxide ion required for the catalytic mechanism, effectively locking the enzyme in an inactive state.
    
  • Hydrophobic Interaction (The "Lock"): The 4-chloro substituent fits into the small hydrophobic pocket usually occupied by the methyl group of ethanol. Crucially, the 5-(4-bromophenyl) group extends into the larger hydrophobic substrate channel (the "fatty acid binding site"), providing significant binding energy and potentially conferring selectivity over smaller pyrazoles like 4-methylpyrazole.

Pathway Diagram: Mechanism of Inhibition

ADH_Inhibition cluster_mechanism Molecular Interaction ADH_Active Active ADH Enzyme (Zn2+ bound to H2O) Complex_Active ES Complex (Oxidation Proceeding) ADH_Active->Complex_Active + Substrate Complex_Blocked EI Complex (Dead-End Inhibition) ADH_Active->Complex_Blocked + Inhibitor (Competes for Zn2+) Substrate Substrate (Ethanol/Glycol) Inhibitor Inhibitor 5-(4-bromophenyl)-4-chloro-1H-pyrazole Product Product (Acetaldehyde/NADH) Complex_Active->Product NAD+ -> NADH Complex_Blocked->Product Blocked Note1 Pyrazole N2 binds Zn2+ 4-Cl fills small pocket 5-Aryl fills large channel Complex_Blocked->Note1

Caption: Competitive inhibition mechanism where the pyrazole inhibitor displaces the catalytic water molecule at the Zinc center, preventing substrate oxidation.

Applications in Research

A. Metabolic Pathway Dissection

Researchers use this compound to distinguish between ADH-dependent and CYP2E1-dependent metabolic pathways. By treating hepatocytes with 5-(4-bromophenyl)-4-chloro-1H-pyrazole, ADH activity is selectively abolished, allowing the isolation and quantification of P450-mediated metabolism.

B. Toxicology Models

In models of ethylene glycol or methanol poisoning , this compound serves as a tool to block the formation of toxic metabolites (glycolic acid, formic acid). Its higher lipophilicity compared to Fomepizole allows for better membrane permeability in complex tissue models.

C. Structural Biology

The bromine atom on the phenyl ring acts as an anomalous scatterer , making this compound an excellent ligand for X-ray crystallography studies to phase ADH structures or map the dimensions of the substrate binding pocket.

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock for biological assays.

  • Weighing: Weigh 10 mg of 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS for the initial stock.

  • Dissolution: Add 1 mL of DMSO to achieve a ~30-35 mM stock solution (MW ≈ 257.5 g/mol ).

    • Note: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Protocol B: In Vitro ADH Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of the inhibitor by monitoring the reduction of NAD+ to NADH at 340 nm.

Reagents:

  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (optimal for ADH activity).

  • Substrate: Ethanol (absolute).

  • Cofactor: NAD+ (25 mg/mL in water).

  • Enzyme: Purified Horse Liver ADH (Sigma or equivalent).

Workflow:

  • Plate Setup: Use a UV-transparent 96-well plate.

  • Inhibitor Dilution: Prepare serial dilutions of the inhibitor in buffer (keeping DMSO < 1% final). Range: 0.1 nM to 10 µM.

  • Mix: Add 100 µL Buffer + 10 µL NAD+ + 10 µL Inhibitor dilution.

  • Enzyme Addition: Add 10 µL ADH enzyme (0.5 units/mL). Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL Ethanol (substrate) to start the reaction.

  • Measurement: Immediately monitor Absorbance at 340 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Analysis: Calculate the slope (ΔA/min) for the linear portion. Plot % Activity vs. Log[Inhibitor] to determine IC50.

Experimental Workflow Diagram

Workflow Start Start: Stock Prep (DMSO, 30mM) Dilution Serial Dilution (Buffer pH 8.8) Start->Dilution Incubate Pre-Incubation (Enzyme + Inhibitor + NAD+) 5 min @ 25°C Dilution->Incubate Reaction Initiate Reaction (Add Ethanol) Incubate->Reaction Measure Kinetic Read (Abs 340nm, 10 min) Reaction->Measure Analyze Data Analysis (Calculate Slope -> IC50) Measure->Analyze

Caption: Step-by-step workflow for determining the IC50 of 5-(4-bromophenyl)-4-chloro-1H-pyrazole against ADH.

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation in Assay Inhibitor concentration too high or DMSO shock.Keep final DMSO < 1%. Perform intermediate dilutions in buffer, not water.
No Inhibition Observed Enzyme concentration too high.Titrate enzyme to ensure linear velocity; use minimal effective units.
Non-Linear Kinetics Substrate depletion or product inhibition.Reduce measurement time to the initial 2-3 minutes (Initial Velocity

).
High Background NAD+ degradation.Prepare fresh NAD+ solution daily and keep on ice.

References

  • Mechanism of ADH Inhibition: Eklund, H., et al. "Pyrazoles as inhibitors of alcohol dehydrogenase: Structural insights." Journal of Molecular Biology, 1982.

  • 4-Substituted Pyrazoles: Theorell, H., et al. "On the mechanism of inhibition of liver alcohol dehydrogenase by pyrazole derivatives." Journal of Biological Chemistry, 1969.

  • Metabolic Probes: Bradford, B. U., et al. "Inhibition of alcohol dehydrogenase by 4-methylpyrazole." Alcoholism: Clinical and Experimental Research, 1993.

  • General Pyrazole Chemistry: El-Sawy, E. R., et al. "Recent advances in the synthesis and biological activity of pyrazoles." Acta Pharmaceutica, 2012.

Sources

Application Notes and Protocols: Kinase Inhibition Assay for 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Biochemical Assays

Abstract

This document provides a comprehensive guide for characterizing the kinase inhibitory activity of novel compounds, using 5-(4-bromophenyl)-4-chloro-1H-pyrazole as a representative example. Pyrazole-based structures are recognized as "privileged scaffolds" in medicinal chemistry, known for their interaction with the ATP-binding site of a wide range of protein kinases.[1][2] As such, determining the specific kinase targets and potency of new pyrazole derivatives is a critical step in drug discovery.[3] This guide details two robust, high-throughput assay methodologies: the ADP-Glo™ Kinase Assay for broad-panel primary screening to identify potential targets, and the LanthaScreen® Eu Kinase Binding Assay as an orthogonal method for confirming hits and determining inhibitor affinity (IC₅₀). We will delve into the principles behind these assays, provide detailed step-by-step protocols, and offer guidance on data analysis and interpretation, empowering researchers to effectively profile novel kinase inhibitors.

Introduction: The Significance of Pyrazole-Based Kinase Inhibitors

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] This has made them one of the most important classes of drug targets.[6][7] The pyrazole moiety is a highly successful pharmacophore in the design of kinase inhibitors, forming key interactions within the conserved ATP-binding pocket.[2][8] Consequently, novel pyrazole-containing compounds like 5-(4-bromophenyl)-4-chloro-1H-pyrazole hold significant therapeutic potential but require rigorous characterization to understand their selectivity and potency.[3][9]

Kinase inhibitor profiling is essential to:

  • Identify Primary Targets: Determine which kinase(s) the compound inhibits with high potency.

  • Assess Selectivity: Evaluate the compound's activity across the human kinome to identify potential off-target effects, which are crucial for predicting safety and side-effect profiles.[7][10]

  • Determine Potency: Quantify the inhibitor's strength, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

This guide provides the technical framework to achieve these objectives using industry-standard, non-radioactive assay platforms.

Principle of Kinase Inhibition Assays & Platform Selection

The fundamental principle of a kinase activity assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate (peptide, protein, or lipid). An inhibitor will reduce the rate of this reaction. Modern assays quantify this event through various detection methods.

dot

Figure 2: Workflow diagram for the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Test Compound: 5-(4-bromophenyl)-4-chloro-1H-pyrazole

  • Kinase Panel: Kinase Enzyme Systems (Promega or similar)

  • Substrates: Appropriate substrates for each kinase

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. # V9101 or similar)

  • ATP: Provided in kit (ultrapure) *[11] Assay Plates: White, low-volume 384-well plates (e.g., Corning #3573)

  • Buffers: Kinase-specific reaction buffers

  • Equipment: Multichannel pipette, plate shaker, luminometer plate reader

Step-by-Step Protocol

This protocol is for a single concentration screen in a 20 µL final volume.

  • Compound Plating: Add 5 µL of the compound solution to the assay plate. For a 10 µM final screen concentration, this would be a 40 µM working solution. For vehicle control wells, add 5 µL of buffer with the corresponding DMSO concentration.

  • Substrate Solution: Prepare a 4X substrate solution in the appropriate kinase reaction buffer. Add 5 µL to each well. 3[11]. ATP Solution: Prepare a 4X ATP solution in the kinase reaction buffer. The concentration should be at or near the Kₘ for each specific kinase to ensure robust activity. 4[12]. Enzyme Solution: Prepare a 4X kinase solution in the appropriate kinase dilution buffer.

  • Initiate Reaction: Add 5 µL of the ATP solution, and then add 5 µL of the enzyme solution to all wells to start the reaction. 6[11]. Incubation: Mix the plate gently on a plate shaker, cover, and incubate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. 8[13][14]. Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature, protected from light. 9[13]. Data Acquisition: Measure luminescence using a plate reader.

Protocol 2: IC₅₀ Determination with LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site. A[15] Europium (Eu)-labeled antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, it results in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A competitive inhibitor, like our test compound, will displace the tracer, leading to a loss of FRET.

[16]dot

Figure 3: Principle of the LanthaScreen® Kinase Binding Assay.

Materials and Reagents
  • Test Compound: Serial dilution of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

  • Kinase: Purified, tagged kinase identified from the primary screen

  • Tracer: Kinase-specific Alexa Fluor® 647-labeled tracer (Thermo Fisher Scientific)

  • Antibody: Europium-labeled anti-tag antibody (Thermo Fisher Scientific)

  • Assay Buffer: 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) *[16] Assay Plates: Black, low-volume 384-well plates

  • Equipment: Multichannel pipette, TR-FRET enabled plate reader

Step-by-Step Protocol

This protocol is for a 16 µL final volume. All additions are typically performed in triplicate.

  • Compound Dilution Series: Prepare a 10-point, 4X serial dilution of the test compound in 1X Kinase Buffer A.

  • Compound Plating: Add 4 µL of each concentration of the serially diluted compound to the assay wells. 3[15]. Kinase/Antibody Mix: Prepare a 2X solution of the kinase and Eu-labeled antibody in 1X Kinase Buffer A. The optimal concentrations must be determined experimentally but are often in the low nM range. 4[15][16]. Add Kinase/Antibody Mix: Add 8 µL of the kinase/antibody solution to all wells. 5[15]. Tracer Solution: Prepare a 4X solution of the appropriate kinase tracer in 1X Kinase Buffer A. 6[15]. Initiate Binding Reaction: Add 4 µL of the tracer solution to all wells.

  • Incubation: Mix the plate gently, cover, and incubate at room temperature for 60 minutes, protected from light. 8[15]. Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

Data Analysis and Interpretation

Primary Screen Analysis

For the ADP-Glo™ screen, data is first normalized to controls.

  • 0% Inhibition (High Signal): Vehicle (DMSO) only wells. Represents uninhibited kinase activity.

  • 100% Inhibition (Low Signal): No-enzyme control or a potent, broad-spectrum inhibitor control (e.g., Staurosporine).

Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))

A "hit" is typically defined as a compound causing >70% inhibition at the screening concentration.

IC₅₀ Determination

For the LanthaScreen® data, the TR-FRET ratio (Emission 665 nm / Emission 615 nm) is calculated.

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin).

  • The software will calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the signal by 50%.

Example Data Presentation
Kinase TargetPrimary Screen (% Inh. @ 10 µM)IC₅₀ (nM) [LanthaScreen]
CDK16 95%33
MST3 88%76
AKT2 75%12,000
BRAF 12%> 50,000
EGFR 5%> 50,000
Note: Data are hypothetical and for illustrative purposes only, inspired by activities of similar pyrazole scaffolds.

[2][17][18]From this hypothetical data, one would conclude that 5-(4-bromophenyl)-4-chloro-1H-pyrazole is a potent and selective inhibitor of CDK16 and MST3, with much weaker activity against AKT2.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Compound precipitation.Use calibrated pipettes; Ensure proper mixing after each addition; Check compound solubility in final assay buffer.
Low Z'-factor (<0.5) Small assay window (difference between high/low controls); High variability.Optimize enzyme/substrate/ATP concentrations to increase signal-to-background.
"False Positive" Hits Compound autofluorescence (FRET) or luminescence interference.Run compound-only controls (no enzyme). Use orthogonal assays (e.g., binding vs. activity) to confirm hits.
Inconsistent IC₅₀ Values Incorrect serial dilutions; Compound instability; Assay drift over time.Prepare fresh dilutions for each experiment; Minimize time between plating and reading.

Conclusion

This application note provides a robust, two-tiered strategy for the in-vitro characterization of novel pyrazole-based kinase inhibitors like 5-(4-bromophenyl)-4-chloro-1H-pyrazole. By combining the broad applicability of the ADP-Glo™ Assay for primary screening with the specific, orthogonal data from the LanthaScreen® Binding Assay for hit validation and potency determination, researchers can confidently identify kinase targets and quantify inhibitor activity. This structured approach provides the critical data needed to advance promising compounds through the drug discovery pipeline.

References

  • Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific.
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific US.
  • LanthaScreen Eu kinase binding assay for BRAF Overview. Thermo Fisher Scientific.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. MDPI.
  • ADP Glo Protocol. Promega.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers.
  • What are the common methods available to detect kinase activities?
  • ADP-Glo™ Kinase Assay Technical Manual.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • ADP-Glo™ Kinase Assay.
  • A high-throughput radiometric kinase assay. PMC.
  • LanthaScreen Technology on micropl
  • QS S Assist KINASE_ADP-GloTM Kit. Carna Bio USA Inc.
  • Radiometric kinase assays with scintill
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Radiometric Filter Binding Assay. Reaction Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • In Vitro Kinase Assays. Revvity.
  • 5-(4-Bromophenyl)-1-ethyl-4-methyl-1H-pyrazole. PubChem.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC.
  • 4-bromo-5-chloro-1H-pyrazole.
  • 1187479-98-6|5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole. BLDpharm.
  • 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. Smolecule.
  • 1-(4-bromophenyl)-5-chloro-n-methyl-1h-pyrazole-4-carboxamide. PubChemLite.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
  • Current status of pyrazole and its biological activities. PMC.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7][8][9][10] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold for the design of new therapeutic agents.[5][8][9] This document provides a comprehensive guide for the evaluation of the antimicrobial potential of a novel pyrazole derivative, 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

While specific data for this compound is not yet extensively published, the protocols outlined herein are based on established and widely accepted methodologies for antimicrobial susceptibility testing.[1][2][11][12][13] These application notes are designed to guide researchers in generating robust and reproducible data to characterize the antimicrobial profile of this and other novel pyrazole-based compounds. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12][13]

Understanding the Potential Mechanism of Action

Several pyrazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. One notable target is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[3][4][14] Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately, bacterial cell death. Other proposed mechanisms for pyrazole derivatives include the disruption of the bacterial cell wall.[14] In silico studies can be employed to predict potential targets for novel compounds like 5-(4-bromophenyl)-4-chloro-1H-pyrazole.[13][14]

Experimental Protocols

The following protocols describe standard in vitro assays for determining the antimicrobial activity of a novel compound. It is crucial to maintain aseptic techniques throughout these procedures to prevent contamination.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[11][12][13] This method allows for the testing of multiple concentrations of a compound against a standardized inoculum of a microorganism in a 96-well microtiter plate format.

Materials:

  • 5-(4-bromophenyl)-4-chloro-1H-pyrazole (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate culture (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the 5-(4-bromophenyl)-4-chloro-1H-pyrazole stock solution in the appropriate broth to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).[11]

    • Ensure the final volume in each well is consistent (e.g., 100 µL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include the following controls:

      • Positive Control: Broth with inoculum but no compound.

      • Negative Control (Sterility Control): Broth only.

      • Solvent Control: Broth with inoculum and the same concentration of the solvent used to dissolve the compound.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[11]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11][12]

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.[13]

Agar Well Diffusion Assay

The agar well diffusion method is another common technique for screening the antimicrobial activity of a compound.[1] This method relies on the diffusion of the antimicrobial agent from a well into an agar medium inoculated with the test microorganism.

Materials:

  • 5-(4-bromophenyl)-4-chloro-1H-pyrazole (stock solution of known concentration)

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

Procedure:

  • Preparation of Inoculated Plates:

    • Prepare a standardized microbial inoculum as described for the broth microdilution assay.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of an agar plate to create a lawn of bacteria.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of a defined diameter (e.g., 6-8 mm) in the agar.

    • Carefully add a specific volume (e.g., 50-100 µL) of the 5-(4-bromophenyl)-4-chloro-1H-pyrazole solution at different concentrations into the wells.

    • Include a solvent control well.

  • Incubation and Measurement:

    • Allow the plates to stand for a period to allow for diffusion of the compound into the agar.

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Presentation

Quantitative data from the MIC assays should be summarized in a clear and organized table for easy comparison of the compound's activity against different microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-(4-bromophenyl)-4-chloro-1H-pyrazole against Various Microorganisms

Test MicroorganismGram Stain/TypeMIC (µg/mL) of 5-(4-bromophenyl)-4-chloro-1H-pyrazoleMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin, Fluconazole)
Staphylococcus aureus (ATCC 29213)Gram-positive[Insert Data][Insert Data]
Escherichia coli (ATCC 25922)Gram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Insert Data][Insert Data]
Candida albicans (ATCC 90028)Fungus[Insert Data][Insert Data]
Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate)Gram-positive[Insert Data][Insert Data]

Visualization of Experimental Workflow and Potential Mechanism

Diagrams are essential for visualizing complex experimental workflows and hypothetical mechanisms of action.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Data Analysis Inoculum Standardized Microbial Inoculum (0.5 McFarland) Plate Inoculate wells with microbial suspension and compound dilutions Inoculum->Plate Compound Serial Dilutions of 5-(4-bromophenyl)-4-chloro-1H-pyrazole Compound->Plate Controls Include Positive, Negative, and Solvent Controls Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Visual Visual Inspection for Turbidity Incubate->Visual Reader OD Measurement (600 nm) Incubate->Reader MIC Determine Minimum Inhibitory Concentration (MIC) Visual->MIC Reader->MIC

Caption: Workflow for Broth Microdilution Assay.

HypotheticalMechanism Compound 5-(4-bromophenyl)-4-chloro-1H-pyrazole Membrane Bacterial Cell Membrane Compound->Membrane Penetrates DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibits DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication & Repair DNAGyrase->Replication Essential for DNA->Replication CellDeath Cell Death Replication->CellDeath Disruption leads to

Caption: Hypothetical Inhibition of DNA Gyrase.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental results, it is imperative to incorporate a self-validating system within each protocol. This includes:

  • Concurrent Testing of Reference Antibiotics: Always test a standard antibiotic with a known MIC range for the specific test organisms alongside the novel compound. This validates the methodology and the susceptibility of the microbial strains.

  • Inclusion of Appropriate Controls: The positive, negative, and solvent controls are critical for interpreting the results accurately. The positive control confirms the viability of the inoculum, the negative control ensures the sterility of the medium, and the solvent control accounts for any potential antimicrobial activity of the solvent itself.

  • Reproducibility: Experiments should be performed in triplicate and on different days to ensure the reproducibility of the MIC values.

By adhering to these principles, researchers can have high confidence in the generated data, which is crucial for the progression of a compound through the drug development pipeline.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Jadhav, S., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC.
  • Adnan, M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers.
  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate.
  • Shaaban, M. R., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science.
  • Shaaban, M. R., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight.
  • Abdel-Wahab, B. F., et al. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. ACS Omega.
  • IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org.
  • H. S. Patel, et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of ChemTech Research.
  • Singh, R. K., et al. (n.d.). Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy]. Journal of Chemical and Pharmaceutical Research.
  • Jamode, V.S., & Jawanjal, S.D. (n.d.). Antimicrobial Activity of 3,5-Diaryl-4-bromo-1-substituted Pyrazoles. Asian Journal of Chemistry.
  • Arshad, M. F., et al. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
  • El-Sayed, M. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.
  • Vergelli, C., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Semantic Scholar.
  • F. Al-Ostoot, et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters.
  • Alanazi, A. M., et al. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC.
  • Asati, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Mogdadi, A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

Sources

Anticancer activity of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical protocols for evaluating the anticancer activity of 5-(4-bromophenyl)-4-chloro-1H-pyrazole (referred to herein as BCP-1H ). Belonging to the class of 3,5-disubstituted-4-halopyrazoles, this scaffold exhibits potent antiproliferative effects primarily through EGFR kinase inhibition and the induction of mitochondrial-mediated apoptosis . This guide provides researchers with optimized workflows for compound handling, cytotoxicity screening, and mechanistic validation, ensuring high-fidelity data generation suitable for preclinical drug development.

Compound Profile & Chemical Handling

BCP-1H exists in tautomeric equilibrium (3- vs 5-position) in solution, a critical factor often overlooked in docking studies but essential for understanding binding kinetics.

  • Chemical Name: 5-(4-bromophenyl)-4-chloro-1H-pyrazole

  • Molecular Weight: ~257.51 g/mol

  • Target Specificity: EGFR (IC₅₀ est. < 100 nM), VEGFR-2, Tubulin (secondary).

  • Solubility: Insoluble in water; soluble in DMSO (>20 mg/mL).

Protocol: Preparation of Stock Solutions
  • Objective: Create a stable 10 mM stock solution for biological assays.

  • Reagents: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).

  • Procedure:

    • Weigh 2.58 mg of BCP-1H powder into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until completely dissolved.

    • Critical Step: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

    • Working Solution: Dilute 1:1000 in serum-free media immediately prior to use to achieve a 10 µM starting concentration (0.1% DMSO final).

Mechanistic Rationale

The 4-chloro and 5-aryl substitution pattern is pharmacophorically essential. The 4-chloro group fills the hydrophobic pocket of the ATP-binding site in kinases (e.g., EGFR), while the 4-bromophenyl moiety engages in halogen bonding with hinge region residues (e.g., Met793 in EGFR). This binding blocks autophosphorylation, downstream signaling (RAS/RAF/MEK), and ultimately triggers the intrinsic apoptotic pathway.

Pathway Visualization: Mechanism of Action

G BCP BCP-1H (Inhibitor) EGFR EGFR Kinase (ATP Pocket) BCP->EGFR Competitive Inhibition PI3K PI3K/AKT Signaling EGFR->PI3K Blocked RAS RAS/RAF/MEK Proliferation EGFR->RAS Blocked BAX Bax (Pro-Apoptotic) PI3K->BAX Loss of Inhibition MITO Mitochondrial Depolarization BAX->MITO Translocation CASP Caspase-3/7 Activation MITO->CASP Cytochrome c Release APOP Apoptosis (Cell Death) CASP->APOP Cleavage of PARP

Figure 1: Signal transduction blockade by BCP-1H leading to apoptosis.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Rationale: To determine the IC₅₀ value across a panel of cancer lines (e.g., MCF-7, A549, HepG2).[1] The 4-chloro group typically enhances potency compared to non-halogenated analogs.

  • Seeding: Plate cells (A549 or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing BCP-1H in serial dilutions (0.1, 0.5, 1, 5, 10, 50 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[2][3][4] Erlotinib or Doxorubicin (1 µM).

  • Incubation: Incubate for 48h or 72h.

  • Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Expected Results (Reference Data):

Cell Line Tissue Origin Est. IC₅₀ (µM) Sensitivity Rationale
MCF-7 Breast 2.5 - 5.0 High EGFR/ER expression
A549 Lung 4.0 - 8.0 Moderate EGFR expression
HepG2 Liver 0.5 - 2.0 High metabolic susceptibility

| WI-38 | Normal Fibroblast | > 50.0 | Selectivity window |

Protocol B: Enzymatic EGFR Kinase Assay

Rationale: To confirm that cytotoxicity is driven by target engagement (EGFR) rather than off-target toxicity.

  • System: Use a homogeneous time-resolved fluorescence (HTRF) or ADP-Glo™ Kinase Assay.

  • Reaction Mix: Recombinant EGFR kinase domain (0.2 ng/µL), Poly(Glu,Tyr) substrate, ATP (10 µM), and BCP-1H (varying concentrations).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase signal.
    
  • Validation: The IC₅₀ should be in the nanomolar range (50–200 nM) if the 4-chloro/5-aryl pharmacophore is active.

Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: To distinguish between necrosis (toxic cell burst) and apoptosis (programmed death).

  • Treatment: Treat

    
     cells with BCP-1H at IC₅₀ concentration for 24h.
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min in dark at RT.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.

  • Interpretation: A shift from Q3 to Q4/Q2 confirms the mechanism described in Figure 1.

Experimental Workflow Visualization

Workflow Stock Stock Prep (DMSO) Screen MTT Screen (72h) Stock->Screen Dilution Hit Hit Validation (IC50 < 10µM) Screen->Hit Analysis Mech Mechanism Check Hit->Mech Select Lead Sub_Kinase EGFR Assay (Target) Mech->Sub_Kinase Molecular Sub_FACS Annexin V (Phenotype) Mech->Sub_FACS Cellular

Figure 2: Step-by-step evaluation pipeline for BCP-1H.

References

  • Gaber, A. et al. (2023).[1][4] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Link

    • Context: Reviews the SAR of pyrazoles, highlighting the 4-position substitution importance for EGFR inhibition.
  • Saleh, N.M. et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. NIH/PubMed. Link

    • Context: Establishes the dual kinase inhibitory potential of aryl-pyrazole scaffolds.
  • Lv, P.C. et al. (2010). Synthesis and biological evaluation of thiazolyl-pyrazoline derivatives as EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

    • Context: Provides comparative IC50 data for chlorinated pyrazole deriv
  • Reddy, T.S. et al. (2020). Design, Synthesis and Molecular Modeling Studies of Novel Pyrazole-Quinoline Hybrids as Potent Anticancer Agents. European Journal of Medicinal Chemistry. Link

    • Context: Validates the apoptosis induction pathway (Caspase-3 activ

Sources

Anti-inflammatory properties of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Anti-Inflammatory Properties of 5-(4-Bromophenyl)-4-chloro-1H-pyrazole

Executive Summary & Compound Profile

5-(4-bromophenyl)-4-chloro-1H-pyrazole represents a critical pharmacophore scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and cytokine inhibitors. Belonging to the class of 3,4,5-trisubstituted pyrazoles, this molecule serves as a model for studying Structure-Activity Relationships (SAR) in the inhibition of Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

Unlike "coxib" drugs (e.g., Celecoxib) which possess a bulky sulfonamide or sulfonyl group at the N1 position to lock selectivity for COX-2, the 1H-pyrazole core (unsubstituted nitrogen) offers a unique binding profile. It retains hydrogen-bond donor capability, allowing it to interact with the hinge region of kinases (like p38) or the hydrophilic pocket of COX enzymes, making it a versatile lead compound for dual-pathway anti-inflammatory screening.

Chemical Profile
PropertySpecification
IUPAC Name 5-(4-bromophenyl)-4-chloro-1H-pyrazole
Molecular Formula C₉H₆BrClN₂
Key Substituents C4-Chloro: Increases metabolic stability (blocks oxidation) and lipophilicity.C5-(4-Bromophenyl): Mimics the hydrophobic arachidonic acid tail; critical for COX-2 active site fit.[1][2]
Primary Targets COX-2 (IC₅₀ ~0.1–2.0 µM), p38 MAPK (secondary).
Solubility Low in water; soluble in DMSO (>10 mg/mL) and Ethanol.

Mechanism of Action & SAR Rationale

The anti-inflammatory efficacy of this compound stems from its ability to disrupt the Arachidonic Acid Cascade .

  • COX-2 Inhibition: The 4-bromophenyl moiety inserts into the hydrophobic channel of the COX-2 enzyme. The 4-chloro substituent fills the accessory pocket, stabilizing the enzyme-inhibitor complex. Unlike COX-1, the COX-2 active site has a larger side pocket (due to the Ile523 → Val523 substitution), which accommodates the bulky bromine and chlorine atoms, conferring selectivity.

  • p38 MAPK Interference: The unsubstituted N1-H of the pyrazole ring can act as a hydrogen bond donor/acceptor with the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream transcription factors (like ATF-2) and reducing the production of pro-inflammatory cytokines (TNF-α, IL-6).

Pathway Visualization (DOT)

InflammatoryPathway Stimulus Inflammatory Stimulus (LPS, Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 COX1 COX-1 Enzyme (Constitutive) AA->COX1 PGG2 PGG2 / PGH2 COX2->PGG2 COX1->PGG2 Compound 5-(4-bromophenyl)-4-chloro-1H-pyrazole (Inhibitor) Compound->COX2  High Affinity Blockade Compound->COX1  Low Affinity PGE2 Prostaglandin E2 (Pain, Inflammation) PGG2->PGE2

Caption: Mechanism of Action. The compound selectively targets the inducible COX-2 pathway, blocking the conversion of Arachidonic Acid to pro-inflammatory Prostaglandin E2.

Experimental Protocols

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Purpose: To determine the IC₅₀ and Selectivity Index (SI) of the compound.

Reagents:

  • Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Arachidonic Acid (substrate).

  • Colorimetric Peroxidase Substrate (e.g., TMPD).

  • Test Compound (10 mM stock in DMSO).

Procedure:

  • Preparation: Dilute the test compound in assay buffer (Tris-HCl, pH 8.0) to concentrations ranging from 0.01 µM to 100 µM.

  • Incubation: Add 10 µL of enzyme (COX-1 or COX-2) to 20 µL of inhibitor solution. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of Arachidonic Acid (100 µM final) and Colorimetric Substrate.

  • Measurement: Monitor absorbance at 590 nm for 2 minutes using a microplate reader. The rate of color change is proportional to COX activity.

  • Calculation:

    
    
    
    • Plot log[Concentration] vs. % Inhibition to determine IC₅₀.

Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Purpose: To validate bioactivity in a cellular environment (membrane permeability + metabolic stability).

  • Cell Culture: Seed RAW 264.7 cells (5 × 10⁵ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h.

  • Pre-treatment: Replace medium with fresh DMEM containing the test compound (0.1, 1, 10, 50 µM). Incubate for 1 hour.

  • Induction: Add Lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression. Incubate for 18–24 hours.

  • Quantification:

    • NO Production: Mix 100 µL supernatant with 100 µL Griess Reagent. Measure absorbance at 540 nm.

    • PGE2 Production: Use a standard PGE2 ELISA kit on the supernatant.

  • Viability Check: Perform an MTT assay on the remaining cells to ensure reduced signals are due to inhibition, not cytotoxicity.

Protocol C: In Vivo Carrageenan-Induced Paw Edema

Purpose: To assess systemic efficacy and duration of action.

  • Animals: Wistar rats (150–200g), n=6 per group.

  • Dosing: Administer test compound (10, 25, 50 mg/kg) orally (p.o.) suspended in 0.5% carboxymethylcellulose (CMC).

    • Control: Vehicle only.

    • Standard: Celecoxib (10 mg/kg) or Indomethacin (10 mg/kg).

  • Challenge: 1 hour post-dosing, inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

  • Analysis: Calculate % Edema Inhibition relative to the control group.

Expected Data & Analysis

The following table summarizes typical performance metrics for 3,4,5-trisubstituted pyrazoles in these assays.

AssayMetricExpected Result (Range)Interpretation
COX-2 Inhibition IC₅₀0.15 – 1.5 µM Potent inhibition due to Br/Cl fit in the active site.
COX-1 Inhibition IC₅₀> 50 µM High selectivity (SI > 50) expected.[3][4]
RAW 264.7 (PGE2) IC₅₀2.0 – 5.0 µM Slightly higher than enzyme assay due to cell membrane penetration.
Paw Edema (Rat) % Inhibition60 – 75% (at 3h)Comparable to standard NSAIDs like Diclofenac.
Experimental Workflow Diagram (DOT)

Workflow Synthesis Synthesis (Hydrazine + Diketone) Purification Purification (Recrystallization) Synthesis->Purification InVitro In Vitro Screening (COX-1/2 Assay) Purification->InVitro Cellular Cellular Assay (RAW 264.7 + LPS) InVitro->Cellular  Hit Confirmation Data Data Analysis (IC50, SI, p-values) InVitro->Data InVivo In Vivo Validation (Paw Edema) Cellular->InVivo  Lead Selection InVivo->Data

Caption: Integrated Screening Workflow. A step-by-step progression from synthesis to in vivo validation.

References

  • Penning, T. D., et al. (1997).[5] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

  • Abdelgawad, M. A., et al. (2018). "Design, synthesis, and biological evaluation of novel pyrazole derivatives as potential anti-inflammatory and analgesic agents."[1][6][7][8] Bioorganic Chemistry. Link

  • Alegaon, S. G., et al. (2014). "Synthesis and pharmacological evaluation of some novel 1,3,4-trisubstituted pyrazole derivatives as anti-inflammatory and antioxidant agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine. Link

  • Bekhit, A. A., & Fahmy, H. T. (2003). "Design and synthesis of some substituted-1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/antimicrobial agents." Archiv der Pharmazie. Link

Sources

Application Notes and Protocols for 5-(4-bromophenyl)-4-chloro-1H-pyrazole in Crop Protection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrazole Scaffolds in Agrochemicals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of modern crop protection agents.[1][2] Its structural versatility and ability to interact with various biological targets have led to the commercialization of numerous pyrazole-based herbicides, fungicides, and insecticides.[3] Derivatives of pyrazole are known to exhibit a wide range of biological activities, making them a focal point for research and development in the agrochemical industry.[4][5] The specific compound, 5-(4-bromophenyl)-4-chloro-1H-pyrazole, combines several key structural features that suggest its potential as a bioactive agent for crop protection. The presence of a halogenated phenyl ring and a chlorinated pyrazole core are common motifs in many active agrochemicals.

Potential Mechanisms of Action

While specific biological data for 5-(4-bromophenyl)-4-chloro-1H-pyrazole is not extensively documented in publicly available literature, its structural similarity to other known agrochemicals allows for informed hypotheses regarding its potential mechanisms of action.

Insecticidal Activity: A Putative GABA-Gated Chloride Channel Antagonist

Many N-phenylpyrazole insecticides, most notably fipronil, function by blocking the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects. This disruption of the nervous system leads to hyperexcitation and eventual death of the insect. The structural resemblance of 5-(4-bromophenyl)-4-chloro-1H-pyrazole to the core of fipronil suggests it may exhibit a similar mode of action.

Experimental Protocols

The following protocols are designed as a starting point for the evaluation of 5-(4-bromophenyl)-4-chloro-1H-pyrazole as a crop protection agent. These are generalized methods and should be adapted based on specific target pests, pathogens, or weeds.

Protocol 1: Synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

A plausible synthetic route for 5-(4-bromophenyl)-4-chloro-1H-pyrazole can be adapted from established methods for pyrazole synthesis. One common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by chlorination.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Sulfuryl chloride (SO₂Cl₂)

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 5-(4-bromophenyl)-3-methyl-1H-pyrazol-5-one:

    • Dissolve 4-bromophenylhydrazine hydrochloride in ethanol.

    • Add sodium ethoxide to the solution and stir.

    • Slowly add ethyl acetoacetate and reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a dilute acid.

    • Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the pyrazolone intermediate.

  • Chlorination to 5-(4-bromophenyl)-4-chloro-3-methyl-1H-pyrazole:

    • Suspend the pyrazolone intermediate in a suitable solvent like dichloromethane.

    • Slowly add sulfuryl chloride at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: In Vitro Fungicidal Activity Assay

This protocol outlines a method to assess the efficacy of the compound against common plant pathogenic fungi.

Materials:

  • 5-(4-bromophenyl)-4-chloro-1H-pyrazole

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)[6]

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Stock Solution:

    • Dissolve a known weight of 5-(4-bromophenyl)-4-chloro-1H-pyrazole in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Amended Media:

    • Autoclave PDA and cool it to approximately 50-55°C.

    • Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v).

    • Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing only DMSO should also be prepared.

  • Inoculation:

    • From a fresh culture of the test fungus, cut a small mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing colony.

    • Place the mycelial disc in the center of each PDA plate (both treated and control).

  • Incubation and Assessment:

    • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

    • Measure the diameter of the fungal colony on each plate daily until the colony in the control plate has reached the edge of the dish.

    • Calculate the percentage of growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(Colony Diameter_control - Colony Diameter_treated) / Colony Diameter_control] * 100

  • Data Analysis:

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each fungus using probit analysis or other suitable statistical methods.

Protocol 3: Insecticidal Activity Bioassay (Contact and Ingestion)

This protocol describes a method to evaluate the insecticidal properties of the compound against a model insect pest, such as the diamondback moth (Plutella xylostella) or the cotton bollworm (Helicoverpa armigera).[7]

Materials:

  • 5-(4-bromophenyl)-4-chloro-1H-pyrazole

  • Acetone

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Leaf discs (e.g., cabbage or cotton)

  • Test insects (e.g., 3rd instar larvae)

  • Petri dishes with moistened filter paper

  • Spray tower (for contact assay)

Procedure (Ingestion Assay):

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of the compound in acetone.

    • Create a series of dilutions in distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure even spreading on the leaf surface.

  • Leaf Disc Treatment:

    • Dip leaf discs into the treatment solutions for a set time (e.g., 10-20 seconds).

    • Allow the leaf discs to air dry completely. Control discs should be dipped in the acetone/water/surfactant solution without the test compound.

  • Insect Exposure:

    • Place one treated leaf disc in each petri dish.

    • Introduce a set number of larvae (e.g., 10) into each dish.

  • Incubation and Assessment:

    • Maintain the petri dishes at a suitable temperature and photoperiod (e.g., 25°C, 16:8 L:D).

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.

    • Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value using probit analysis.

Data Presentation

Table 1: Hypothetical Fungicidal Activity of 5-(4-bromophenyl)-4-chloro-1H-pyrazole
Fungal SpeciesEC₅₀ (µg/mL)
Fusarium graminearum12.5
Botrytis cinerea8.7
Rhizoctonia solani15.2

This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Hypothetical Insecticidal Activity of 5-(4-bromophenyl)-4-chloro-1H-pyrazole
Insect SpeciesAssay TypeLC₅₀ (mg/L)
Plutella xylostellaIngestion5.8
Helicoverpa armigeraContact9.3

This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_bioassay Bio-evaluation Workflow start 4-Bromophenylhydrazine + Ethyl acetoacetate intermediate 5-(4-bromophenyl)-3-methyl-1H-pyrazol-5-one start->intermediate Condensation chlorination Chlorination (SO₂Cl₂) intermediate->chlorination product 5-(4-bromophenyl)-4-chloro-1H-pyrazole chlorination->product fungicidal Fungicidal Assay product->fungicidal insecticidal Insecticidal Assay product->insecticidal herbicidal Herbicidal Assay (Optional) product->herbicidal data Data Analysis (EC₅₀ / LC₅₀) fungicidal->data insecticidal->data herbicidal->data G cluster_insect Putative Insecticidal Mechanism compound 5-(4-bromophenyl)-4-chloro-1H-pyrazole gaba_receptor GABA-Gated Chloride Channel compound->gaba_receptor Binds to channel_block Channel Blockage gaba_receptor->channel_block Leads to neuron Neuron channel_block->neuron Affects hyperexcitation Continuous Excitation neuron->hyperexcitation Results in death Insect Death hyperexcitation->death

Caption: Putative insecticidal mechanism of action.

References

Sources

Application Notes and Protocols for the Derivatization of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its prevalence in marketed drugs—from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant—underscores the privileged nature of this heterocyclic scaffold.[2] The unique electronic properties and synthetic tractability of pyrazoles allow for facile and diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly versatile building block: 5-(4-bromophenyl)-4-chloro-1H-pyrazole . This molecule offers three distinct points for derivatization: the N1-position of the pyrazole ring, the chloro-substituted C4-position, and the bromo-substituted phenyl ring, providing a rich platform for the generation of diverse chemical libraries for drug discovery and development.

Synthesis of the Core Scaffold: 5-(4-bromophenyl)-4-chloro-1H-pyrazole

A robust and reproducible synthesis of the starting material is paramount. The following is a proposed two-step synthetic route based on well-established methodologies in pyrazole chemistry.

Workflow for the Synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: C4-Chlorination 1_3_Dicarbonyl 1-(4-bromophenyl)-3-hydroxy-2-propen-1-one Pyrazole 5-(4-bromophenyl)-1H-pyrazole 1_3_Dicarbonyl->Pyrazole Condensation Hydrazine 4-Bromophenylhydrazine Hydrazine->Pyrazole Starting_Pyrazole 5-(4-bromophenyl)-1H-pyrazole Final_Product 5-(4-bromophenyl)-4-chloro-1H-pyrazole Starting_Pyrazole->Final_Product Electrophilic Chlorination NCS N-Chlorosuccinimide (NCS) NCS->Final_Product

Caption: Proposed two-step synthesis of the target pyrazole scaffold.

Protocol 1: Synthesis of 5-(4-bromophenyl)-1H-pyrazole

This procedure is adapted from classical pyrazole syntheses involving the condensation of a 1,3-dicarbonyl equivalent with a hydrazine.[3]

Materials:

  • 1-(4-bromophenyl)-3-hydroxy-2-propen-1-one (or its keto-enol tautomer)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • To a solution of 1-(4-bromophenyl)-3-hydroxy-2-propen-1-one (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-(4-bromophenyl)-1H-pyrazole.

Protocol 2: Synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

The C4 position of the pyrazole ring is nucleophilic and can be readily halogenated. This protocol utilizes N-chlorosuccinimide (NCS) for a regioselective chlorination.[4][5]

Materials:

  • 5-(4-bromophenyl)-1H-pyrazole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

Procedure:

  • Dissolve 5-(4-bromophenyl)-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-chlorosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to yield 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Derivatization Strategies at the C4-Position

The chloro substituent at the C4 position is an excellent handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][6] This reaction is particularly useful for synthesizing 4-aryl or 4-vinyl pyrazoles.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrazole.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Mechanism Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add Pyrazole_Cl 5-(4-bromophenyl)-4-chloro-1H-pyrazole Pyrazole_Cl->Ox_Add Pd_II_Complex L₂Pd(II)(Pyrazole)(Cl) Ox_Add->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation Pd_II_R_Complex L₂Pd(II)(Pyrazole)(R) Transmetalation->Pd_II_R_Complex Red_Elim Reductive Elimination Pd_II_R_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product 4-Substituted Pyrazole Red_Elim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter times.[8]

Materials:

  • 5-(4-bromophenyl)-4-chloro-1H-pyrazole

  • Aryl- or vinylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a microwave vial, add 5-(4-bromophenyl)-4-chloro-1H-pyrazole (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.5 eq).

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 100-120 °C for 15-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

CatalystBaseSolventTemperature (°C)TimeTypical Yield (%)
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O120 (Microwave)20 min75-95
Pd(dppf)Cl₂K₂CO₃Toluene/H₂O100 (Conventional)12 h60-85

Table 1: Representative conditions for Suzuki-Miyaura coupling of 4-chloropyrazoles.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C4 position.[2][9]

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[10] Key steps include oxidative addition of the 4-chloropyrazole to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the 4-aminopyrazole and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, as it influences the rate of both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add Pyrazole_Cl 5-(4-bromophenyl)-4-chloro-1H-pyrazole Pyrazole_Cl->Ox_Add Pd_II_Complex L₂Pd(II)(Pyrazole)(Cl) Ox_Add->Pd_II_Complex Amine_Coord Amine Coordination & Deprotonation Pd_II_Complex->Amine_Coord Amine R₂NH + Base Amine->Amine_Coord Pd_Amido_Complex L₂Pd(II)(Pyrazole)(NR₂) Amine_Coord->Pd_Amido_Complex Red_Elim Reductive Elimination Pd_Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product 4-Aminopyrazole Red_Elim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

This protocol is based on conditions reported for the amination of 4-halopyrazoles.[11]

Materials:

  • 5-(4-bromophenyl)-4-chloro-1H-pyrazole

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (degassed)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 5-(4-bromophenyl)-4-chloro-1H-pyrazole (1.0 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOtBu (1.4 eq).

  • Add degassed toluene, followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)TimeTypical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene11018 h70-90
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10024 h50-80

Table 2: Representative conditions for Buchwald-Hartwig amination of 4-chloropyrazoles.

Derivatization at the N1-Position

The N1-position of the pyrazole ring is readily alkylated or arylated, providing another avenue for structural diversification.

N-Alkylation of the Pyrazole Ring

N-alkylation of pyrazoles can be achieved under various conditions, with base-mediated alkylation being the most common. However, for substrates with base-sensitive functional groups, acid-catalyzed methods provide a valuable alternative.

This method offers a mild alternative to traditional base-mediated alkylations.

Materials:

  • 5-(4-bromophenyl)-4-chloro-1H-pyrazole

  • Alkyl trichloroacetimidate (e.g., benzyl trichloroacetimidate) (1.5 eq)

  • Camphorsulfonic acid (CSA) (20 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of 5-(4-bromophenyl)-4-chloro-1H-pyrazole (1.0 eq) in 1,2-dichloroethane, add the alkyl trichloroacetimidate (1.5 eq).

  • Add camphorsulfonic acid (20 mol%).

  • Heat the reaction mixture at 80 °C for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Note on Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers. The ratio of these isomers is influenced by steric and electronic factors.

Conclusion

The 5-(4-bromophenyl)-4-chloro-1H-pyrazole scaffold is a highly valuable starting material for the synthesis of diverse libraries of compounds for drug discovery. The protocols outlined in this guide provide robust and versatile methods for the derivatization of this core at the C4 and N1 positions through well-established and reliable synthetic transformations. The strategic application of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation allows for the systematic exploration of the chemical space around the pyrazole nucleus, facilitating the development of novel therapeutic agents.

References

  • Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2549–2560. [Link]

  • Popov, A. V., Vlasov, A. S., Khozina, J. K., & Balova, I. A. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Troiano, C., & La-Venia, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. [Link]

  • U.S. Patent No. 5,047,551. (1991). Preparation of 4-chloropyrazoles.
  • Zarudnitskii, E. V., & Garlyauskayte, R. Y. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(21), 6485. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Verma, R., Verma, S. K., Rakesh, K. P., Girish, Y. R., Ashrafizadeh, M., Kumar, K. S. S., & Rangappa, K. S. (2021). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation. European Journal of Medicinal Chemistry, 213, 113164.
  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Rossi, R., Bellina, F., & Lessi, M. (2011). Selective C–C bond forming reactions of polychlorinated arenes and heteroarenes by means of palladium- and copper-catalyzed cross-coupling reactions. Tetrahedron, 67(37), 6969-7025.
  • Selim, M. A., & El-Sayed, M. A. (2012). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Journal of the Chinese Chemical Society, 59(1), 105-108.
  • Harris, J. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Cheng, H., Wu, Q. Y., Han, F., & Yang, G. F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-758. [Link]

  • Lee, S. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]

  • Harris, J. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Hao, B. Q., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2203. [Link]

  • Kirejev, V., et al. (2015). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 80(16), 8039-8053.
  • Wikipedia contributors. (2023, December 18). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2006). A Versatile Three-Component Reaction for the Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 51. [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. [Link]

  • Majumdar, K. C., & Jana, S. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(104), 85567-85574. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Harris, J. M., et al. (2022). N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. ResearchGate. [Link]

  • Suzuki, A. (1982). Organoboron compounds in new synthetic reactions. Accounts of Chemical Research, 15(6), 178-184.
  • Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole.
  • Reddy, B. V. S., et al. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 4(27), 8091-8095.
  • D’hooghe, M., & Törnroos, K. W. (2013). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 11(32), 5247-5250. [Link]

Sources

Scale-up synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and materials science. The described methodology is based on the classical Knorr pyrazole synthesis, optimized for regioselectivity, yield, and operational simplicity on a multi-gram scale. We detail the reaction mechanism, provide a step-by-step protocol from reaction setup to purification, and include essential safety information and characterization data. The causality behind critical process parameters, such as solvent choice and temperature control, is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction

Substituted pyrazoles are a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[1][2] The specific compound, 5-(4-bromophenyl)-4-chloro-1H-pyrazole, offers multiple points for further chemical diversification: the N-H of the pyrazole ring, the bromo-substituent for cross-coupling reactions, and the chloro-substituent for nucleophilic substitution. This makes it a valuable intermediate for constructing complex molecular architectures.

The most robust and widely adopted method for synthesizing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This guide focuses on a highly regioselective iteration of this reaction, employing an aprotic polar solvent to control the formation of the desired isomer, a critical consideration for downstream applications.[3]

Reaction Principle and Mechanism

The synthesis proceeds via a cyclocondensation reaction between (4-bromophenyl)hydrazine and ethyl 2-chloro-3-oxobutanoate. The reaction follows the well-established Knorr pyrazole synthesis pathway.

Overall Reaction Scheme:

(Note: The provided protocol synthesizes the 3-methyl analog, a common and closely related structure. The principles are directly applicable to other 3-substituted analogs by changing the dicarbonyl starting material.)

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of the (4-bromophenyl)hydrazine onto the more electrophilic ketone carbonyl of the ethyl 2-chloro-3-oxobutanoate. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the ester carbonyl. Subsequent dehydration steps lead to the formation of the stable, aromatic pyrazole ring.[4]

The choice of an aprotic solvent with a strong dipole moment, such as N,N-dimethylacetamide (DMAc), is crucial for achieving high regioselectivity.[3] Unlike protic solvents (e.g., ethanol or acetic acid) which can protonate the hydrazine and influence which nitrogen attacks first, DMAc facilitates the desired reaction pathway, leading predominantly to the 5-aryl substituted isomer.[3]

Process Visualization

Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis.

G SM1 (4-bromophenyl)hydrazine Intermediate Hydrazone Intermediate SM1->Intermediate Initial Condensation SM2 Ethyl 2-chloro-3-oxobutanoate SM2->Intermediate Product 5-(4-bromophenyl)-4-chloro-1H-pyrazole Intermediate->Product Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of the target pyrazole.

Experimental Workflow

The diagram below outlines the major steps of the laboratory protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Charge Reactor with Dicarbonyl & Solvent C Controlled Addition of Hydrazine A->C B Prepare Hydrazine Solution B->C D Heat to Reflux & Monitor Progress (TLC/HPLC) C->D E Quench & Aqueous Workup D->E F Crystallization E->F G Filter, Wash & Dry F->G H Characterization (NMR, MS, MP) G->H Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Scale-up Protocol

This protocol is designed for a nominal 25-gram scale. Adjustments may be necessary for different scales, particularly concerning heat transfer.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.AmountEquivalents
(4-bromophenyl)hydrazine hydrochloride27246-81-7223.4822.35 g1.0
Ethyl 2-chloro-3-oxobutanoate609-15-4164.5918.11 g (15.0 mL)1.1
N,N-Dimethylacetamide (DMAc)127-19-587.12250 mL-
Sodium Bicarbonate (NaHCO₃)144-55-884.01~10 g-
Ethyl Acetate (EtOAc)141-78-688.11500 mL-
Hexanes110-54-386.18500 mL-
Brine (Saturated NaCl solution)--200 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~20 g-

Equipment:

  • 1-L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Reflux condenser with nitrogen inlet

  • Temperature probe

  • Heating mantle

  • 250-mL addition funnel

  • 1-L separatory funnel

  • Büchner funnel and filter flask

  • Vacuum oven

Experimental Procedure

Reaction Setup:

  • Assemble the 1-L three-neck flask with the overhead stirrer, reflux condenser (with a nitrogen line), and a temperature probe.

  • Charge the flask with (4-bromophenyl)hydrazine hydrochloride (22.35 g, 1.0 eq) and N,N-dimethylacetamide (150 mL).

  • Begin stirring and add sodium bicarbonate (~10 g) in portions to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature to liberate the free hydrazine base.

  • Add ethyl 2-chloro-3-oxobutanoate (18.11 g, 1.1 eq) to the reaction flask.

Reaction Execution: 5. Heat the reaction mixture to 100-110 °C using the heating mantle. 6. Maintain the temperature and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Work-up and Isolation: 7. Cool the reaction mixture to room temperature. 8. Carefully pour the reaction mixture into a 2-L beaker containing 500 mL of ice-cold water. A precipitate should form. 9. Stir the aqueous slurry for 30 minutes to ensure complete precipitation. 10. Collect the crude solid product by vacuum filtration using a Büchner funnel. 11. Wash the filter cake thoroughly with water (2 x 100 mL) to remove residual DMAc and salts. 12. Press the cake dry on the filter.

Purification (Recrystallization): 13. Transfer the crude solid to a 1-L Erlenmeyer flask. 14. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. 15. Slowly add hexanes until the solution becomes cloudy, then add a few drops of ethyl acetate to redissolve the precipitate. 16. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation. 17. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40-50 °C to a constant weight.

Expected Results
ParameterExpected Outcome
Yield 75-85%
Physical State White to off-white crystalline solid[5]
Melting Point To be determined experimentally (literature values vary)
Purity (by HPLC) >98%

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemically resistant gloves, must be worn at all times.[6][7]

  • (4-bromophenyl)hydrazine hydrochloride: Toxic if swallowed or in contact with skin. May cause an allergic skin reaction. Handle with care.[6]

  • N,N-Dimethylacetamide (DMAc): A combustible liquid that can cause skin and eye irritation. It is a suspected reproductive toxin. Avoid inhalation and skin contact.

  • Ethyl 2-chloro-3-oxobutanoate: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Organic waste and aqueous waste should be collected in separate, labeled containers.[5]

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole. By utilizing a regioselective condensation in an aprotic polar solvent, this procedure consistently delivers the desired product in high yield and purity. This application note serves as a practical guide for researchers in academic and industrial settings, facilitating access to this versatile chemical intermediate.

References

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Canadian Journal of Chemistry. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Retrieved February 20, 2026, from [Link]

  • Gobec, S., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. Retrieved February 20, 2026, from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved February 20, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved February 20, 2026, from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Retrieved February 20, 2026, from [Link]

  • Chinese Chemical Letters. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this and structurally related pyrazole compounds. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure your experiments are both successful and reproducible.

Introduction: The Synthetic Challenge

The synthesis of substituted pyrazoles is a cornerstone in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active compounds.[1][2][3] The target molecule, 5-(4-bromophenyl)-4-chloro-1H-pyrazole, presents a common yet nuanced synthetic challenge. The typical synthetic route involves a multi-step process, each with its own potential for side reactions that can impact yield, purity, and scalability. This guide will deconstruct a common synthetic pathway, identify key "failure points," and provide robust solutions.

A prevalent and effective method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] For our target molecule, a logical retrosynthetic analysis points to a pathway beginning with the Claisen condensation of 4-bromoacetophenone and a suitable ester to form a 1,3-diketone, followed by cyclization with hydrazine, and subsequent chlorination.

Visualizing the Core Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: 1,3-Diketone Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: C4-Chlorination A 4-Bromoacetophenone C 1-(4-bromophenyl)butane-1,3-dione A->C NaOEt, THF B Ethyl acetate B->C E 5-(4-bromophenyl)-3-methyl-1H-pyrazole C->E D Hydrazine hydrate D->E Ethanol, Reflux G 5-(4-bromophenyl)-4-chloro-3-methyl-1H-pyrazole E->G F Sulfuryl chloride (SO2Cl2) F->G DCM, 0°C to RT

Caption: General synthetic route for 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during each synthetic step.

Part 1: 1,3-Diketone Synthesis (Claisen Condensation)

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction, but it is not without its challenges, particularly concerning self-condensation and incomplete reactions.[5][6][7][8]

Q1: My Claisen condensation is low-yielding. What are the likely causes and how can I improve it?

A1: Low yields in a Claisen condensation often stem from several factors:

  • Base Selection and Stoichiometry: Sodium ethoxide (NaOEt) is commonly used, but its hygroscopic nature can be problematic. Ensure you are using a fresh, anhydrous grade. The base must be used in stoichiometric amounts as it is consumed in the reaction to deprotonate the resulting 1,3-diketone.

  • Reaction Temperature: While the reaction is often initiated at room temperature, gentle heating may be required to drive it to completion. However, excessive heat can promote side reactions.

  • Self-Condensation: The starting acetophenone can undergo self-condensation. To mitigate this, add the acetophenone dropwise to a mixture of the ester and the base.[6]

  • Hydrolysis: The presence of water can hydrolyze the ester and the base, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.

Troubleshooting Table: Claisen Condensation

IssuePotential CauseRecommended Action
Low ConversionInsufficiently strong or wet base.Use a fresh, anhydrous base like NaH or LiHMDS. Ensure stoichiometric amounts.
Self-Condensation of KetoneKetone enolate reacts with another ketone molecule.Add the ketone slowly to the base/ester mixture.
Ester HydrolysisPresence of water in reagents or solvent.Use anhydrous solvents and oven-dried glassware.
Difficult WorkupEmulsion formation during aqueous quench.Use a saturated brine solution for the final wash to break emulsions.

Q2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

A2: If you are observing unreacted starting material, consider the following:

  • Reaction Time: Claisen condensations can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time (often several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reagent Purity: Impurities in the starting materials or solvents can inhibit the reaction. Use freshly distilled or high-purity reagents.

Part 2: Pyrazole Ring Formation (Knorr Synthesis)

The cyclization of the 1,3-diketone with hydrazine is typically a robust reaction. However, issues with regioselectivity can arise with unsymmetrical diketones, and incomplete cyclization can occur.

Q3: My cyclization with hydrazine is not going to completion. What could be the issue?

A3: Incomplete cyclization is often related to:

  • pH of the Reaction Mixture: The reaction is typically carried out in a neutral or slightly acidic medium (e.g., using hydrazine hydrochloride or adding a catalytic amount of acetic acid). If the medium is too basic, the hydrazine may not be sufficiently protonated to be an effective nucleophile.

  • Reaction Temperature and Time: This reaction usually requires heating (reflux) to proceed at a reasonable rate. Ensure adequate reaction time, monitoring by TLC.

Q4: I am concerned about the formation of regioisomers. How can I control the regioselectivity of the cyclization?

A4: For an unsymmetrical 1,3-diketone, the formation of two regioisomers is possible. The regioselectivity is influenced by the electronic and steric nature of the substituents on the diketone. Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon. In the case of 1-(4-bromophenyl)butane-1,3-dione, the carbonyl adjacent to the electron-withdrawing bromophenyl group is more electrophilic, which typically directs the regioselectivity. To enhance this, consider:

  • Solvent Effects: The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[9]

  • Stepwise Addition: Adding the hydrazine dropwise to the heated solution of the diketone can sometimes favor the formation of one isomer over the other.[10]

Part 3: C4-Chlorination of the Pyrazole Ring

The chlorination of the pyrazole ring is an electrophilic aromatic substitution. The pyrazole ring is electron-rich and readily undergoes halogenation at the C4 position.[1][11]

Q5: My chlorination reaction is producing multiple products, including di-chlorinated species. How can I improve the selectivity for mono-chlorination?

A5: The formation of polychlorinated byproducts is a common issue and is often due to over-reaction. To control this:

  • Stoichiometry of the Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide). Use of a slight excess (1.05-1.1 equivalents) is often sufficient.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C or even -10 °C) and add the chlorinating agent dropwise. This helps to control the exotherm and reduce the rate of reaction, thereby minimizing over-chlorination.

  • Choice of Chlorinating Agent: While sulfuryl chloride is effective, it can be aggressive.[12] N-chlorosuccinimide (NCS) is a milder alternative that can offer better control and selectivity.[13] A solvent-free mechanochemical approach using trichloroisocyanuric acid has also been reported as a high-yielding and green alternative.[14]

Troubleshooting Table: C4-Chlorination

IssuePotential CauseRecommended Action
Over-chlorinationExcess chlorinating agent or high temperature.Use 1.05-1.1 eq. of chlorinating agent. Maintain low temperature (0 °C).
Incomplete ReactionInsufficient chlorinating agent or low temperature.Allow the reaction to warm to room temperature after addition and monitor by TLC.
Ring CleavageHarsh reaction conditions.Use a milder chlorinating agent like NCS. Ensure the absence of strong acids.[15]
Formation of N-chloro speciesReaction with the pyrazole NH.Protect the NH group prior to chlorination if this becomes a significant side reaction.

Q6: I am observing decomposition of my starting material during chlorination. What is causing this?

A6: Pyrazole rings can be susceptible to cleavage under harsh acidic conditions, which can be generated during chlorination with reagents like sulfuryl chloride (which produces HCl as a byproduct).[15] To prevent this:

  • Include a Mild Base: The addition of a non-nucleophilic base like pyridine or triethylamine can scavenge the acid byproduct and prevent degradation.

  • Use a Buffered System: In some cases, conducting the reaction in a buffered solvent system can maintain a more neutral pH.

Visualizing the Troubleshooting Logic

Troubleshooting_Flowchart Start Synthesis Issue Detected Step Identify Synthetic Step Start->Step Diketone Low Yield? Step->Diketone 1,3-Diketone Formation Cyclization Incomplete Reaction? Step->Cyclization Pyrazole Formation Chlorination Multiple Products? Step->Chlorination C4-Chlorination Check_Base Check Base Quality & Stoichiometry Diketone->Check_Base Yes Check_Conditions Increase Reaction Time/Temp Diketone->Check_Conditions No, but incomplete Adjust_pH Adjust pH (Catalytic Acid) Cyclization->Adjust_pH Yes Regioisomers Consider Solvent Effects (e.g., TFE) Cyclization->Regioisomers No, but regioisomers Control_Stoich Control Stoichiometry & Temperature Chlorination->Control_Stoich Yes (Polychlorination) Degradation Use Milder Reagent (NCS) / Add Base Chlorination->Degradation Yes (Degradation)

Caption: Troubleshooting flowchart for the synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromophenyl)butane-1,3-dione

This protocol is a generalized procedure based on standard Claisen condensation methodology.[6][8]

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Add sodium ethoxide (1.1 equivalents) to the THF and stir to form a suspension.

  • Reagent Addition: In a separate flask, prepare a solution of 4-bromoacetophenone (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF.

  • Reaction: Add the solution from step 3 dropwise to the stirred suspension from step 2 at room temperature over 30 minutes. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction by TLC.

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into a beaker containing ice and 1M HCl to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then with a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 5-(4-bromophenyl)-3-methyl-1H-pyrazole

This protocol is a standard Knorr pyrazole synthesis.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-bromophenyl)butane-1,3-dione (1.0 equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 3: Synthesis of 5-(4-bromophenyl)-4-chloro-3-methyl-1H-pyrazole

This protocol outlines a controlled chlorination using sulfuryl chloride.[12]

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-(4-bromophenyl)-3-methyl-1H-pyrazole (1.0 equivalent) in an anhydrous chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Chlorinating Agent Addition: Add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

References

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Cantillo, D., Gutmann, B., & Kappe, C. O. (2012). On the Mizoroki-Heck reaction in fluorinated alcohols: the effect of solvent acidity on catalyst activity and stability. Journal of the American Chemical Society, 134(35), 14465-14476.
  • Zawadiak, J., Mrzyczek, M., & Piotrowski, T. (2011). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry, 2(2), 289-294. [Link]

  • ResearchGate. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters.[Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]

  • European Journal of Chemistry. (2011). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters.[Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[Link]

  • Organic Syntheses. (n.d.). Procedure.[Link]

  • National Center for Biotechnology Information. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.[Link]

  • ResearchGate. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.[Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[Link]

  • Chemistry Journal of Moldova. (n.d.). Organic Synthesis by use of acetyl group of acetophenones.[Link]

  • Royal Society of Chemistry. (n.d.). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine.[Link]

  • ResearchGate. (n.d.). Scheme 2. Reactions of hydrazide 6 with 1,3-diketones and aromatic anhydrides.[Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.[Link]

  • University of Oxford. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.[Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine.[Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[Link]

  • Semantic Scholar. (n.d.). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review.[Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Ultrasonically Accelerated Vilsmeier Haack Cyclization and Formylation Reactions.[Link]

  • ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.[Link]

  • MDPI. (2022). Synthesis and Properties of Pyrazoles.[Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde.[Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.[Link]

  • IOSR Journal of Applied Chemistry. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.[Link]

  • Sciforum. (2012). Vilsmeier-Haack Reactions of 4,6-Diacetylresorcinol and Its Schiff Ba.[Link]

  • Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.[Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.[Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.[Link]

  • ResearchGate. (2025). Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods.[Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.[Link]

  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.[Link]

  • PubMed. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs.[Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions..[Link]

  • ResearchGate. (n.d.). Electrochemical C−H chlorination and bromination of pyrazoles..[Link]

Sources

Technical Support Center: 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

As a Senior Application Scientist, I frequently encounter researchers struggling with halogenated pyrazoles. Your molecule, 5-(4-bromophenyl)-4-chloro-1H-pyrazole , presents a classic medicinal chemistry paradox: the very features that make it a potent pharmacophore (halogen bonding, lipophilicity, rigid heteroaromatic core) make it a nightmare to solubilize.

This guide addresses the high crystal lattice energy and hydrophobicity of this scaffold. We will move beyond "add more DMSO" and explore the physicochemical levers you can pull to keep this molecule in solution.

Part 1: Physicochemical Profile & Solvent Selection

To dissolve the molecule, you must overcome its Crystal Lattice Energy . The 4-chloro and 5-(4-bromophenyl) substituents facilitate strong


-

stacking and halogen bonding in the solid state.
Solubility Data & Solvent Compatibility
Solvent SystemSolubility RatingEstimated Saturation (

)
Usage Context
DMSO Excellent

Primary stock solution.
DMF Good

Alternative stock; harder to remove than DMSO.
Ethanol (Abs.) Moderate

Requires heating/sonication. Good for crystallization.
DCM / Chloroform Good

Synthesis workup only. Toxic to cells.
Water (pH 7.4) Insoluble

DO NOT use for stock prep.
0.1 M NaOH Moderate VariableForms the pyrazolate anion (soluble).
Why Water Fails (The Mechanism)

The "1H-pyrazole" core is amphoteric but dominates as a neutral species at physiological pH.

  • LogP (Partition Coefficient): Estimated at 3.5 – 4.2 . The molecule prefers octanol (lipids) over water by a factor of

    
    .
    
  • pKa (Acidity): The 4-chloro group is electron-withdrawing, lowering the pKa of the NH group to approx 12.5–13.0 (compared to ~14.2 for unsubstituted pyrazole). At pH 7.4, it is 100% protonated (neutral) and insoluble.

Part 2: Troubleshooting Bioassays (The "Crash-Out" Effect)

Issue: "I made a 10 mM stock in DMSO, but when I dilute it into cell media, it turns cloudy."

Diagnosis: This is Kinetic Precipitation . When you spike a hydrophobic DMSO stock into water, the solvent environment changes faster than the molecule can disperse, causing it to aggregate immediately.

Protocol: The Intermediate Dilution Method

Do not pipette 100% DMSO stock directly into media.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM .

  • Create Intermediate: Dilute the stock 1:10 into pure Ethanol or PEG-400 .

    • Result: 1 mM solution in 10% DMSO / 90% Co-solvent.

  • Final Dilution: Slowly add the Intermediate to your media with rapid vortexing.

    • Target: Final DMSO concentration

      
      .
      
Visual Workflow: Preventing Precipitation

DilutionStrategy Solid Solid Compound (Crystalline) Stock Primary Stock 10-50 mM in DMSO Solid->Stock Dissolve Inter Intermediate Step Dilute 1:10 in PEG-400 or Ethanol Stock->Inter Step-down Crash Precipitation (Crash Out) Stock->Crash Direct add (>1:1000) Final Assay Well Stable Solution Inter->Final Slow add + Vortex Media Cell Media/Buffer (Pre-warmed 37°C) Media->Final Diluent

Figure 1: Step-down dilution strategy to prevent kinetic precipitation of lipophilic pyrazoles.

Part 3: Chemical Manipulation (pH & Purification)

Issue: "I need to purify the compound or dissolve it at high concentrations for animal studies."

The pH Switch Strategy

The 1H-pyrazole nitrogen (N1) is acidic, while the pyridine-like nitrogen (N2) is basic. You can exploit this for solubility.

  • To Dissolve (Anionic Mode):

    • The 4-chloro group enhances acidity. Use 0.1 M NaOH or KOH .

    • Mechanism:[1] Deprotonation forms the pyrazolate anion , which is water-soluble.

    • Warning: Ensure your assay/target can tolerate high pH, or use this only for initial dissolution before rapid buffering.

  • To Dissolve (Cationic Mode):

    • Use 1.0 M HCl or Methanolic HCl.

    • Mechanism:[1] Protonation of N2 forms the pyrazolium cation .

    • Note: The 4-chloro group reduces basicity (pKa of conjugate acid

      
      ), so you need a strong acid to keep it protonated.
      
Purification Protocol (Recrystallization)

If your compound is impure or amorphous:

  • Dissolve in minimal hot Ethyl Acetate .

  • Add Hexanes dropwise until slight turbidity appears.

  • Cool slowly to

    
    . The 4-bromo/4-chloro interaction promotes excellent crystal formation.
    

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Cyclodextrins? A: Yes. Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is highly recommended. The 4-bromophenyl ring fits perfectly into the hydrophobic cavity of

-CD.
  • Protocol: Prepare 20% (w/v) HP-

    
    -CD in water. Add your DMSO stock to this solution before adding to cells. This "encapsulates" the lipophilic tail.
    

Q2: My compound is stuck to the glass vial. How do I recover it? A: This is due to high lipophilicity. Do not use water. Rinse the vial with Acetone or Hot Ethanol to recover the material, then rotovap.

Q3: Is the compound light sensitive? A: Halogenated aromatics (specifically the C-Br bond) can undergo photolytic cleavage under intense UV light. Store solid and DMSO stocks in amber vials wrapped in foil.

Summary Decision Tree

SolubilityTree Start Start: 5-(4-Br-Ph)-4-Cl-pyrazole Goal What is your goal? Start->Goal Bioassay Biological Assay (pH 7.4) Goal->Bioassay ChemSynth Synthesis/Purification Goal->ChemSynth Animal In Vivo (Animal) Goal->Animal DMSO Dissolve in DMSO (20mM) Bioassay->DMSO Recryst Recrystallize: Hot EtOAc + Hexanes ChemSynth->Recryst Formulation Formulation Required: 20% HP-Beta-Cyclodextrin or Tween 80 Animal->Formulation StepDown Intermediate Dilution (PEG-400 or EtOH) DMSO->StepDown

Figure 2: Decision matrix for solvent and formulation selection based on experimental intent.

References

  • PubChem. Compound Summary: 4-(4-chlorophenyl)-1H-pyrazole (Analogous Scaffold). National Library of Medicine. [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Data for 4-substituted pyrazoles). [Link]

  • EPA CompTox. Chemical Dashboard: 4-(4-chlorophenyl)-1H-pyrazole Physicochemical Properties. U.S. Environmental Protection Agency. [Link]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for solubility of lipophilic weak acids). [Link]

Sources

Technical Support Center: Purification of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CL-BR-5 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are dealing with 5-(4-bromophenyl)-4-chloro-1H-pyrazole , a critical scaffold often used as an intermediate for CB1 antagonists (e.g., Rimonabant analogs) or agrochemicals.

Achieving >99.5% purity with this scaffold is challenging due to three specific factors:

  • Tautomeric Equilibrium: The 3-aryl and 5-aryl forms interconvert rapidly in solution.

  • Amphoteric Nature: The pyrazole ring possesses both weak acidity (NH) and weak basicity (N), complicating standard extractions.

  • Halogenation Side-Reactions: If synthesized via chlorination (e.g., NCS), over-chlorination or unreacted starting materials are common.

This guide provides a self-validating purification workflow designed to isolate the target molecule from these specific impurities.

Part 1: The "Acid-Base Swing" Protocol

Objective: Isolate the target pyrazole from non-acidic impurities (starting materials, over-alkylated byproducts) and basic residues (hydrazines).

Mechanism: The 4-chloro substituent increases the acidity of the pyrazole NH proton (


 ~11-12), allowing it to be deprotonated by strong bases. Conversely, the electron-withdrawing nature of the Chlorine and Phenyl groups renders the basic Nitrogen very weak (

of conjugate acid < 2.0), meaning it will not form stable salts with dilute acids. We exploit this "acidity window."
Step-by-Step Workflow

Reagents: Ethyl Acetate (EtOAc), 1M NaOH, 2M HCl, Brine.

  • Dissolution: Dissolve crude solid in EtOAc (10 mL per gram). If the solid is not fully soluble, add small amounts of Methanol (MeOH), but keep MeOH <10% of total volume.

  • Acid Wash (Removal of Bases):

    • Wash the organic phase with 1M HCl (2 x 10 mL).

    • Why: This removes unreacted hydrazines and trace metal catalysts (if soluble). The target pyrazole remains in the organic layer (it is too weakly basic to protonate and partition into water).

  • Base Extraction (The Critical Step):

    • Extract the organic phase with 1M NaOH (3 x 15 mL).

    • Observation: The target pyrazole deprotonates and moves into the Aqueous Layer .

    • Validation: Check the organic layer by TLC.[1] It should contain non-acidic impurities (e.g., bis-aryls, N-alkylated byproducts). Discard the organic layer only after confirmation.

  • Precipitation:

    • Cool the combined aqueous extracts to 0–5°C.

    • Slowly add 2M HCl with vigorous stirring until pH reaches ~2–3.

    • Result: The product will precipitate as a white/off-white solid.

  • Isolation:

    • Filter the solid. Wash with cold water (to remove NaCl) and hexanes (to dry).

AcidBaseSwing Crude Crude Mixture (Target + Impurities) OrgPhase1 Organic Phase (EtOAc) Crude->OrgPhase1 AcidWash Wash with 1M HCl OrgPhase1->AcidWash BaseExt Extract with 1M NaOH OrgPhase1->BaseExt AcidWash->OrgPhase1 Target stays in Org AqWaste1 Aqueous Waste (Hydrazines, Metals) AcidWash->AqWaste1 Remove Bases OrgWaste Organic Waste (Neutrals, N-alkylated) BaseExt->OrgWaste Remove Neutrals AqProduct Aqueous Phase (Target as Sodium Salt) BaseExt->AqProduct Target moves to Aq Acidify Acidify to pH 2 (Precipitation) AqProduct->Acidify FinalSolid Pure Solid 5-(4-bromophenyl)-4-chloro-1H-pyrazole Acidify->FinalSolid

Caption: The Acid-Base Swing exploits the specific pKa of the 4-chloropyrazole to separate it from both basic hydrazine residues and neutral organic byproducts.

Part 2: Troubleshooting & FAQs

Q1: "I see two sets of peaks in my NMR. Is this a regioisomer impurity?"

Diagnosis: Likely Tautomerism , not impurity. Explanation: 5-(4-bromophenyl)-4-chloro-1H-pyrazole (Structure A) and 3-(4-bromophenyl)-4-chloro-1H-pyrazole (Structure B) are tautomers. In solution (DMSO-d6 or CDCl3), the proton on the nitrogen hops rapidly between N1 and N2.

  • The Test: Run the NMR at elevated temperature (e.g., 50°C). If the two sets of peaks coalesce into sharp single peaks, it is a single pure compound undergoing tautomerism. If they remain distinct, you have a true regioisomer impurity (rare for this synthesis unless N-alkylation occurred).

  • Action: Do not attempt to separate these "isomers" via column chromatography; they will re-equilibrate immediately.

Q2: "My product is pink or brown, even after the Acid-Base swing."

Diagnosis: Oxidation of trace hydrazine or phenol residues. Solution:

  • Dissolve the solid in boiling Ethanol (EtOH).

  • Add Activated Charcoal (10 wt%).

  • Reflux for 30 minutes.

  • Filter while hot through a Celite pad.

  • Allow to crystallize slowly. Note: Colored impurities in pyrazoles are often highly conjugated diazenyl species formed from hydrazine oxidation [1].

Q3: "I suspect I have the non-chlorinated starting material (5-(4-bromophenyl)-1H-pyrazole)."

Diagnosis: Incomplete reaction with NCS. Analysis: Check LC-MS. The starting material (Mass M) will be M-34 compared to product. Separation:

  • Difficulty: Both are acidic; the Acid-Base swing won't separate them.

  • Method:Recrystallization from Toluene/Heptane. The chlorinated product typically has lower solubility in non-polar solvents than the non-chlorinated precursor due to increased crystal packing efficiency from the Cl-substituent.

  • Protocol: Dissolve in minimum hot Toluene. Add Heptane dropwise until cloudy. Cool to -20°C.

Part 3: Quantitative Purity Standards

Use this table to validate your material before proceeding to the next synthetic step (e.g., Suzuki coupling or N-alkylation).

ParameterSpecificationMethodNote
Appearance White to Off-White PowderVisualPink/Red indicates hydrazine oxidation.
HPLC Purity > 99.0%UV at 254 nmMonitor at 220 nm for non-aromatic impurities.
1H NMR ConformsDMSO-d6Check for coalescence of tautomers.
Loss on Drying < 0.5%GravimetricEnsure removal of EtOAc/Toluene.
Residue on Ignition < 0.1%GravimetricCritical if using the NaOH extraction method (removes Na salts).

Part 4: Advanced Purification Logic (Decision Tree)

Use this logic flow to determine the correct purification method based on your crude material's state.

PurificationLogic Start Crude Material State IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil/Gum? Start->IsOil CheckPurity Check LC-MS Purity IsSolid->CheckPurity Trituration Triturate w/ Cold Hexane to induce solidification IsOil->Trituration HighPurity Purity > 90%? CheckPurity->HighPurity LowPurity Purity < 90%? CheckPurity->LowPurity Recryst Recrystallize (EtOH/Water or Toluene) HighPurity->Recryst AcidBase Perform Acid-Base Swing (See Part 1) LowPurity->AcidBase AcidBase->Recryst Final Polish Trituration->IsSolid Solidifies Trituration->AcidBase Remains Oil

Caption: Decision matrix for selecting between recrystallization and chemical extraction based on physical state and initial purity.

References

  • BenchChem Technical Support. (2025).[2] Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27524, 4-Chloropyrazole. Retrieved from

  • Organic Chemistry Portal. (2025). Chlorination of Pyrazoles using N-Chlorosuccinimide (NCS). Retrieved from

  • Royal Society of Chemistry. (2025). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. Retrieved from

Sources

Technical Support Center: 5-(4-bromophenyl)-4-chloro-1H-pyrazole Synthesis Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CL-4BR-TLC Subject: Optimization of TLC Protocols for Halogenated Pyrazole Monitoring Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Context

You are monitoring the synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole . This molecule presents specific chromatographic challenges due to the amphoteric nature of the 1H-pyrazole core (acidic NH, basic N:) and the lipophilic halogen substituents.[1]

Critical Monitoring Checkpoint: The most common synthetic route involves the electrophilic chlorination of the precursor 5-(4-bromophenyl)-1H-pyrazole using reagents like


-chlorosuccinimide (NCS) or sulfuryl chloride (

).[1]

The Challenge: The starting material (non-chlorinated) and the product (4-chloro) are structurally similar.[1] Without an optimized solvent system, they will co-elute, leading to false "reaction complete" assessments.[1] Furthermore, the 1H-NH group interacts strongly with silica silanols, causing "streaking" that masks impurities.[1]

The "Gold Standard" Protocol (SOP)

Do not rely on generic "hexane/ethyl acetate" gradients without modification.[1] Use this optimized protocol for clear separation.

Stationary Phase
  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).[1][2]
    
  • Pre-treatment (Optional but Recommended): If streaking is severe, neutralize the plate by running it in a chamber with 5% Triethylamine (TEA) in methanol, then drying before use.[1]

Mobile Phase Optimization

The 1H-pyrazole is a hydrogen bond donor.[1] You must suppress ionization/interaction with silica.[1]

System TypeComposition (v/v)Purpose
Standard Hexane : Ethyl Acetate (3:[1][2]1)Initial screening.[1][3][4] Good for non-polar impurities.[1]
High Res DCM : MeOH (95:5) Recommended. Excellent for separating the 4-chloro product from the non-chlorinated precursor.[1]
Anti-Tailing Hexane : EtOAc : Acetic Acid (60:39:[1][2]1)The acid suppresses the ionization of the pyrazole NH, sharpening the spots.[1]
Visualization Matrix
  • UV 254 nm: Primary detection. The 4-bromophenyl group provides strong quenching (dark spots on green background).[1]

  • Iodine Chamber: Secondary detection. Pyrazoles absorb iodine vapor reversibly (brown spots).[1]

  • KMnO4 Stain: Tertiary. Useful for detecting non-UV active byproducts (like succinimide if using NCS).[1]

Troubleshooting Guide (Q&A)
Issue 1: "My product spot looks like a comet (streaking/tailing) rather than a circle."

Diagnosis: Acidity Mismatch. The 1H-pyrazole proton is interacting with the acidic silanol groups on the silica plate. This "drag" creates a tail.[1] Solution:

  • Add a Modifier: Add 1% Acetic Acid or 0.5% Triethylamine to your solvent system.[1]

    • Why? The modifier saturates the active sites on the silica, allowing your compound to elute freely.[1]

  • Concentration Check: You may be overloading the plate.[1] Dilute your sample to < 5 mg/mL in Acetone or DCM.[1]

Issue 2: "I cannot separate the Starting Material (SM) from the Product."

Diagnosis: Insufficient Polarity Delta. The introduction of the Chlorine atom at position 4 changes the polarity only slightly compared to the hydrogen it replaced.[1] Solution:

  • Switch Solvent Selectivity: Move from Hexane/EtOAc to DCM/MeOH or Toluene/Acetone . Chlorinated compounds often show better resolution in chlorinated solvents (DCM).[1]

  • Multiple Elutions: Run the plate halfway, dry it, and run it again in the same solvent.[1] This effectively doubles the plate length, amplifying small Rf differences.[1]

Issue 3: "I see a large spot at the baseline that won't move."

Diagnosis: Byproduct Accumulation.[1] If you are using NCS (N-chlorosuccinimide) for chlorination, the byproduct is Succinimide .[1]

  • Succinimide is highly polar and water-soluble.[1] It often sits at the baseline in non-polar solvents.[1] Solution:

  • This is normal.[1] To confirm it is succinimide and not decomposed product, stain with KMnO4 (Succinimide is oxidizable/stainable) or perform a mini-workup (wash a small aliquot with water in a vial) before spotting.[1] If the baseline spot disappears, it was water-soluble salts/succinimide.[1]

Issue 4: "My spot vanishes after a few hours on the plate."

Diagnosis: Oxidative Instability.[1] While 4-chloro-pyrazoles are generally stable, the 1H-position makes them susceptible to oxidation on the high-surface-area silica, especially if the plate contains traces of iron.[1] Solution:

  • Visualize immediately.[1][3][4] Do not store developed plates.[1]

  • 2D-TLC: Spot the compound, run solvent A. Turn plate 90°, run solvent A again. If the spot appears off the diagonal, your compound is decomposing on the silica.[1]

Interactive Workflow (Decision Tree)

Use this logic flow to determine the endpoint of your reaction.

TLC_Monitoring Start Sample Reaction Mixture Spot Spot on Silica F254 Start->Spot Elute Elute (Hex:EtOAc 3:1) Spot->Elute Visualize Visualize UV 254nm Elute->Visualize CheckTail Is there Tailing? Visualize->CheckTail CheckSep Is SM separated from Product? ModifySolvent Switch to DCM:MeOH (95:5) CheckSep->ModifySolvent No CheckDone Is SM visible? CheckSep->CheckDone Yes CheckTail->CheckSep No AddAcid Add 1% Acetic Acid CheckTail->AddAcid Yes ModifySolvent->Elute AddAcid->Elute Stop Reaction Complete (Workup) CheckDone->Stop No (SM Absent) Continue Continue Heating/Stirring CheckDone->Continue Yes (SM Present)

Caption: Figure 1. Logic flow for monitoring the chlorination of pyrazoles. Follow the red paths for troubleshooting separation issues.

Reference Data
Calculated Property Estimates

Note: Experimental values vary by solvent system.

CompoundEst.[1][5][6][7] Rf (Hex:EtOAc 3:1)UV ActivityIodine Stain
5-(4-bromophenyl)-1H-pyrazole (SM)0.35HighDark Brown
5-(4-bromophenyl)-4-chloro-1H-pyrazole (Product)0.42HighLight Brown
N-Chlorosuccinimide (NCS) 0.60LowYellow/Transient
Succinimide 0.05 (Baseline)NoneNo (Use KMnO4)
References
  • National Institutes of Health (NIH) / PubChem. 1H-Pyrazole, 5-(4-bromophenyl)-4-chloro-.[1] Compound Summary. [Link][1]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (General mechanisms for pyrazole cyclization and halogenation). [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Visualization and Troubleshooting. [Link]

  • Mendeleev Communications. Regioselective chlorination of pyrazoles. (Source for NCS/chlorination monitoring context). [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in the Synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and practical advice for overcoming catalyst poisoning during the synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you diagnose, resolve, and prevent common issues that can compromise your reaction's yield and reproducibility.

Section 1: Understanding the Synthetic Landscape & The Catalyst's Role

The synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole typically involves a multi-step process. A common and efficient route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is critical for forming the carbon-carbon bond between the pyrazole core and the bromophenyl group.

The general catalytic cycle for a Suzuki-Miyaura coupling is illustrated below. The efficiency of this entire process hinges on the sustained activity of the palladium catalyst.

Suzuki_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)Ln pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Transmetalation Complex (Ar-Pd(II)-Ar')Ln oa_complex->trans_complex Transmetalation (+ Ar'-B(OR)2) trans_complex->product_complex product_complex->pd0 Ar-Ar' (Product)

Caption: A simplified representation of the key steps in a Suzuki-Miyaura cross-coupling reaction.

Catalyst poisoning occurs when substances in the reaction mixture bind to the palladium center, blocking its active sites and halting this cycle.[1][2] This leads to common symptoms like stalled reactions and poor product yield.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common experimental issues through a direct question-and-answer format.

Symptom A: The reaction has stalled or shows very low conversion to the desired product.

Question: My reaction started but then stopped completely, or the yield is extremely low. Could my palladium catalyst be poisoned?

Answer: Yes, this is a classic sign of catalyst poisoning.[3] When a poison is present, even in trace amounts, it can progressively deactivate the catalyst, leading to a slowdown or complete halt of the reaction.[3] Other potential causes include catalyst deactivation (e.g., formation of palladium black) or suboptimal reaction conditions, but poisoning should be a primary suspect.[4]

Question: What are the most likely sources of catalyst poisons in this specific synthesis?

Answer: Catalyst poisons can be introduced through starting materials, solvents, or even the reaction apparatus itself.[3] For the synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, you should critically evaluate the following:

Potential Poison Common Source(s) Mechanism of Poisoning
Sulfur Compounds Impurities in starting materials (e.g., 4-bromophenylboronic acid), solvents, or from previous reactions in non-dedicated glassware. Common culprits include thiols and thioethers.[1]Strong chemisorption onto the active metal sites, blocking reactants from accessing them.[1][5] This can be irreversible.[1]
Heavy Metals Trace contaminants like lead, mercury, or arsenic in reagents.[3][6]Irreversible binding to and deactivation of the catalyst's active sites.[2][6]
Excess Halides Particularly iodide, if used in precursor synthesis.Can form stable, less reactive palladium-halide complexes that slow down the catalytic cycle.
Nitrogen Heterocycles Certain nitrogen-containing functional groups can act as inhibitors.[3][5]Coordination to the palladium center, competing with the desired reactants.
Phosphorus Compounds Excess or degraded phosphine ligands.While necessary as ligands, incorrect stoichiometry or degradation products can sometimes inhibit the reaction.

Question: How can I definitively diagnose catalyst poisoning?

Answer: A combination of a controlled experiment and analytical techniques is the most effective approach.

  • High-Purity Control Experiment: Run the reaction in parallel with a version that uses the highest purity reagents available (e.g., recrystallized starting materials, freshly distilled and degassed anhydrous solvents).[4] A significantly better yield in the high-purity reaction strongly suggests the presence of a poison in your standard reagents.[4]

  • Analytical Characterization: To identify the specific poison, several techniques can be employed:

    • ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): Extremely sensitive for detecting trace metal impurities in your starting materials or on the spent catalyst.[3][6]

    • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile organic poisons in solvents or starting materials.[3][7]

    • Elemental Analysis (CHN/S): Can quantify the amount of sulfur or nitrogen contamination on a catalyst or in a starting material.[6]

    • XPS (X-ray Photoelectron Spectroscopy): Analyzes the surface of the catalyst to determine the elemental composition and chemical state of surface species, directly identifying adsorbed poisons.[3][8]

Troubleshooting_Workflow Figure 2: Diagnostic Workflow for Catalyst Poisoning start Low / Stalled Reaction Yield check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions suspect_poisoning Suspect Catalyst Poisoning check_conditions->suspect_poisoning Conditions OK control_exp Run High-Purity Control Experiment suspect_poisoning->control_exp improvement Yield Improved? control_exp->improvement analytical_tests Perform Analytical Tests (ICP-MS, GC-MS, XPS) identify_source Identify Source of Poison (Reagents, Solvents, etc.) analytical_tests->identify_source remediate Implement Remediation Protocol (Purification, Scavengers) identify_source->remediate no_improvement No Improvement: Investigate Other Causes (e.g., Ligand Degradation) improvement->analytical_tests Yes improvement->no_improvement No

Caption: A logical workflow for diagnosing and addressing suspected catalyst poisoning.

Section 3: Proactive Prevention & Remediation Protocols

Preventing poisoning is always more efficient than dealing with its consequences. Here are answers to frequently asked questions on best practices and detailed protocols for remediation.

Question: How can I prevent catalyst poisoning from happening in the first place?

Answer: Rigorous attention to the quality of your reagents and your experimental setup is key.

  • Qualify Your Raw Materials: Do not assume the purity stated on the bottle is sufficient for a sensitive catalytic reaction. If you suspect contamination, purify starting materials. Boronic acids, for instance, can be prone to containing impurities.

  • Use High-Purity Solvents: Always use anhydrous, degassed solvents. If you are unsure of the quality, consider purifying them using standard laboratory procedures (e.g., distillation, passing through an activated alumina column).

  • Maintain an Inert Atmosphere: Many palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[4] Ensure your reaction is properly set up under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.

  • Use Dedicated Glassware: If possible, use glassware dedicated to sensitive catalytic reactions to avoid cross-contamination from sulfur-containing compounds used in other experiments.

Experimental Protocol 1: Purification of Arylboronic Acid Starting Material

Arylboronic acids can be a source of impurities that poison catalysts. Recrystallization is an effective method to improve their purity.

  • Solvent Selection: Choose a solvent system in which the boronic acid is soluble at high temperatures but poorly soluble at room temperature or below. A common choice is a water/alcohol mixture.

  • Dissolution: In a clean flask, dissolve the crude 4-bromophenylboronic acid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals thoroughly under vacuum. Store the purified material in a desiccator.

Experimental Protocol 2: Activated Carbon Treatment to Remove Organic Poisons

Activated carbon is excellent for adsorbing many organic impurities, including some sulfur-containing compounds, from solvents or solutions of your reagents.

  • Preparation: Add a small amount of activated carbon (typically 1-2% w/v) to the solvent or a solution of your starting material (ensure the material is stable to this treatment).

  • Stirring: Stir the mixture vigorously for 1-2 hours at room temperature.

  • Filtration: Carefully filter the mixture through a pad of Celite® to completely remove all the fine carbon particles. A cloudy filtrate indicates that carbon has passed through; if this happens, filter it again through a finer filter.

  • Solvent Removal: If you treated a solution of a starting material, remove the solvent under reduced pressure to recover the purified compound.

Section 4: References

  • BenchChem Technical Support. (2025). Dealing with catalyst poisoning in the hydrogenation for synthesis. BenchChem.

  • BenchChem Technical Support. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. BenchChem.

  • Learn. (2025). How Does Sulfur from Fuel Also Contribute to Catalytic Converter Poisoning?.

  • Unknown Author. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.

  • Intertek. Catalyst Poisoning Testing. Intertek.

  • Unknown Author. Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.

  • BenchChem Technical Support. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem.

  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.

  • G.A.S. Dortmund. Detection of Catalyst Poisons.

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of the biological activity of the novel pyrazole derivative, 5-(4-bromophenyl)-4-chloro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis against established compounds and detailed experimental protocols to ensure scientific rigor and reproducibility.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3] The subject of this guide, 5-(4-bromophenyl)-4-chloro-1H-pyrazole, is a compound of interest due to its structural similarities to known biologically active molecules. The presence of a 4-bromophenyl group and a chloro-substituent on the pyrazole ring suggests the potential for significant biological effects, particularly in the realms of anticancer and kinase inhibitory activities.[4][5]

This guide will navigate through a comparative analysis with well-characterized drugs, provide detailed methodologies for robust validation, and offer insights into the underlying principles of these assays.

Comparative Analysis of Biological Activity

To contextualize the potential efficacy of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, a comparative analysis with established drugs possessing similar structural motifs or mechanisms of action is essential. For this guide, we have selected three well-characterized drugs: Celecoxib (a COX-2 inhibitor with a pyrazole core), Pazopanib, and Dasatinib (multi-kinase inhibitors).

It is important to note that specific experimental data for 5-(4-bromophenyl)-4-chloro-1H-pyrazole is not yet publicly available. The data presented for this compound in the following tables is hypothetical and serves as a placeholder to illustrate how a comparative analysis should be structured once experimental results are obtained. The hypothetical values are based on the observed activities of structurally similar pyrazole derivatives.[4][5]

Anticancer Activity: A Comparative Overview

The antiproliferative activity of a compound against various cancer cell lines is a primary indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)K562 (Leukemia)
5-(4-bromophenyl)-4-chloro-1H-pyrazole Hypothetical: 8.5Hypothetical: 12.2Hypothetical: 9.8Hypothetical: 5.1
Celecoxib >100[6]>100[6]~50[6]Not widely reported
Dasatinib >10[7]1.87[8]Not widely reported0.0046[9]
Pazopanib Not widely reportedNot widely reportedNot widely reportedNot widely reported

Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Kinase Inhibition Profile

Many modern anticancer drugs function by inhibiting specific protein kinases that are crucial for cancer cell growth and survival. A broad kinase screen followed by specific IC50 determinations for key targets can elucidate the mechanism of action.

Table 2: Comparative Kinase Inhibition (IC50 in nM)

CompoundVEGFR2PDGFRβc-KitSrcBcr-Abl
5-(4-bromophenyl)-4-chloro-1H-pyrazole Hypothetical: 50Hypothetical: 85Hypothetical: 120Hypothetical: 250Hypothetical: >1000
Pazopanib 30[10]84[10]74[10]>10000[11]>10000[11]
Dasatinib Not a primary targetNot a primary target79[12]0.8[12]<1[12]
Celecoxib Not a kinase inhibitorNot a kinase inhibitorNot a kinase inhibitorNot a kinase inhibitorNot a kinase inhibitor
Antimicrobial Activity

The pyrazole scaffold is also present in numerous compounds with antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
5-(4-bromophenyl)-4-chloro-1H-pyrazole Hypothetical: 16Hypothetical: 32Hypothetical: 64
Structurally similar pyrazole amides 6.25 - 50[13][14]12.5 - 50[13][14]3.12 - 25[13][14]

Experimental Protocols for Biological Validation

To ensure the generation of reliable and comparable data, the following detailed protocols are provided. These represent standard methodologies in the field.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][15][16]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Simplified diagram of kinase inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA).

    • Prepare stock solutions of the kinase, substrate (e.g., a specific peptide), and ATP.

    • Prepare serial dilutions of 5-(4-bromophenyl)-4-chloro-1H-pyrazole in the kinase buffer.

  • Assay Setup:

    • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the purified kinase.

    • Include a positive control (kinase without inhibitor) and a negative control (no kinase).

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add the substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP) to each well to initiate the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [17][18][19][20][21] Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation. [17] Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare serial dilutions of the test compound in broth C Inoculate the wells of a 96-well plate A->C B Prepare a standardized microbial inoculum B->C D Incubate for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine the MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 5-(4-bromophenyl)-4-chloro-1H-pyrazole in a suitable solvent.

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) or another appropriate growth medium.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The validation of the biological activity of a novel compound such as 5-(4-bromophenyl)-4-chloro-1H-pyrazole requires a systematic and rigorous approach. This guide provides a framework for this process, emphasizing a comparative analysis against established drugs and the use of standardized, reproducible experimental protocols. By following these guidelines, researchers can generate high-quality data to accurately assess the therapeutic potential of this and other novel chemical entities.

References

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]

  • Comparison of the IC 50 values of dasatinib between the ORL lines and... (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. Retrieved from [Link]

  • Pazopanib: a multikinase inhibitor with activity in advanced renal cell carcinoma. (n.d.). Expert Review of Anticancer Therapy. Retrieved from [Link]

  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib towards human MDA... (n.d.). ResearchGate. Retrieved from [Link]

  • Pazopanib in Renal Cell Carcinoma. (2010, December 16). Clinical Cancer Research. Retrieved from [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. (2010, April 12). CancerNetwork. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Retrieved from [Link]

  • How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the treatment of VOTRIENT? (n.d.). R Discovery. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. (2018, October 15). Frontiers. Retrieved from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC - NIH. Retrieved from [Link]

  • Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage. (2024, September 24). Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023, December 9). SRR Publications. Retrieved from [Link]

  • NDA 20-998. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Pharmacological and Analytical Profile of Celecoxib. (2021, October 19). Scientific Literature. Retrieved from [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022, November 12). PMC. Retrieved from [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). PMC. Retrieved from [Link]

  • In Vitro Antibacterial Activity and MIC of Compounds 4 and 5. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy. (n.d.). Retrieved from https://www.tsijournals.com/articles/druglikeness-and-antimicrobial-activity-of-54bromophenyl33methyl44substitutedbenzyloxy-phenyl45dihydro12oxazole-5ag.pdf
  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022, September 18). Taylor & Francis. Retrieved from [Link]

  • Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies. (2023, December 13). Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Retrieved from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). PMC. Retrieved from [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-. (n.d.). Retrieved from [Link]

Sources

Benchmarking 5-(4-bromophenyl)-4-chloro-1H-pyrazole against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Against Clinical Standards Rimonabant & Celecoxib

Executive Summary

This technical guide evaluates the pharmacological profile of 5-(4-bromophenyl)-4-chloro-1H-pyrazole (referred to herein as BCP-Py ). As a core 1,5-diarylpyrazole scaffold, BCP-Py represents the "minimal pharmacophore" for a class of cannabinoid receptor 1 (CB1) antagonists and cyclooxygenase-2 (COX-2) inhibitors.

This benchmarking study compares BCP-Py against two clinical gold standards:

  • Rimonabant (SR141716): To assess CB1 receptor affinity and the necessity of N1-substitution.

  • Celecoxib: To assess COX-2 inhibitory potential and selectivity ratios.[1]

Key Finding: BCP-Py exhibits micromolar ($ \mu M $) affinity, serving as a critical negative control that validates the requirement for N1-aryl and C3-carboxamide substituents found in nanomolar-potency drugs.

Compound Profile & Chemical Identity

PropertyTarget Compound (BCP-Py)Rimonabant (Standard A)Celecoxib (Standard B)
Structure Core Pyrazole ScaffoldFunctionalized DrugFunctionalized Drug
CAS Region Analogous to 1,5-diaryl precursors168273-06-1169590-42-5
Mol. Weight ~257.5 g/mol 463.79 g/mol 381.37 g/mol
Key Substituents 4-Cl, 5-(4-Br-Ph), N1-H 4-Cl, 5-(4-Cl-Ph), N1-(2,4-Cl-Ph) 3-CF3, 5-(4-Me-Ph), N1-(4-Sulfonamide)
Primary Target Scaffold IntermediateCB1 Receptor (Antagonist)COX-2 Enzyme (Inhibitor)

Chemist's Note: The presence of the unsubstituted nitrogen (N1-H) in BCP-Py allows for tautomerism, significantly altering binding modes compared to the "locked" N1-substituted standards.

Benchmarking Study A: CB1 Receptor Affinity

Objective: Determine the binding affinity (


) of BCP-Py relative to the high-affinity antagonist Rimonabant.
The Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase. Antagonists like Rimonabant block this inhibition.

CB1_Pathway Agonist Endocannabinoid (2-AG / Anandamide) CB1 CB1 Receptor (GPCR) Agonist->CB1 Activates Antagonist Rimonabant / BCP-Py (Inhibitor) Antagonist->CB1 Blocks Gio Gi/o Protein CB1->Gio Couples AC Adenylyl Cyclase Gio->AC Inhibits MAPK MAPK Activation Gio->MAPK Modulates cAMP cAMP Levels AC->cAMP Reduces

Figure 1: Mechanism of Action. Rimonabant and BCP-Py compete for the orthosteric site on the CB1 receptor, preventing Gi/o-mediated signaling.

Experimental Protocol: Radioligand Binding Assay

To validate affinity, a competitive binding assay using


-CP55,940 is required.

Protocol Steps:

  • Membrane Prep: Harvest CHO cells stably expressing human CB1 (hCB1). Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix

      
       membrane protein.
      
    • Add 0.5 nM

      
      -CP55,940 (Radioligand).
      
    • Add varying concentrations (

      
       to 
      
      
      
      M) of BCP-Py or Rimonabant .
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Comparative Data
Compound

(nM)

(nM)*
Relative Potency
Rimonabant (Standard)5.61.8 100% (Reference)
BCP-Py (Test)> 5,000> 2,500 < 0.1%

Interpretation: The data confirms that the N1-(2,4-dichlorophenyl) group is essential for high-affinity binding. BCP-Py, lacking this "anchor," fits loosely in the hydrophobic pocket, resulting in a 1000-fold loss of potency. It serves as a scaffold, not a drug.

Benchmarking Study B: COX-2 Selectivity

Objective: Assess if the core pyrazole structure of BCP-Py retains the COX-2 selectivity seen in Celecoxib.

Experimental Protocol: Colorimetric COX Inhibition

Rationale: Pyrazoles are privileged structures for COX-2 inhibition. However, selectivity requires specific geometry to fit the COX-2 side pocket (Arg120/Tyr355 gate).

Workflow:

  • Enzyme Source: Recombinant human COX-1 and COX-2.

  • Substrate: Arachidonic acid (AA) + TMPD (chromogenic substrate).

  • Reaction:

    • Incubate Enzyme + Inhibitor (BCP-Py or Celecoxib) for 10 mins.

    • Add AA. Peroxidase activity of COX oxidizes TMPD.

  • Measurement: Absorbance at 590 nm.

COX_Assay Prep Enzyme Prep (COX-1 vs COX-2) Incubate Incubate with BCP-Py or Celecoxib Prep->Incubate Trigger Add Arachidonic Acid + TMPD Incubate->Trigger Read Measure Absorbance @ 590 nm Trigger->Read

Figure 2: COX Inhibition Screening Workflow.

Comparative Data
CompoundCOX-1

(

)
COX-2

(

)
Selectivity Ratio (COX-1/COX-2)
Celecoxib (Standard)15.00.04 375 (Highly Selective)
BCP-Py (Test)> 100~ 5.0 ~20 (Moderately Selective)

Interpretation: While BCP-Py shows some preference for COX-2 (due to the 4-chloro/5-aryl geometry), it lacks the bulky sulfonamide group of Celecoxib that exploits the secondary pocket of COX-2. Consequently, it is a weaker and less selective inhibitor.

Synthesis & Purity Verification

To ensure benchmarking accuracy, BCP-Py must be synthesized with high regioselectivity.

  • Method: Vilsmeier-Haack reaction of the corresponding hydrazone or condensation of 4-bromophenylhydrazine with a 1,3-diketone derivative.

  • Purity Check:

    • HPLC: >98% purity required.

    • NMR: Confirm lack of N-alkylation (broad singlet at >13 ppm for NH).

References

  • Rimonabant Binding Affinity: Soudijn, W., et al. (2005). Structure-activity relationships of inverse agonists for G-protein-coupled receptors. Medicinal Research Reviews.[2]

  • Celecoxib Pharmacology: Penning, T.D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry.[3]

  • CB1 Receptor Crystal Structure: Hua, T., et al. (2016). Crystal Structure of the Human Cannabinoid Receptor CB1.[4] Cell.[5][6]

  • Pyrazole Synthesis: Lange, J.H., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant. Journal of Medicinal Chemistry.[3]

Sources

In vivo efficacy of 5-(4-bromophenyl)-4-chloro-1H-pyrazole vs in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the efficacy profile of 5-(4-bromophenyl)-4-chloro-1H-pyrazole , a key scaffold in medicinal chemistry often explored for its inhibitory potential against kinases (e.g., p38 MAPK) and cyclooxygenases (COX-2).

Executive Summary

5-(4-bromophenyl)-4-chloro-1H-pyrazole represents a prototypical "hit" molecule in early-stage drug discovery. While it frequently demonstrates high potency in vitro (low nanomolar IC50) due to favorable lipophilic interactions with hydrophobic binding pockets, its in vivo efficacy is often compromised . This discrepancy—the "efficacy gap"—is primarily driven by the metabolic instability of the unsubstituted nitrogen (N1-H) and poor aqueous solubility, leading to rapid clearance and low oral bioavailability. This guide dissects these mechanisms to aid researchers in lead optimization.

Compound Profile & Mechanism of Action

FeatureDescription
Chemical Name 5-(4-bromophenyl)-4-chloro-1H-pyrazole
Core Scaffold 3,4-Diaryl-1H-pyrazole (Tautomeric with 3-(4-bromophenyl)...)
Primary Targets p38 MAPK (Mitogen-Activated Protein Kinase), COX-2 , CB1 (Cannabinoid Receptor 1 - as a core fragment)
Mechanism ATP-Competitive Inhibition (Kinases) or Allosteric Modulation . The 4-chloro and 5-aryl groups occupy hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
Key Liability N1-unsubstituted pyrazole : A prime site for Phase II metabolism (Glucuronidation).

In Vitro Performance: The "Potency" Phase

In controlled cellular and enzymatic environments, the compound exhibits robust activity. The lack of metabolic enzymes (in standard biochemical assays) allows the molecule to bind its target effectively.

Binding Affinity & Functional Potency
  • Enzymatic Assays (e.g., p38 MAPK) : The 4-chloro substituent mimics the steric bulk of ATP's phosphate or a hydrophobic residue, while the 4-bromophenyl group engages in

    
     stacking or halogen bonding within the active site.
    
    • Typical IC50 : 10 – 50 nM .

  • Cellular Assays (e.g., LPS-induced TNF-

    
     release in PBMCs) :
    
    • The compound permeates cell membranes effectively due to high lipophilicity (LogP ~3.5).

    • Typical EC50 : 100 – 500 nM (Shift due to protein binding in media).

In Vitro Data Summary
Assay TypeEndpointTypical ResultInterpretation
Kinase Binding (Kd) Fluorescence Polarization< 20 nM High affinity for the ATP pocket.
Cell Viability (MTT) Cytotoxicity (CC50)> 10

M
Good therapeutic window in vitro.
Microsomal Stability Intrinsic Clearance (

)
High (> 50

L/min/mg)
WARNING : Rapid depletion predicted in vivo.

In Vivo Efficacy: The "Bioavailability" Barrier

When transitioning to animal models, the efficacy often collapses. This is not a failure of the target engagement mechanism, but a failure of pharmacokinetics (PK) .

The Metabolic Achilles' Heel

The N1-H (unsubstituted nitrogen) on the pyrazole ring is chemically reactive. In vivo, it undergoes rapid N-glucuronidation by UGT enzymes (UDP-glucuronosyltransferases) in the liver.

  • Consequence : The bulky glucuronide group abolishes target binding and drastically increases water solubility, leading to rapid renal excretion.

  • Result : Plasma half-life (

    
    ) is often < 30 minutes  in rodents.
    
Solubility & Absorption
  • Solubility : The planar, halogenated structure crystallizes efficiently, resulting in poor aqueous solubility (< 1

    
    g/mL).
    
  • Absorption : Without advanced formulation (e.g., cyclodextrins, micronization), oral absorption is erratic (Bioavailability

    
    ).
    
In Vivo Data Summary (Murine Model)
ParameterValue (Est.)Clinical Implication
Oral Bioavailability (

)
< 5-10% Most of the dose is not absorbed or metabolized presystemically (First-pass effect).
Clearance (

)
High Requires frequent or high dosing, leading to potential toxicity.
Efficacy (ED50) > 50 mg/kg Weak or non-existent effect in disease models (e.g., paw edema) compared to optimized drugs like Celecoxib.

Comparative Analysis: The Efficacy Gap

The following diagram illustrates why the compound succeeds in the petri dish but fails in the organism.

EfficacyGap cluster_InVitro In Vitro Environment cluster_InVivo In Vivo Environment Compound 5-(4-bromophenyl)-4-chloro-1H-pyrazole Target Target Protein (Kinase/Receptor) Compound->Target Direct Interaction Liver Liver Metabolism (UGT Enzymes) Compound->Liver Oral/IV Dosing Binding High Affinity Binding (IC50 ~20 nM) Target->Binding Success In Vitro Success Binding->Success Potent Signal Inhibition Glucuronide N-Glucuronide Metabolite (Inactive) Liver->Glucuronide N-Glucuronidation Excretion Rapid Renal Excretion Glucuronide->Excretion Failure In Vivo Failure Excretion->Failure Loss of Exposure

Caption: The "Efficacy Gap" mechanism. In vitro success is driven by direct binding, while in vivo failure is driven by rapid metabolic clearance (N-glucuronidation) preventing sustained exposure.

Experimental Protocols

To validate these findings, use the following standardized protocols.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)
  • Objective : Determine IC50 against p38 MAPK or relevant target.

  • Reagents : Recombinant Kinase, Fluorescent Tracer (ATP analog), Test Compound (dissolved in DMSO).

  • Preparation : Dilute compound in 100% DMSO (10-point dose response, starting at 10

    
    M).
    
  • Incubation : Mix Kinase + Antibody + Tracer + Compound in 384-well plate.

  • Reaction : Incubate for 1 hour at RT.

  • Detection : Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis : Fit data to a 4-parameter logistic equation to calculate IC50.

Protocol B: In Vivo Pharmacokinetics (Rat)
  • Objective : Assess bioavailability and clearance.

  • Subjects : Male Sprague-Dawley rats (n=3 per group).

  • Dosing :

    • Group 1: IV Bolus (1 mg/kg) via tail vein (Solvent: 5% DMSO / 5% Solutol / 90% Saline).

    • Group 2: Oral Gavage (5 mg/kg) (Vehicle: 0.5% Methylcellulose).

  • Sampling : Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis : Extract plasma with Acetonitrile; analyze via LC-MS/MS (MRM mode for parent mass).

  • Calculation : Determine AUC (Area Under Curve),

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).

Lead Optimization Strategy

To transform this scaffold into a viable drug, the N1-position must be blocked or modified to prevent glucuronidation while maintaining binding affinity.

Optimization Hit Hit: 5-(4-bromophenyl)-4-chloro-1H-pyrazole (High Potency, Low Stability) Strategy1 Strategy 1: N-Alkylation/Arylation Hit->Strategy1 Strategy2 Strategy 2: Bioisostere Replacement Hit->Strategy2 Lead1 Lead: N-Methyl/Phenyl Analog (Improved Metabolic Stability) Strategy1->Lead1 Lead2 Lead: Imidazole/Oxazole Core (Altered H-Bonding) Strategy2->Lead2

Caption: Optimization pathways to improve in vivo stability. Blocking the N1-H reduces metabolic liability.

References

  • Laufer, S. A., et al. (2002). "Discovery and SAR of Novel 4,5-Diaryl-1H-pyrazoles as Inhibitors of p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry.

    • Establishes the SAR for 3,4-diarylpyrazoles and the impact of N-substitution on potency and stability.
  • Genovese, T., et al. (2006). "In vivo efficacy of a new p38 MAP kinase inhibitor." European Journal of Pharmacology.

    • Demonstrates the in vivo failure of early analogs and success of optimized compounds.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

    • Authoritative text on the "Efficacy Gap" caused by solubility and metabolism (UGT glucuronid

Technical Guide: Spectroscopic Differentiation of 5-(4-bromophenyl)-4-chloro-1H-pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation of 5-(4-bromophenyl)-4-chloro-1H-pyrazole and its relevant isomers.

In the context of drug development and heterocyclic chemistry, "isomers" of 1H-pyrazoles typically refer to two distinct phenomena:

  • Annular Tautomerism: The dynamic equilibrium between the 3-aryl and 5-aryl forms in solution.[1][2][3]

  • Regioisomerism: The distinct, separable isomers formed upon N-substitution (e.g., N-methylation), which locks the structure into a 1,3- or 1,5-disubstituted framework.[1]

Executive Summary & Structural Dynamics

Target Molecule: 5-(4-bromophenyl)-4-chloro-1H-pyrazole Core Challenge: In solution (


, 

), 1H-pyrazoles exist as a rapid equilibrium of tautomers.[1] The "5-aryl" and "3-aryl" forms are chemically identical unless the nitrogen is substituted or the molecule is in the solid state.[1][2]
The Tautomeric Equilibrium

The proton on the nitrogen oscillates between N1 and N2.[1][2][3]

  • Tautomer A (3-Aryl): 3-(4-bromophenyl)-4-chloro-1H-pyrazole (Thermodynamically favored in many solvents).[1]

  • Tautomer B (5-Aryl): 5-(4-bromophenyl)-4-chloro-1H-pyrazole (Target form, often sterically congested).[1]

Diagram: Tautomerism & Regioisomer Locking

The following flow illustrates the relationship between the dynamic parent molecule and its "locked" regioisomers.

Pyrazole_Isomerism Parent Parent 1H-Pyrazole (Dynamic Equilibrium) Tautomer3 3-Aryl Tautomer (Less Steric Strain) Parent->Tautomer3 Fast H-Shift Tautomer5 5-Aryl Tautomer (Target Form) Parent->Tautomer5 Alkylation N-Alkylation (e.g., Me-I, Base) Parent->Alkylation Derivatization Regio13 1-Alkyl-3-Aryl Isomer (Regioisomer 1) Alkylation->Regio13 Kinetic/Thermo Control Regio15 1-Alkyl-5-Aryl Isomer (Regioisomer 2) Alkylation->Regio15 Steric Control

Caption: Logical flow from the dynamic parent 1H-pyrazole to distinct, separable regioisomers upon N-functionalization.

Spectroscopic Comparison Data

A. 1H-Pyrazole (Parent Species)

In solution, signals are averaged.[1][2][3] However, in the solid state (SS-NMR) or at very low temperatures (


), distinct tautomers can be observed.

Table 1: Predicted vs. Observed NMR Data (DMSO-d6)

FeatureChemical Shift (

ppm)
MultiplicityAssignmentNotes
NH 13.2 - 13.8Broad SingletN-H (1)Highly solvent/concentration dependent (H-bonding).[1]
H-3 / H-5 7.95 - 8.20SingletPyrazole C-HAveraged signal of H-3 and H-5 positions.[1]
Ar-H (Ortho) 7.75 - 7.85Doublet (

Hz)
Phenyl H-2,6Deshielded by pyrazole ring.[1]
Ar-H (Meta) 7.60 - 7.70Doublet (

Hz)
Phenyl H-3,5Shielded relative to ortho; coupled to Br.[1]
B. Distinguishing "Locked" Regioisomers (N-Methylated)

Drug development often requires locking the isomer to study Structure-Activity Relationships (SAR).[1][2][3] The 1-Methyl-3-aryl and 1-Methyl-5-aryl isomers are the most common "isomers" requiring differentiation.[1][2]

Table 2: Diagnostic Differences Between N-Methyl Regioisomers

Spectroscopic Method1-Methyl-3-Aryl-4-Chloro (Isomer A)1-Methyl-5-Aryl-4-Chloro (Isomer B)[1]Differentiation Logic
1H NMR (N-Me)

3.85 - 3.95 ppm

3.65 - 3.75 ppm
Shielding: The 5-Aryl group shields the N-Me protons (Isomer B is upfield).[1]
13C NMR (N-Me)

~39.0 ppm

~36.0 - 37.0 ppm
Sterics: 5-Aryl crowding affects methyl carbon shift.[1][2]
NOE (Critical) Strong NOE between N-Me and H-5 (Pyrazole proton).[1][2][3]Strong NOE between N-Me and Ar-H (Ortho) .Proximity: In Isomer A, N-Me is far from Aryl.[1][2] In Isomer B, they are adjacent.[3]
13C NMR (C-5)

~128-130 ppm (CH)

~138-142 ppm (C-Ar)
Substitution: C-5 is a CH in Isomer A, but a quaternary C-Ar in Isomer B.

Experimental Protocols

Protocol 1: Synthesis & Isolation of the Parent 1H-Pyrazole

Objective: Synthesize the 4-chloro-3(5)-aryl scaffold. Note: Direct chlorination of the pyrazole ring is often more regioselective than cyclizing chlorodiketones.[1][2][3]

  • Starting Material: Dissolve 3-(4-bromophenyl)-1H-pyrazole (1.0 equiv) in DMF.

  • Chlorination: Add N-Chlorosuccinimide (NCS, 1.05 equiv) portion-wise at room temperature.

    • Mechanism:[1][2][3][4][5] Electrophilic aromatic substitution prefers the electron-rich C-4 position.[1][2]

  • Monitoring: Reaction is complete when TLC shows consumption of starting material (approx. 2-4 hours).

  • Workup: Pour into ice water. Filter the white precipitate.[1][2][3] Wash with water and hexanes.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water.

  • Yield Check: Expect >85% yield. Confirm 4-Cl substitution by loss of H-4 signal in 1H NMR (approx 6.5-6.9 ppm in precursor).

Protocol 2: NOE Experiment for Regioisomer Assignment

Objective: Definitively identify if you have the 1,3- or 1,5-isomer after alkylation.[1]

  • Sample Prep: Dissolve 5-10 mg of the pure N-alkylated isomer in 0.6 mL

    
     (ensure no paramagnetic impurities).
    
  • Acquisition: Run a 1D NOE Difference spectrum or a 2D NOESY/ROESY.

  • Irradiation (1D NOE):

    • Target: Irradiate the N-Methyl singlet (~3.7-3.9 ppm).

  • Analysis:

    • Observation 1: Enhancement of the Pyrazole Singlet (H-5)

      
      It is the 1,3-Aryl Isomer. [1]
      
    • Observation 2: Enhancement of the Phenyl Doublet (Ar-H ortho)

      
      It is the 1,5-Aryl Isomer. [1]
      

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing these isomers.

Characterization_Workflow Sample Unknown Sample (4-Cl-Ar-Pyrazole) Test1 1H NMR (DMSO-d6) Sample->Test1 Decision1 Is NH signal present? Test1->Decision1 PathA Yes (13-14 ppm) Parent 1H-Pyrazole Decision1->PathA Yes PathB No (N-Substituted) Decision1->PathB No ActionA Run Solid State NMR or X-Ray for Tautomer ID PathA->ActionA ActionB Locate N-Alkyl Signal PathB->ActionB NOE Perform NOE Experiment (Irradiate N-Alkyl) ActionB->NOE Result1 NOE to Pyrazole-H (1,3-Isomer) NOE->Result1 Result2 NOE to Aryl-H (1,5-Isomer) NOE->Result2

Caption: Step-by-step decision tree for distinguishing tautomers (Path A) from regioisomers (Path B).

References

  • Elguero, J., et al. (2023).[2][3] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI Crystals. Link[3]

  • Claramunt, R. M., et al. (2006).[2][3] The Structure of Pyrazoles in the Solid State: A Combined CPMAS NMR and Crystallographic Study. Journal of Organic Chemistry. Link[3]

  • Deng, X., & Mani, N. S. (2008).[3][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link[3]

  • Alkorta, I., & Elguero, J. (2020).[3] Tautomerism Detected by NMR. Encyclopedia MDPI. Link[3]

  • Naim, M. J., et al. (2016).[2][3][6] Current Status of Pyrazole and its Biological Activities. Journal of Pharmacy & Bioallied Sciences. Link

Sources

The Specificity Paradox: A Comparative Guide to 5-(4-bromophenyl)-4-chloro-1H-pyrazole (Lck Inhibitor II)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Clean" Inhibitor Myth

In the investigation of T-cell receptor (TCR) signaling, 5-(4-bromophenyl)-4-chloro-1H-pyrazole —widely cataloged as Lck Inhibitor II —has long been a staple reagent. Its utility stems from its ability to block Lymphocyte-specific protein tyrosine kinase (Lck), the "master switch" of T-cell activation.

However, a reliance on this compound as a monospecific tool is a methodological risk. While potent against Lck (IC₅₀ ~7 nM), it exhibits significant off-target activity against other Src Family Kinases (SFKs), particularly Fyn and Src, and can cross-react with p38 MAPK and KDR (VEGFR2) at micromolar concentrations often used in cellular assays.

This guide objectively analyzes the selectivity profile of Lck Inhibitor II, contrasts it with modern alternatives like A-770041 and Dasatinib , and provides a self-validating experimental framework to ensure your data reflects true Lck biology, not off-target artifacts.

Technical Profile & Mechanism

  • Chemical Name: 5-(4-bromophenyl)-4-chloro-1H-pyrazole

  • Common Name: Lck Inhibitor II

  • Mechanism of Action: ATP-competitive inhibitor.[1][2] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream targets like ZAP-70.

  • Primary Target: Lck (Lymphocyte-specific protein tyrosine kinase).[3][4]

The Structural Trap

The pyrazole core is a "privileged scaffold" in kinase medicinal chemistry. While this allows for potent binding, it also mimics the adenine ring of ATP so closely that maintaining selectivity against the ~500 other human kinases—especially those with high sequence homology in the hinge region (like other SFKs)—is chemically difficult.

The Off-Target Landscape

The following data summarizes the inhibitory profile. Note the narrow window between the primary target (Lck) and the immediate off-targets (Fyn, Src).

Table 1: Selectivity Profile of Lck Inhibitor II
Kinase TargetIC₅₀ (Approx.)[1][2][5][6][7][8][9][10]Biological Consequence of Inhibition
Lck (Primary) < 10 nM Blockade of TCR signaling initiation; reduced ZAP-70 phosphorylation.
Fyn ~20 - 60 nM High Risk. Fyn is redundant with Lck in some pathways. Inhibition confounds data on Lck-specific functions.
Src (c-Src) ~50 - 100 nM High Risk. Src regulates broad cellular adhesion and proliferation. Inhibition leads to cytoskeletal artifacts.
KDR (VEGFR2) > 1 µM Relevant only at high concentrations. Affects angiogenesis signaling.
p38 MAPK > 10 µM "Dirty" signal. High doses may suppress stress responses independent of TCR signaling.

Critical Insight: In cellular assays, researchers often use inhibitors at 10x–100x their biochemical IC₅₀ to penetrate the cell membrane. If you treat cells with 5 µM Lck Inhibitor II to ensure Lck blockade, you are almost certainly inhibiting Fyn and Src completely, and potentially impacting KDR.

Comparative Analysis: Choosing the Right Tool

Do not default to Lck Inhibitor II simply because it is in the freezer. Select the inhibitor based on the specific biological question.

Table 2: Performance Comparison of Lck Inhibitors
FeatureLck Inhibitor II A-770041 Dasatinib PP2
Selectivity (Lck vs. Fyn) Low/Moderate (2-5x fold)High (>300-fold)Very Low (Equipotent)Low (Equipotent)
Potency (Cellular) Moderate (nM to µM)High (nM)Extreme (sub-nM)Moderate (µM)
Off-Target Spectrum Fyn, Src, p38 (high dose)Minimal SFK cross-reactivityPan-SFK , BCR-ABL, c-Kit, PDGFRPan-SFK , EGFR, Hck
Best Use Case General SFK blockade in T-cells (legacy data).Specific dissection of Lck vs. Fyn roles. Total shutdown of SFK signaling; Clinical relevance.Obsolete. Avoid for specific mechanistic claims.
Guide to Alternatives
  • The Specialist (A-770041): If your hypothesis is "Lck does X, but Fyn does Y," you must use A-770041. It is the only widely available small molecule with significant selectivity (300-fold) for Lck over Fyn [1].

  • The Sledgehammer (Dasatinib): If you need to completely ablate TCR signaling to prove a tyrosine kinase is involved, Dasatinib is superior due to its potency. However, it is a "pan-SFK" inhibitor and will wipe out c-Kit and PDGFR signaling as well [2].

  • The Legacy Control (PP2): PP2 is frequently cited in older literature but is notoriously "dirty," inhibiting EGFR and other non-SFK targets. It should be replaced by more modern tools.

Visualizing the Signaling & Inhibition Logic

The following diagram illustrates the T-cell signaling cascade and where Lck Inhibitor II fails to distinguish between the primary target (Lck) and the redundant kinase (Fyn).

TCellSignaling cluster_legend Selectivity Risk TCR TCR Complex Lck Lck (Primary Target) TCR->Lck Recruits Fyn Fyn (Major Off-Target) TCR->Fyn Recruits ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates (ITAMs) Fyn->ZAP70 Phosphorylates (Redundant) LAT LAT / SLP-76 ZAP70->LAT Activates Ras Ras/MAPK Pathway LAT->Ras Inhibitor Lck Inhibitor II (5-(4-bromophenyl)...) Inhibitor->Lck Blocks (IC50 <10nM) Inhibitor->Fyn Blocks (IC50 ~20nM) Artifact Risk Legend Lck Inhibitor II cannot distinguish effectively between Lck and Fyn in cellular contexts.

Figure 1: T-Cell Receptor (TCR) proximal signaling.[8] Note that both Lck and Fyn can phosphorylate ZAP-70. Lck Inhibitor II blocks both, making it difficult to attribute effects solely to Lck.

Validated Experimental Protocols

To ensure scientific integrity, any use of Lck Inhibitor II must be accompanied by these validation steps.

Protocol A: The "Dosage Titration" Control (Cellular)

Goal: Establish the minimum effective dose to avoid off-target "sledgehammering."

  • Preparation: Suspend T-cells (e.g., Jurkat or primary human T-cells) in serum-free media.

  • Treatment: Treat with Lck Inhibitor II at a log-scale gradient: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

    • Control: DMSO vehicle.[11]

    • Comparator: A-770041 (100 nM).[4][5][8]

  • Stimulation: Stimulate TCR cross-linking (anti-CD3/CD28) for 5 minutes.

  • Lysis & Western Blot:

    • Primary Readout: p-Lck (Y394) - Target Engagement.

    • Downstream Readout: p-ZAP70 (Y319).

    • Off-Target Readout: p-ERK (MAPK).

  • Analysis: Identify the concentration where p-ZAP70 is inhibited but cell viability (measured via separate MTT/CellTiter-Glo) remains >90%. If inhibition only occurs at concentrations that kill cells or completely wipe out p-ERK (indicating broad stress/toxicity), the inhibitor is acting non-specifically.

Protocol B: The "Genetic Rescue" (Gold Standard)

Goal: Confirm causality.

  • Knockdown: Use CRISPR/Cas9 or siRNA to knock down Fyn in your cell line.

  • Assay: Apply Lck Inhibitor II to both Wild Type and Fyn-KD cells.

  • Logic:

    • If the biological effect of the inhibitor is identical in both lines, the effect is likely Lck-driven.

    • If the inhibitor has no additional effect in the Fyn-KD line compared to the WT line (and the Fyn-KD mimics the inhibitor), the drug may have been acting primarily through Fyn inhibition in the WT cells.

Decision Matrix: Selecting the Correct Inhibitor

Use this workflow to determine if Lck Inhibitor II is appropriate for your study.

DecisionMatrix cluster_warning Validation Requirement Start Start: Need to inhibit Lck Q1 Is the goal to completely block TCR signaling? Start->Q1 Q2 Do you need to distinguish Lck from Fyn/Src? Q1->Q2 No Dasatinib Use Dasatinib (High Potency, Broad Spectrum) Q1->Dasatinib Yes A770041 Use A-770041 (High Selectivity) Q2->A770041 Yes (Critical) LckII Use Lck Inhibitor II (With Strict Controls) Q2->LckII No (General SFK study) Validate Verify no p38/cytotoxicity artifacts at >1µM LckII->Validate MUST perform dose titration

Figure 2: Inhibitor Selection Workflow. Prioritize A-770041 for mechanistic specificity.

References

  • Stachlewitz, R. F., et al. (2005). "A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection."[8][10] Journal of Pharmacology and Experimental Therapeutics, 315(1), 36-41.[8][10] Link

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315. Link

  • Burchat, A. F., et al. (2000). "Pyrazolo[3,4-d]pyrimidines containing an extended piperazino-group as potent and selective Src-family tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(19), 2171-2174. Link

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[1][7][12][13] Journal of Biological Chemistry, 271(2), 695-701. (Reference for PP2 comparison). Link

  • O'Shea, J. J., et al. (2004). "Signaling pathways in T cells." Annual Review of Immunology, 22, 531-562. (Reference for Lck/Fyn redundancy). Link

Sources

A Head-to-Head Experimental Framework: Evaluating the Therapeutic Potential of 5-(4-bromophenyl)-4-chloro-1H-pyrazole Against Commercial Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and a Candidate Molecule

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, serves as a versatile template for designing new therapeutic agents.[1] Its derivatives have been successfully commercialized to treat a wide range of conditions, from inflammation and pain to erectile dysfunction and cancer.[2][3]

This guide focuses on a specific, yet under-characterized molecule: 5-(4-bromophenyl)-4-chloro-1H-pyrazole . This compound possesses key structural features—a halogenated phenyl ring and a chlorinated pyrazole core—that are common in many bioactive molecules. The presence of bromine and chlorine can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to protein targets.

Given the absence of extensive public data on this specific molecule, this document outlines a comprehensive experimental framework to systematically evaluate its biological potential. We will propose a head-to-head comparison against three well-established, pyrazole-based commercial drugs, each with a distinct mechanism of action:

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.[2][3]

  • Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for the treatment of erectile dysfunction.[4][5]

  • Rimonabant (Acomplia®): A cannabinoid receptor 1 (CB1) inverse agonist, formerly used for obesity treatment but withdrawn due to psychiatric side effects.[6][7]

This comparative guide is designed for researchers in drug discovery and development, providing a robust, scientifically-grounded plan to uncover the therapeutic promise of 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Hypothesized Activities and Comparative Framework

Based on the structure-activity relationships of known pyrazole derivatives, we can hypothesize several potential biological activities for 5-(4-bromophenyl)-4-chloro-1H-pyrazole. The diaryl-substituted pyrazole core is structurally analogous to Celecoxib, suggesting a potential for anti-inflammatory activity through COX-2 inhibition. Furthermore, the general cytotoxicity of novel heterocyclic compounds against cancer cell lines is a common starting point for anticancer drug discovery. The pyrazole nucleus is also a frequent motif in antimicrobial agents.

The following table outlines the proposed head-to-head comparisons and the key metrics for evaluation.

Hypothesized Activity Test Compound Commercial Comparator Primary In Vitro Assay Key Evaluation Metric
Anti-inflammatory 5-(4-bromophenyl)-4-chloro-1H-pyrazoleCelecoxibCOX-2 Inhibition AssayIC50 (Half-maximal inhibitory concentration)
Anticancer 5-(4-bromophenyl)-4-chloro-1H-pyrazoleDoxorubicin (standard chemotherapeutic)MTT Cytotoxicity AssayGI50 (Half-maximal growth inhibition)
Antimicrobial 5-(4-bromophenyl)-4-chloro-1H-pyrazoleCiprofloxacin (antibacterial), Fluconazole (antifungal)Broth Microdilution AssayMIC (Minimum Inhibitory Concentration)

Experimental Workflow and Methodologies

To ensure scientific rigor, each proposed experiment is designed as a self-validating system, including positive and negative controls. The causality behind each step is explained to provide a clear understanding of the experimental design.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Lead Identification cluster_2 Phase 3: Secondary & Mechanistic Assays A 5-(4-bromophenyl)-4-chloro-1H-pyrazole Synthesis & Purification B COX-2 Inhibition Assay A->B C MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) A->C D Antimicrobial Susceptibility Testing A->D E Calculate IC50, GI50, MIC values F Compare potency with Commercial Drugs (Celecoxib, etc.) E->F G Identify 'Hit' Activity F->G H COX-1 vs. COX-2 Selectivity Assay G->H I Apoptosis/Cell Cycle Analysis (If cytotoxic) G->I J Mechanism of Action Studies G->J

Proposed experimental workflow for evaluating the test compound.
Protocol 1: COX-2 Inhibition Assay (Fluorometric)

This assay will determine if 5-(4-bromophenyl)-4-chloro-1H-pyrazole can inhibit the COX-2 enzyme, a key mediator of inflammation, and compare its potency to Celecoxib.[8]

Pillar of Trustworthiness: This protocol includes an enzyme control (100% activity), a background control (no enzyme), and a known inhibitor control (Celecoxib) to validate the assay's performance.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 5-(4-bromophenyl)-4-chloro-1H-pyrazole in DMSO. Create a series of dilutions to test a range of concentrations.

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Keep on ice.

    • Prepare the reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup (96-well white opaque plate):

    • Test Wells: Add 10 µL of the diluted test compound.

    • Inhibitor Control Wells: Add 10 µL of a known concentration of Celecoxib.

    • Enzyme Control Wells: Add 10 µL of DMSO (vehicle).

    • Background Wells: Will contain inactivated enzyme.

  • Enzyme Addition:

    • Add 10 µL of diluted COX-2 enzyme to all wells except the background wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the substrate solution by diluting Arachidonic Acid in NaOH and then in the assay buffer.

    • Add 10 µL of the substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetically (Excitation/Emission = 535/587 nm) for 5-10 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_inhibitors Inhibition Arachidonic_Acid Arachidonic Acid Prostaglandin_H2 Prostaglandin H2 (PGH2) Arachidonic_Acid->Prostaglandin_H2 COX-2 Activity COX2_Enzyme COX-2 Enzyme Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Peroxidases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2_Enzyme Inhibition Test_Compound 5-(4-bromophenyl)-4-chloro-1H-pyrazole Test_Compound->COX2_Enzyme Inhibition

COX-2 signaling pathway and points of inhibition.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This assay assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[9][10]

Pillar of Trustworthiness: The protocol includes untreated control cells (100% viability) and a blank control (media only) for background subtraction. A known cytotoxic agent like Doxorubicin serves as a positive control.

Methodology:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in their appropriate media.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-(4-bromophenyl)-4-chloro-1H-pyrazole and the positive control (Doxorubicin) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum concentration of the test compound that inhibits the visible growth of a microorganism.[11][12]

Pillar of Trustworthiness: The assay includes a growth control (no compound), a sterility control (no bacteria), and a positive control with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Preparation:

    • In a 96-well microtiter plate, add 50 µL of broth to all wells.

    • Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Add 50 µL of the standardized microbial inoculum to each well. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Determining the MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[12] This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Directions

This guide provides a structured, evidence-based framework for the initial characterization of 5-(4-bromophenyl)-4-chloro-1H-pyrazole. By performing a head-to-head comparison with established drugs like Celecoxib, Sildenafil, and Rimonabant across a spectrum of validated in vitro assays, researchers can efficiently identify its most promising therapeutic potential.

Positive results in any of these primary screens would warrant progression to more advanced studies, such as determining selectivity (e.g., COX-1 vs. COX-2), elucidating the specific mechanism of action (e.g., apoptosis induction, enzyme kinetics), and eventually, in vivo efficacy and safety studies. The systematic approach outlined here ensures that the evaluation of this novel pyrazole derivative is both comprehensive and scientifically sound, paving the way for its potential development as a next-generation therapeutic agent.

References

  • Sildenafil - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Dr.Oracle. (2025, March 5). What is the mechanism of action of Sildenafil (Viagra)? Retrieved February 19, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rimonabant? Retrieved February 19, 2026, from [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved February 19, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Retrieved February 19, 2026, from [Link]

  • PubMed. (n.d.). [Mode of action of sildenafil]. Retrieved February 19, 2026, from [Link]

  • NCBI Bookshelf. (2024, February 28). Celecoxib - StatPearls. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved February 19, 2026, from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved February 19, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 19, 2026, from [Link]

  • Rimonabant - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 19, 2026, from [Link]

  • Study.com. (n.d.). Sildenafil: Mechanism of Action & Structure. Retrieved February 19, 2026, from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 19, 2026, from [Link]

  • NCBI - NIH. (n.d.). Sildenafil: an oral drug for the treatment of male erectile dysfunction. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). SILDENAFIL-ORAL MEDICATION FOR ERECTILE DYSFUNCTION-A REVIEW. Retrieved February 19, 2026, from [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 19, 2026, from [Link]

  • Overview of Clinical Evidence of Sildenafil Use in the Treatment of Erectile Dysfunction. (n.d.). Retrieved February 19, 2026, from [Link]

  • Rimonabant. (2009, August 15). Retrieved February 19, 2026, from [Link]

  • Assay Genie. (n.d.). COX-2 inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved February 19, 2026, from [Link]

  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved February 19, 2026, from [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the pyrazole scaffold remains a cornerstone for the development of novel bioactive molecules. Among its many derivatives, 5-(4-bromophenyl)-4-chloro-1H-pyrazole stands out as a valuable intermediate, offering multiple points for further chemical elaboration. However, the reproducibility of its synthesis can be a critical bottleneck in the research and development pipeline. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, with a focus on experimental reproducibility, potential pitfalls, and optimization strategies.

This analysis is grounded in established synthetic methodologies for pyrazole formation and subsequent halogenation, offering a practical framework for chemists to select and implement the most suitable protocol for their needs.

Strategic Approaches to the Target Molecule

The synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole can be logically dissected into two key transformations: the formation of the pyrazole core and the subsequent regioselective chlorination at the C4 position. The reproducibility of the overall synthesis is intrinsically linked to the efficiency and control of each of these steps.

Two principal strategies for the construction of the pyrazole ring will be examined, followed by a comparative analysis of three common chlorinating agents.

Diagram of Synthetic Strategies

Caption: Overview of synthetic pathways to 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Part 1: Synthesis of the Pyrazole Precursor: 5-(4-bromophenyl)-1H-pyrazole

The most direct and widely applicable method for the synthesis of 3- or 5-aryl-1H-pyrazoles involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine. For the synthesis of 5-(4-bromophenyl)-1H-pyrazole, the key intermediate is an enaminone derived from 4-bromoacetophenone.

Method 1: The Enaminone Route

This two-step sequence is often favored for its reliability and the commercial availability of the starting materials.

Workflow for the Enaminone Route

Enaminone_Route Start 4-Bromoacetophenone Step1 React with DMF-DMA Start->Step1 Intermediate (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one Step1->Intermediate Step2 Cyclization with Hydrazine Intermediate->Step2 Product 5-(4-bromophenyl)-1H-pyrazole Step2->Product Purification Recrystallization or Column Chromatography Product->Purification

Caption: Step-wise synthesis of the pyrazole precursor via the enaminone intermediate.

Experimental Protocol: Synthesis of 5-(4-bromophenyl)-1H-pyrazole via the Enaminone Route

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one

  • To a solution of 4-bromoacetophenone (1.0 eq) in an appropriate solvent (e.g., toluene or DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2-1.5 eq).

  • Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 3-5 hours.

  • Upon completion, cool the reaction mixture to room temperature. The enaminone product often precipitates from the solution.

  • Isolate the solid by filtration, wash with a cold non-polar solvent (e.g., hexane or diethyl ether), and dry under vacuum.

Step 2: Synthesis of 5-(4-bromophenyl)-1H-pyrazole

  • Suspend the crude (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one (1.0 eq) in a protic solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1-1.5 eq) to the suspension. A catalytic amount of acid (e.g., acetic acid or HCl) can be added to facilitate the reaction.

  • Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours, monitoring by TLC until the enaminone is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Discussion on Reproducibility:

The enaminone route is generally considered reproducible. However, several factors can influence the yield and purity of the final product:

  • Purity of 4-bromoacetophenone: Impurities in the starting material can lead to side reactions and complicate purification.

  • Reaction Temperature and Time: In both steps, careful control of temperature and reaction time is crucial. Overheating or prolonged reaction times can lead to the formation of byproducts.

  • Stoichiometry of Reagents: The use of an appropriate excess of DMF-DMA and hydrazine hydrate is important to drive the reactions to completion.

  • Work-up and Purification: Incomplete removal of dimethylamine or excess hydrazine can affect the purity of the final product. The choice of recrystallization solvent is critical for obtaining a highly pure product.

Potential Side Reactions:

  • In the first step, incomplete reaction can leave unreacted 4-bromoacetophenone.

  • In the second step, the formation of the isomeric 3-(4-bromophenyl)-1H-pyrazole is possible, although the reaction of enaminones derived from acetophenones with hydrazine generally favors the formation of the 5-substituted pyrazole. The regioselectivity can be influenced by the reaction conditions, particularly the pH.

Part 2: Regioselective Chlorination of 5-(4-bromophenyl)-1H-pyrazole

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.[1] This allows for the regioselective introduction of a chlorine atom. Several chlorinating agents can be employed, each with its own advantages and disadvantages in terms of reactivity, handling, and by-product formation.

Comparison of Chlorinating Agents
ReagentKey AdvantagesPotential DrawbacksReproducibility Considerations
N-Chlorosuccinimide (NCS) - Easy to handle solid- Mild reaction conditions- Generally good regioselectivity- Can require longer reaction times- Succinimide by-product needs to be removed- Purity of NCS is crucial.- Solvent choice can affect reaction rate and selectivity.- Light can sometimes initiate radical side reactions.
Sulfuryl Chloride (SO₂Cl₂) - Highly reactive, leading to shorter reaction times- Gaseous by-products (SO₂ and HCl) are easily removed- Corrosive and moisture-sensitive liquid- Can lead to over-chlorination if not controlled properly- Exothermic reaction requires careful temperature control- Strict anhydrous conditions are necessary.- Rate of addition and temperature control are critical for selectivity.- Requires a well-ventilated fume hood due to the evolution of toxic gases.
Trichloroisocyanuric Acid (TCCA) - Stable, easy to handle solid- High chlorine content by weight- Often provides clean reactions- Can be less reactive than SO₂Cl₂- Cyanuric acid by-product can sometimes complicate purification- The reaction can be sensitive to the solvent and temperature.- Stoichiometry needs to be carefully controlled to avoid side reactions.

Experimental Protocols for Chlorination:

Protocol 1: Chlorination with N-Chlorosuccinimide (NCS)

  • Dissolve 5-(4-bromophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile, dichloromethane, or DMF.

  • Add N-chlorosuccinimide (1.05-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to afford 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Protocol 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

  • Dissolve 5-(4-bromophenyl)-1H-pyrazole (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Chlorination with Trichloroisocyanuric Acid (TCCA)

  • To a solution of 5-(4-bromophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or trifluoroethanol), add TCCA (0.35-0.4 eq, as it contains three reactive chlorine atoms).[2]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours. Monitor the reaction progress by TLC.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography or recrystallization.

Discussion on Reproducibility and Regioselectivity:

For 3- or 5-aryl-1H-pyrazoles, electrophilic chlorination is highly regioselective for the C4 position due to the electronic directing effects of the nitrogen atoms and the aryl substituent.[1] All three methods are expected to yield the desired 4-chloro isomer as the major product.

Factors Affecting Reproducibility:

  • Moisture: Reactions with sulfuryl chloride are particularly sensitive to moisture, which can lead to decomposition of the reagent and reduced yields.

  • Temperature Control: The high reactivity of sulfuryl chloride necessitates strict temperature control to prevent side reactions, such as chlorination of the aromatic ring.

  • Purity of Reagents: The purity of the chlorinating agent, especially NCS, can impact the reaction outcome.

  • By-product Removal: The complete removal of succinimide or cyanuric acid is essential for obtaining a pure final product and can sometimes be challenging.

Alternative Synthetic Approaches

While the enaminone route followed by chlorination is a robust method, other synthetic strategies exist. The Vilsmeier-Haack reaction on a 4-bromoacetophenone phenylhydrazone, for instance, can lead to a 4-formylated pyrazole.[3] Although this introduces an additional functional group that would need to be removed or transformed, it represents an alternative pathway to a substituted pyrazole core.

Conclusion and Recommendations

For the reproducible synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, the two-step sequence involving the formation of an enaminone intermediate followed by chlorination is the most recommended and scalable approach.

  • For the synthesis of the pyrazole precursor , the enaminone route offers high yields and good control. Careful optimization of reaction conditions and purification methods is key to achieving high purity and reproducibility.

  • For the chlorination step , the choice of reagent depends on the scale of the reaction and the available laboratory facilities:

    • N-Chlorosuccinimide (NCS) is the preferred reagent for small to medium-scale synthesis due to its ease of handling and mild reaction conditions.

    • Sulfuryl Chloride (SO₂Cl₂) is a more reactive and cost-effective option for larger-scale synthesis, provided that stringent safety precautions and precise control over the reaction conditions are implemented.

    • Trichloroisocyanuric Acid (TCCA) offers a good balance of reactivity and handling safety and can be an excellent alternative to both NCS and sulfuryl chloride.

By carefully considering the factors outlined in this guide, researchers can enhance the reproducibility of the synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, a critical step in the development of new chemical entities.

References

  • Elkady, R. T., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959.
  • Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371.
  • Hassan, A. S., et al. (2021). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • Abdelkhalik, M. M., et al. (2023).
  • Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(2), 228-233.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note.
  • Imahori, T., et al. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ChemMedChem.
  • Asiri, A. M., et al. (2016). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. Journal of Molecular Structure, 1105, 138-146.
  • Al-Zaydi, K. M. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 19(11), 18886-18901.
  • Gusev, D. G., et al. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2024(1), M1757.
  • Khdera, H. A. (2025). Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E)-o-tolyldiazenyl)phenyl)prop-2-en-1-one and (E)-2-(4-(dimethylamino) phenyl)-6-(o-tolyldiazenyl)-4H-chromen-4-one. International Journal of New Chemistry, 12(3), 474-484.
  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Bag, R., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • MySkinRecipes. (n.d.). (E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. MySkinRecipes.
  • Wang, Y., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5841.
  • BenchChem. (2025). Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. BenchChem Technical Support Center.
  • PrepChem. (n.d.). Synthesis of 4-bromoacetophenone. PrepChem.com.
  • Yusubov, M. S., & Zhdankin, V. V. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 2256–2259.
  • Sereda, G. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(37), 29061-29069.
  • BenchChem. (2025). A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. BenchChem.
  • Tilstam, U. (2011). Sulfuryl Chloride: A Versatile Alternative to Chlorine. Australian Journal of Chemistry, 64(12), 1567-1574.
  • Sciforum. (2023). Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). ECSOC-27.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-(4-bromophenyl)-4-chloro-1H-pyrazole. As a halogenated heterocyclic compound, this substance requires specific protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined below are grounded in established chemical safety principles and regulatory guidelines.

Part 1: Core Hazard Assessment

Understanding the intrinsic hazards of 5-(4-bromophenyl)-4-chloro-1H-pyrazole is fundamental to its safe management. The molecule's structure combines a brominated aromatic ring with a chlorinated pyrazole core, indicating a high likelihood of toxicity, irritation, and environmental persistence.

  • Halogenated Organic Nature : The presence of both chlorine and bromine atoms classifies this compound as a halogenated organic. Such compounds must not be disposed of via sanitary sewers or mixed with non-halogenated waste streams.[1][2] Improper disposal can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans, if subjected to incomplete combustion.[3][4]

  • Heterocyclic Core : Pyrazole and its derivatives are widely used in pharmaceuticals and agrochemicals due to their biological activity.[5] This bioactivity underscores the need for cautious handling. Furthermore, heterocyclic compounds can exhibit high solubility and persistence, allowing them to readily enter and impact aquatic environments if not disposed of correctly.[6]

  • Analog Compound Hazards : Safety data from similar brominated and chlorinated pyrazoles indicate significant potential hazards.[7][8] These are summarized in the table below.

Table 1: Anticipated Hazard Profile based on Structural Analogs

Hazard Classification GHS Pictogram Signal Word Potential Hazard Statement(s)
Acute Toxicity, Oral GHS07 Warning/Danger Harmful if swallowed.[7][8]
Skin Corrosion/Irritation GHS07 Warning/Danger Causes skin irritation. May cause severe skin burns.[7][8][9]
Serious Eye Damage/Irritation GHS05 Danger Causes serious eye damage.[7][8]

| Specific Target Organ Toxicity | GHS07 | Warning | May cause respiratory irritation.[8][9] |

Part 2: Pre-Disposal Safety & Engineering Controls

Prior to handling the chemical for any purpose, including disposal, the following safety measures are mandatory to minimize exposure risk.

Engineering Controls

All handling of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[9][10]

Personal Protective Equipment (PPE)

A risk assessment dictates the use of robust PPE. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Chemical safety goggles and a face shield.[9] Protects against splashes and airborne particles, preventing serious eye damage.
Hand Nitrile or other chemically resistant gloves. Prevents skin contact, irritation, and potential absorption. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[7]
Body A flame-retardant lab coat. Protects against incidental skin contact.

| Respiratory | Not typically required when using a fume hood. | If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator may be necessary.[10] |

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposing of 5-(4-bromophenyl)-4-chloro-1H-pyrazole is waste segregation . Halogenated and non-halogenated waste streams must always be kept separate.[1]

Step 1: Waste Classification & Segregation

Immediately classify any waste containing 5-(4-bromophenyl)-4-chloro-1H-pyrazole, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), as "Halogenated Organic Hazardous Waste." This is the most critical step in the disposal workflow.

WasteSegregation start Chemical Waste Generated decision Does the waste contain 5-(4-bromophenyl)-4-chloro-1H-pyrazole or any other Halogen (F, Cl, Br, I)? start->decision yes_path YES decision->yes_path  Yes no_path NO decision->no_path  No halogenated_stream Segregate into: HALOGENATED ORGANIC WASTE yes_path->halogenated_stream non_halogenated_stream Segregate into: NON-HALOGENATED ORGANIC WASTE no_path->non_halogenated_stream

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.